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  • Product: 1-Tert-butyl-3-methyl-1H-pyrazole
  • CAS: 191089-20-0

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 1-Tert-butyl-3-methyl-1H-pyrazole: An In-Depth Technical Guide

The following technical guide details the thermodynamic stability profile of 1-Tert-butyl-3-methyl-1H-pyrazole , focusing on its structural energetics, regioselective synthesis, and experimental validation protocols. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 1-Tert-butyl-3-methyl-1H-pyrazole , focusing on its structural energetics, regioselective synthesis, and experimental validation protocols.

Executive Summary

1-Tert-butyl-3-methyl-1H-pyrazole represents a kinetically robust and thermodynamically preferred scaffold in medicinal chemistry. Its stability is governed by the steric demand of the N1-tert-butyl group, which enforces a rigorous regiochemical preference for the 1,3-substitution pattern over the 1,5-isomer. This guide provides a comprehensive analysis of the compound's thermodynamic landscape, from the electronic basis of its formation to practical protocols for assessing its long-term stability in drug development pipelines.

Part 1: Structural & Electronic Basis of Stability

The Steric Imperative (1,3 vs. 1,5 Isomerism)

The thermodynamic stability of N-alkylated pyrazoles is dictated by the interaction between the substituent on the nitrogen (N1) and the substituent on the adjacent carbon (C5).

  • 1-Tert-butyl-3-methyl-1H-pyrazole (The Thermodynamic Well): The bulky tert-butyl group at N1 is remote from the methyl group at C3. The C5 position is occupied by a hydrogen atom, minimizing steric clash (A-value strain). This configuration represents the global energy minimum.

  • 1-Tert-butyl-5-methyl-1H-pyrazole (The High-Energy Isomer): Placing the methyl group at C5 creates a severe peri-interaction with the N1-tert-butyl group. This "ortho-like" steric clash significantly raises the ground-state energy (

    
    ), making this isomer thermodynamically unstable and synthetically disfavored.
    
Electronic Stabilization

The pyrazole ring is an aromatic system (


 electrons). The tert-butyl group acts as a weak electron donor (+I effect), slightly increasing the electron density of the ring. Unlike N-H pyrazoles, the N-tert-butyl group "locks" the annular tautomerism, preventing proton shifts and fixing the bond order. This locking is critical for maintaining a consistent thermodynamic profile during formulation and storage.

Part 2: Synthetic Thermodynamics & Regiocontrol

Achieving the thermodynamically stable 1,3-isomer requires navigating the kinetic vs. thermodynamic control of the cyclocondensation reaction.

Reaction Pathway

The synthesis typically involves the condensation of tert-butylhydrazine with a non-symmetrical 1,3-dicarbonyl equivalent (e.g., 4-methoxy-3-buten-2-one or 3-oxobutanal dimethyl acetal).

  • Mechanism: The nucleophilic hydrazine nitrogen (NH2) attacks the most electrophilic/least hindered carbonyl carbon.

  • Thermodynamic Control: Due to the massive bulk of the tert-butyl group, the reaction is heavily biased toward the transition state that avoids placing the tert-butyl group next to the methyl group.

Visualization: Regioselective Synthesis Pathway

Regioselectivity Precursors Precursors (tert-Butylhydrazine + 1,3-Dicarbonyl Equivalent) TS_13 Transition State A (Steric Relief) Precursors->TS_13 Fast Kinetics Low Barrier TS_15 Transition State B (Steric Clash: tBu vs Me) Precursors->TS_15 Slow Kinetics High Steric Barrier Product_13 1-Tert-butyl-3-methyl-1H-pyrazole (Thermodynamic Product) TS_13->Product_13 Irreversible Cyclization Product_15 1-Tert-butyl-5-methyl-1H-pyrazole (Unstable Isomer) TS_15->Product_15 Minor Pathway

Caption: Reaction pathway illustrating the energetic preference for the 1,3-isomer due to steric avoidance in the transition state.

Part 3: Experimental Stability Profiling Protocols

To validate the thermodynamic stability of the synthesized material, the following self-validating protocols should be employed.

Thermal Analysis (DSC/TGA)

Objective: Determine the melting point (if solid), boiling point (if liquid), and decomposition onset temperature (


).
ParameterExperimental ExpectationMethodology
Physical State Liquid or Low-Melting SolidVisual inspection at 25°C.
Boiling Point >150°C (Estimated)DSC (hermetically sealed pan with pinhole).
Thermal Stability Stable up to ~250°CTGA (ramp 10°C/min under

).
Enthalpy of Fusion

(if solid)
Integrated area of DSC endotherm.

Protocol:

  • TGA: Load 5-10 mg of sample into a platinum pan. Ramp from 30°C to 400°C at 10°C/min under flowing nitrogen (50 mL/min).

    • Pass Criteria: <1% weight loss below 150°C (excluding volatiles/solvents).

      
       of degradation >200°C.
      
  • DSC: Load 2-5 mg into an aluminum pan. Cycle Heat-Cool-Heat (-50°C to 150°C) to erase thermal history and identify glass transitions (

    
    ) or crystallization.
    
Forced Degradation (Stress Testing)

Objective: Assess chemical stability under thermodynamic stress (hydrolysis, oxidation).

Workflow:

  • Acid/Base Stress: Dissolve compound in 0.1 N HCl and 0.1 N NaOH. Heat to 60°C for 24 hours.

    • Expectation: N-alkyl pyrazoles are highly resistant to hydrolysis.

  • Oxidative Stress: Treat with 3%

    
     at RT for 24 hours.
    
    • Expectation: Pyrazole ring is resistant; methyl group is the potential weak point (oxidation to carboxylic acid), but requires harsh conditions (e.g.,

      
      ).
      
  • Analysis: Monitor purity via HPLC-UV/MS.

Visualization: Stability Validation Workflow

StabilityWorkflow cluster_Thermal Thermal Analysis cluster_Chemical Stress Testing (HPLC) Sample Purified 1-Tert-butyl-3-methyl-1H-pyrazole TGA TGA (Decomposition Profile) Sample->TGA DSC DSC (Phase Transitions) Sample->DSC Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Sample->Base Oxidation Oxidation (3% H2O2) Sample->Oxidation Report Thermodynamic Stability Profile Report TGA->Report T_onset > 200°C DSC->Report Mp / Bp Acid->Report >99% Recovery Base->Report >99% Recovery Oxidation->Report Degradation Products?

Caption: Workflow for experimentally validating the thermal and chemical stability of the target compound.

Part 4: Computational Validation (DFT)

To rigorously confirm the thermodynamic preference, Density Functional Theory (DFT) calculations are recommended as a complementary validation tool.

Recommended Level of Theory: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.

Calculated Parameters:

  • Relative Energy (

    
    ):  Calculate the energy difference between the 1,3-isomer and the 1,5-isomer.
    
    • Prediction: The 1,3-isomer will be lower in energy by >3-5 kcal/mol due to the relief of steric strain.

  • Dipole Moment: The 1,3-isomer typically has a distinct dipole moment vector compared to the 1,5-isomer, aiding in chromatographic separation predictions.

  • Boltzmann Distribution: At synthesis temperature (e.g., 80°C), the population of the 1,3-isomer should approach 100%.

References

  • Organic Syntheses. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Org.[1][2] Synth.2013 , 90, 301-315. Link

    • Relevance: Establishes the regioselective synthesis protocol using tert-butylhydrazine and provides stability data for the amino-deriv
  • Journal of Organic Chemistry. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." J. Org.[1] Chem.2022 , 87, 10234–10245. Link

    • Relevance: Discusses the thermodynamic principles of N-alkylation and steric control in pyrazole isomerism.
  • MDPI Molecules. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules2019 , 24(24), 4623. Link

    • Relevance: Comprehensive review of pyrazole tautomerism and substituent effects on stability.
  • Organic Chemistry Portal. "Regioselective Synthesis of Pyrazoles." Link

    • Relevance: General overview of synthetic strategies and regiochemical outcomes for substituted pyrazoles.

Sources

Exploratory

Technical Guide: Solubility Characteristics &amp; Solvent Engineering for 1-Tert-butyl-3-methyl-1H-pyrazole

The following technical guide details the solubility profile, physicochemical characteristics, and solvent engineering strategies for 1-Tert-butyl-3-methyl-1H-pyrazole . Executive Summary 1-Tert-butyl-3-methyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and solvent engineering strategies for 1-Tert-butyl-3-methyl-1H-pyrazole .

Executive Summary

1-Tert-butyl-3-methyl-1H-pyrazole represents a specialized class of N-alkylated pyrazoles used as lipophilic building blocks in the synthesis of kinase inhibitors and agrochemicals. Unlike its parent compound (3-methylpyrazole), which is water-miscible, the introduction of the bulky tert-butyl group at the N1 position drastically alters its physicochemical landscape.

This guide defines the solubility profile of this molecule, transitioning it from a theoretical "lipophilic scaffold" to a manageable reagent in process chemistry. The core insight is that the N-tert-butyl group acts as a solubility switch , suppressing aqueous solubility while enhancing compatibility with non-polar and aprotic organic solvents.

Physicochemical Profile & Structural Logic

To predict and manipulate solubility, one must understand the structural drivers.

Structural Analysis
  • Core Scaffold: 5-membered aromatic heterocycle (pyrazole).[1][2][3][4]

  • N1-Substituent (Tert-butyl): A spherical, bulky, hydrophobic group. It eliminates the N-H hydrogen bond donor capability found in unsubstituted pyrazoles, significantly lowering the melting point and increasing lipophilicity.

  • C3-Substituent (Methyl): A small non-polar group that adds minor lipophilicity but primarily directs regioselectivity during electrophilic substitution.

Calculated Properties (In Silico)
PropertyValue (Est.)Implication for Solubility
Physical State Low-melting solid or OilLikely requires distillation or chromatography for purification rather than simple crystallization.
LogP (Octanol/Water) ~2.5 – 3.0Highly lipophilic; partitions strongly into organic layers.
H-Bond Donors 0Insoluble in water; no capacity to donate H-bonds to solvent.
H-Bond Acceptors 2 (Pyridine-like N)Soluble in acidic aqueous media (pH < 2) via protonation.

Solubility Landscape

The following data categorizes the solubility of 1-Tert-butyl-3-methyl-1H-pyrazole based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP).

Solvent Compatibility Matrix

Data represents qualitative assessment based on structural analogs.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent High dispersive interactions match the lipophilic pyrazole core.
Aromatic Toluene, XyleneExcellent Pi-pi stacking interactions with the pyrazole ring + hydrophobic compatibility.
Polar Aprotic THF, Acetonitrile, DMSOGood to Excellent Dipole-dipole interactions stabilize the polar nitrogen functionality.
Alcohols Methanol, Ethanol, IPAGood Soluble, but less efficient than chlorinated solvents due to lack of H-bond donation from the solute.
Alkanes Hexane, HeptaneModerate The tert-butyl group aids solubility, but the polar pyrazole ring may cause oiling out at low temperatures.
Aqueous Water (Neutral pH)Poor / Insoluble Hydrophobic effect dominates; lack of H-bond donor prevents dissolution.
Aqueous Acid 1M HCl, 1M H₂SO₄Soluble Protonation of the N2 nitrogen forms a water-soluble pyrazolium salt.
The "Oiling Out" Phenomenon

In non-polar solvents like Heptane, this compound often exhibits "oiling out" (liquid-liquid phase separation) rather than precipitating as a clean solid. This occurs because the melting point is likely near ambient temperature, and the crystal lattice energy is low.

  • Mitigation: Use a "Solvent Switch" strategy. Dissolve in a good solvent (Toluene), then slowly add an anti-solvent (Heptane) at reduced temperatures (-20°C) to encourage crystallization.

Experimental Protocols

Since specific solubility values (g/L) are often absent from literature for this specific isomer, the following self-validating protocols are standard for establishing precise data in-house.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Objective: Determine exact solubility in a specific solvent at 25°C.

  • Preparation: Add excess 1-Tert-butyl-3-methyl-1H-pyrazole (approx. 500 mg) to a glass vial containing 2.0 mL of the target solvent.

  • Equilibration: Seal and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Check: If all solid dissolves, add more solute until a suspension persists.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or vacuum.

  • Quantification: Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

Protocol B: Salt Formation for Purification

Context: If the neutral molecule is an oil and difficult to purify, converting it to a solid salt is a superior strategy.

  • Dissolution: Dissolve the crude oil in Diethyl Ether or MTBE (10 mL/g).

  • Acid Addition: Dropwise add 2.0 equivalents of 4M HCl in Dioxane or ethereal HCl.

  • Observation: The hydrochloride salt should precipitate immediately as a white solid.

  • Isolation: Filter the solid under nitrogen (hygroscopic risk). Wash with cold ether.

  • Result: The salt is usually water-soluble and high-melting, allowing for recrystallization from EtOH/EtOAc.

Visualization of Workflows

Solubility Screening Workflow

This diagram outlines the decision process for determining solubility and handling the compound.

SolubilityWorkflow Start Start: 1-Tert-butyl-3-methyl-1H-pyrazole Sample SolventSelect Select Solvent Class Start->SolventSelect VisualCheck Visual Solubility Check (100 mg/mL) SolventSelect->VisualCheck Dissolved Clear Solution VisualCheck->Dissolved Dissolves Undissolved Suspension / Oiling Out VisualCheck->Undissolved Solids Remain Quantify Proceed to HPLC/Gravimetric Quant Dissolved->Quantify Heat Heat to 50°C Undissolved->Heat HotClear Soluble Hot (Potential Crystallization) Heat->HotClear Clears HotInsol Insoluble Hot Heat->HotInsol Remains Cloudy

Figure 1: Step-by-step workflow for assessing solubility limits in a new solvent system.

Purification Decision Tree

A logic tree for selecting the best purification method based on physical state and solubility.

PurificationTree Crude Crude Reaction Mixture StateCheck Physical State? Crude->StateCheck Solid Solid StateCheck->Solid Oil Oil / Gum StateCheck->Oil Recryst Recrystallization (Solvent: EtOH/H2O or Toluene/Heptane) Solid->Recryst Distill Vacuum Distillation (High Vac required) Oil->Distill Thermal Stable? SaltForm Salt Formation (HCl/Oxalate) -> Convert to Solid Oil->SaltForm Thermal Unstable?

Figure 2: Decision matrix for purifying 1-Tert-butyl-3-methyl-1H-pyrazole based on its phase behavior.

References

  • Pollock, P. M., & Cole, K. P. (2021).[5] Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 98, 403-417. Link

    • Context: Describes the synthesis and handling of the amine derivative, providing critical insight into the stability and solubility of the 1-tert-butyl-3-methyl scaffold (e.g., water solubility of the amine vs. lipophilicity of the protected forms).
  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles. Synlett, 29, 1071-1075. Link

    • Context: Details solvent choices (DMSO, ACN)
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345 (Analogous Pyrazoles). Link

    • Context: General physical property data for N-alkyl pyrazoles used to infer LogP and solubility trends where specific experimental d
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Context: Theoretical basis for the "Like Dissolves Like" matrix and solvent selection methodology described in Section 3.1.

Sources

Foundational

The Enduring Influence of the Tert-butyl Group in Pyrazole Scaffolds: A Technical Guide for Researchers and Drug Development Professionals

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility. The strategic incorporation of a tert-butyl group onto this privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility. The strategic incorporation of a tert-butyl group onto this privileged scaffold has emerged as a powerful approach to modulate physicochemical properties, enhance metabolic stability, and dictate pharmacological outcomes. This in-depth technical guide provides a comprehensive literature review of tert-butyl substituted pyrazoles, intended for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies, explore the profound impact of the bulky tert-butyl moiety on the molecule's character, and survey its successful application in the design of therapeutic agents. This guide is structured to provide not only a thorough understanding of the subject but also practical insights into the experimental choices that drive progress in this exciting field of research.

Introduction: The Strategic Value of the tert-Butyl Group in Pyrazole Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1][2][3][4][5] Its ability to participate in hydrogen bonding and its relatively stable aromatic nature make it an attractive scaffold for drug design. The introduction of a tert-butyl group, a sterically demanding and lipophilic substituent, is a deliberate design element that can profoundly influence a molecule's behavior. This bulky alkyl group can act as a "pharmacophoric shield," protecting adjacent functional groups from metabolic degradation. Furthermore, its size and three-dimensional shape can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets. This guide will delve into the multifaceted role of the tert-butyl group in shaping the synthetic landscape and therapeutic potential of pyrazole-based compounds.

Synthetic Strategies for Tert-butyl Substituted Pyrazoles: Navigating Regioselectivity

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The regiochemical outcome of this reaction is a critical consideration, and the presence of a bulky tert-butyl group on either the dicarbonyl precursor or the hydrazine can exert significant steric control.

Condensation of 1,3-Dicarbonyl Compounds with tert-Butylhydrazine

A common and versatile method for pyrazole synthesis is the reaction between a β-diketone and a hydrazine. When tert-butylhydrazine is used, the sterically demanding tert-butyl group often directs the cyclization to yield the 1-tert-butyl-3,5-disubstituted pyrazole isomer. This is attributed to the minimization of steric hindrance during the initial nucleophilic attack and subsequent cyclization steps.

Experimental Protocol: Synthesis of 1-tert-Butyl-3,5-disubstituted Pyrazoles

Objective: To synthesize a 1-tert-butyl-3,5-disubstituted pyrazole via the condensation of a 1,3-dicarbonyl compound with tert-butylhydrazine.

Materials:

  • 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 equiv)

  • tert-Butylhydrazine hydrochloride (1.1 equiv)

  • Ethanol (solvent)

  • Triethylamine (or other suitable base, 1.2 equiv)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add tert-butylhydrazine hydrochloride and triethylamine to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-tert-butyl-3,5-disubstituted pyrazole.

Synthesis from Esters via tert-Butoxide-Assisted C-C(=O) Coupling

A direct and regioselective synthesis of pyrazoles from esters has been developed, which involves a tert-butoxide-assisted C-C(=O) coupling reaction to form a β-ketonitrile or α,β-alkynone intermediate, followed by condensation with hydrazine.[6][7] This method offers excellent control over the substitution pattern on the pyrazole ring.

Logical Relationship: Regioselectivity in Pyrazole Synthesis

cluster_reactants Reactants cluster_products Products cluster_factors Controlling Factors Dicarbonyl 1,3-Dicarbonyl IsomerA 1-R-3,5-disubstituted Pyrazole Dicarbonyl->IsomerA IsomerB 1-R-3,4-disubstituted Pyrazole Dicarbonyl->IsomerB Hydrazine R-NHNH2 Hydrazine->IsomerA Hydrazine->IsomerB Steric Steric Hindrance (e.g., tert-Butyl group) Steric->IsomerA Favors less hindered product Electronic Electronic Effects Electronic->IsomerB Can favor alternative isomer

Caption: Factors influencing the regiochemical outcome of pyrazole synthesis.

The Impact of the tert-Butyl Group on Physicochemical Properties

The introduction of a tert-butyl group significantly alters the physical and chemical properties of the pyrazole ring.

Lipophilicity and Solubility

The non-polar nature of the tert-butyl group increases the lipophilicity of the pyrazole derivative. This can have a profound effect on its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. While increased lipophilicity can enhance membrane permeability, it may also lead to decreased aqueous solubility, a critical parameter for drug formulation.

Metabolic Stability

The steric bulk of the tert-butyl group can shield adjacent positions on the pyrazole ring from enzymatic attack by metabolic enzymes, such as cytochrome P450s. This steric hindrance can significantly enhance the metabolic stability of the compound, leading to a longer half-life in vivo.

Crystal Packing and Solid-State Properties

The size and shape of the tert-butyl group influence the way molecules pack in the solid state.[8][9][10][11] This can affect crystal lattice energy, melting point, and polymorphism, all of which are important considerations in drug development.

PropertyInfluence of tert-Butyl GroupImplication in Drug Development
Lipophilicity (logP) IncreasesAffects ADME properties
Aqueous Solubility Generally decreasesChallenges in formulation
Metabolic Stability Generally increasesLonger biological half-life
Melting Point Can be influenced by crystal packingAffects solid-state stability

Table 1: Influence of the tert-butyl group on the physicochemical properties of pyrazoles.

Applications of tert-Butyl Substituted Pyrazoles in Drug Discovery

The unique properties imparted by the tert-butyl group have been successfully exploited in the development of numerous therapeutic agents across various disease areas.

Anticancer Agents

A significant number of tert-butyl substituted pyrazoles have been investigated as anticancer agents.[12][13] Their mechanism of action often involves the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are frequently dysregulated in cancer.

For example, a series of (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazides has been reported, with some compounds showing potent activity against the A549 lung cancer cell line.[12] The tert-butyl group in these molecules is thought to contribute to their binding affinity and selectivity.

Signaling Pathway: Kinase Inhibition by a tert-Butyl Pyrazole Derivative

cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Downstream Signaling Inhibitor tert-Butyl Pyrazole Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Mechanism of kinase inhibition by a tert-butyl pyrazole-based drug.

Anti-inflammatory Agents

The pyrazole scaffold is a key component of several nonsteroidal anti-inflammatory drugs (NSAIDs). The incorporation of a tert-butyl group can modulate the selectivity of these compounds for cyclooxygenase (COX) enzymes, potentially leading to a more favorable side-effect profile.

Other Therapeutic Areas

tert-Butyl substituted pyrazoles have also shown promise in other therapeutic areas, including as antiviral, antimicrobial, and anticonvulsant agents.[14] The versatility of the pyrazole scaffold, combined with the modulating effects of the tert-butyl group, makes this a rich area for further drug discovery efforts.

Conclusion and Future Perspectives

The strategic incorporation of a tert-butyl group into the pyrazole scaffold is a well-established and powerful strategy in medicinal chemistry. This bulky, lipophilic substituent exerts significant control over the regioselectivity of synthesis, modulates key physicochemical properties, and can enhance the pharmacological profile of the resulting compounds. As our understanding of disease biology continues to grow, the rational design of novel tert-butyl substituted pyrazoles targeting a wide range of biological targets will undoubtedly remain a fruitful area of research. Future efforts will likely focus on the development of more complex and highly functionalized pyrazole derivatives, with the tert-butyl group continuing to play a pivotal role in fine-tuning their properties for optimal therapeutic effect.

References

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing). Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. Available at: [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC. Available at: [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. Available at: [Link]

  • Regio-specific synthesis of new 1-(tert-butyl) - CONICET. Available at: [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]

  • A Review on Pyrazole chemical entity and Biological Activity - ResearchGate. Available at: [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications. Available at: [Link]

  • High-temperature phase of 5-tert-butylÂpyrazole - DOI. Available at: [Link]

  • The influence of the nitro group on the solid-state structure of 4-nitropyrazoles: the cases of pyrazole, 3,5-dimethylpyrazole, 3,5-di-tert-butylpyrazole and 3,5-diphenylpyrazole. I. Static aspects (crystallography and thermodynamics) - IUCr Journals. Available at: [Link]

  • The influence of the nitro group on the solid-state structure of 4-nitropyrazoles: the cases of pyrazole, 3,5-dimethylpyrazole, 3,5-di-tert-butylpyrazole and 3,5-diphenylpyrazole. I. Static aspects (crystallography and thermodynamics) | Publicación - Sílice (CSIC). Available at: [Link]

  • Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3 - ResearchGate. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • Pyrazole and Its Biological Activity - Semantic Scholar. Available at: [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]

Sources

Exploratory

1-Tert-butyl-3-methyl-1H-pyrazole CAS number and identifiers

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of the 1-tert-butyl-3-methyl-1H-pyrazole scaffold. Privileged Scaffold for Steric Control in Drug Design Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of the 1-tert-butyl-3-methyl-1H-pyrazole scaffold.

Privileged Scaffold for Steric Control in Drug Design

Executive Summary

In modern medicinal chemistry, the 1-tert-butyl-3-methyl-1H-pyrazole moiety serves as a critical structural template for modulating the physicochemical properties of bioactive small molecules. Unlike its N-methyl or N-phenyl analogs, the N-tert-butyl group introduces significant steric bulk (


-value ~5.0 kcal/mol) and lipophilicity without introducing hydrogen bond donors. This modification is frequently employed to fill hydrophobic pockets in kinase active sites (e.g., p38 MAPK, B-Raf) and to block metabolic N-dealkylation, thereby extending in vivo half-life.

This guide addresses the specific challenges associated with this scaffold: regioselective synthesis (distinguishing the 1,3-isomer from the 1,5-isomer) and its application as a building block in high-throughput synthesis.

Chemical Identity & Physiochemical Profile

Researchers typically source this scaffold as functionalized building blocks (Amines or Acids) rather than the inert unsubstituted heterocycle. The following data covers the core scaffold and its primary commercial derivatives.

Datasheet: Key Identifiers
PropertyCore ScaffoldKey Building Block A (Amine)Key Building Block B (Acid)
Chemical Name 1-(tert-butyl)-3-methyl-1H-pyrazole1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid
CAS Number 115468-43-8 (Generic/Ref)141459-53-2 175277-09-5
Molecular Formula C₈H₁₄N₂C₈H₁₅N₃C₉H₁₄N₂O₂
M.W. 138.21 g/mol 153.23 g/mol 182.22 g/mol
SMILES CC1=NN(C(C)(C)C)C=C1CC1=NN(C(C)(C)C)C(N)=C1CC1=NN(C(C)(C)C)C(C(O)=O)=C1
LogP (Calc) ~2.3~1.1~1.8
pKa (Conj.[1][2] Acid) ~2.5 (Pyrazole N2)~3.8 (Aniline-like N)~3.5 (Carboxylic Acid)

Core Science: Synthesis & Regiocontrol

The primary challenge in synthesizing 1-tert-butyl-3-methyl-1H-pyrazole is regioselectivity . The reaction of tert-butylhydrazine with non-symmetric 1,3-electrophiles (like 1,3-diketones or enaminonitriles) can yield two isomers: the desired 1,3-isomer or the 1,5-isomer .

The Regioselectivity Mechanism

The steric bulk of the tert-butyl group dictates the kinetic pathway.

  • Hydrazine Attack: The nucleophilic nitrogen of tert-butylhydrazine attacks the most reactive (or least hindered) electrophilic center.

  • Steric Clash: In 1,3-diketones, the bulky tert-butyl group prefers to stay distal to the largest substituent on the carbon chain.

  • Protocol Selection: To exclusively generate the 1-tert-butyl-3-methyl isomer (and avoid the 1-tert-butyl-5-methyl byproduct), one must use 3-aminocrotononitrile or specific masked dicarbonyls, rather than simple acetylacetone.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways and the thermodynamic preference driven by the tert-butyl group.

PyrazoleRegioselectivity Figure 1: Regioselective cyclization driven by steric repulsion of the tert-butyl group. Start tert-Butyl Hydrazine (t-Bu-NH-NH2) Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack Reagent 3-Aminocrotononitrile (Asymmetric Electrophile) Reagent->Intermediate Product TARGET: 1-tBu-3-Me-5-amino (Sterically Favored) Intermediate->Product Cyclization (Major Path) t-Bu distal to Methyl Byproduct ISOMER: 1-tBu-5-Me-3-amino (Sterically Hindered) Intermediate->Byproduct Cyclization (Minor Path) Steric Clash

Figure 1: The steric bulk of the tert-butyl group forces the cyclization to favor the 1,3-substitution pattern when reacting with aminocrotononitrile.

Structural Utility in Drug Design

Why 1-Tert-butyl-3-methyl?
  • Metabolic Stability: The tert-butyl group is resistant to Cytochrome P450-mediated

    
    -dealkylation, a common clearance pathway for 
    
    
    
    -methyl pyrazoles.
  • Hydrophobic Filling: The spherical volume of the tert-butyl group is ideal for occupying the "gatekeeper" regions in kinase ATP-binding pockets or the hydrophobic allosteric sites of GPCRs.

  • Electronic Modulation: The electron-donating induction (+I effect) of the tert-butyl group increases the electron density of the pyrazole ring slightly more than a methyl group, potentially influencing the pKa and hydrogen-bond accepting capability of N2.

Experimental Protocol: Synthesis of 1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine

Context: This protocol describes the synthesis of the 5-amine derivative (CAS 141459-53-2), the most versatile building block for creating libraries. This method ensures high regioselectivity.

Reagents:

  • tert-Butylhydrazine hydrochloride (1.0 equiv)

  • 3-Aminocrotononitrile (1.0 equiv)

  • Ethanol (Solvent)[3]

  • Triethylamine (Base)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butylhydrazine hydrochloride (12.4 g, 100 mmol) in Ethanol (100 mL).

  • Neutralization: Add Triethylamine (10.1 g, 100 mmol) dropwise at 0°C to liberate the free hydrazine. Stir for 15 minutes.

  • Addition: Add 3-aminocrotononitrile (8.2 g, 100 mmol) in a single portion.

  • Cyclization (Critical Step): Heat the mixture to reflux (78°C) for 12–16 hours .

    • Scientist's Note: Monitoring by LC-MS is essential. You are looking for the disappearance of the linear nitrile peak and the formation of the M+H 154.2 peak.

  • Work-up: Cool the reaction to room temperature. Remove ethanol under reduced pressure.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (150 mL).

    • Wash with water (2 x 50 mL) and Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate.

    • Recrystallization: The crude solid can often be recrystallized from Hexane/EtOAc (9:1) to yield off-white crystals.

Yield: Typical yields range from 75–85%. Validation: ¹H NMR (CDCl₃) should show a singlet for t-butyl (~1.6 ppm, 9H), a singlet for methyl (~2.2 ppm, 3H), and a singlet for the pyrazole C4-H (~5.5 ppm).

Safety & Handling (SDS Summary)

While specific toxicity data for the core scaffold is limited, the derivatives share common hazard profiles.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling Precautions:

    • Use in a fume hood to avoid inhalation of dust/vapors.

    • tert-Butylhydrazine (precursor) is toxic and flammable; handle with extreme care before the cyclization step.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Pyrazoles are generally stable but can discolor upon prolonged exposure to air/light.

References

  • Organic Syntheses . "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Org.[3][4] Synth.2012 , 89, 537-547.

  • National Institutes of Health (NIH) - PubChem . "1-tert-butyl-3-methyl-1H-pyrazol-5-amine (Compound Summary)".

  • European Patent Office . "Process for the preparation of pyrazole derivatives". EP2821406B1.

  • Sigma-Aldrich . "1-tert-Butyl-3-methyl-1H-pyrazol-5-amine Product Datasheet".

Sources

Foundational

Electronic and Steric Modulation of the Pyrazole Ring by the tert-Butyl Group

The following technical guide details the electronic and steric impact of the tert-butyl group on the pyrazole scaffold. Technical Guide for Medicinal Chemists and Process Scientists Executive Summary The tert-butyl (t-B...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic and steric impact of the tert-butyl group on the pyrazole scaffold.

Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary

The tert-butyl (t-Bu) group acts as a dual-mode modulator on the pyrazole ring, exerting a strong positive inductive effect (+I) while imposing significant steric demand. Unlike smaller alkyl groups (Methyl, Ethyl), the t-Bu group functions as a "steric anchor," locking tautomeric equilibria and dictating regioselectivity during functionalization. This guide analyzes these effects to aid in the rational design of pyrazole-based bioactive molecules.

Electronic & Steric Profile

The Inductive/Steric Interplay

The tert-butyl group is one of the strongest neutral electron-donating alkyl groups. However, its massive van der Waals volume often overrides electronic preferences in reaction pathways.

Propertytert-Butyl Effect on PyrazoleMechanism
Electron Density Increases ring electron density (Rich

-system)
Hyperconjugation (minor) & Inductive (+I) donation (major)
Acidity (N-H) Decreases acidity (Higher pKa)Destabilization of the conjugate base (anion) due to electron donation
Basicity (N2) Increases basicity (Higher pKa of BH

)
Stabilization of the cation via electron donation
Steric Bulk Blocks adjacent sitesSteric inhibition of resonance; physical shielding of N1/N2
Graphviz Visualization: Electronic vs. Steric Vectors

The following diagram illustrates the opposing vectors of electronic activation and steric shielding.

G cluster_0 Net Outcome tBu tert-Butyl Group Pyrazole Pyrazole Ring tBu->Pyrazole +I Effect (e- Donation) N_sites N1/N2 Sites (Electrophilic attack) tBu->N_sites Steric Shielding (Blocks Adjacent N) C4 C4 Position (Nucleophilic) Pyrazole->C4 Activation Result1 High C4 Reactivity C4->Result1 Result2 Regioselective N-Alkylation N_sites->Result2

Caption: The tert-butyl group electronically activates the C4 position while sterically hindering the adjacent nitrogen, forcing regioselectivity.

Tautomeric Equilibrium

In solution, 3(5)-substituted pyrazoles exist in dynamic equilibrium. For the tert-butyl derivative, this equilibrium is heavily biased.

The "Remote" Preference

The equilibrium exists between the 3-tert-butyl and 5-tert-butyl tautomers.

  • 5-tert-butyl tautomer: The bulky group is adjacent to the N-H. This creates severe steric clash between the methyl protons of the t-Bu group and the N-H proton.

  • 3-tert-butyl tautomer: The bulky group is adjacent to the pyridine-like nitrogen (N2). The lone pair on N2 is less sterically demanding than a proton, and the geometry allows the t-Bu group to rotate more freely.

Reactivity & Regioselectivity

N-Alkylation (The "Remote Attack" Rule)

When alkylating 3(5)-tert-butylpyrazole (e.g., with Methyl Iodide), the reaction proceeds via the pyrazolate anion. The electrophile (


) approaches the nitrogen atom that is least hindered .
  • Pathway A (Hindered): Attack at N adjacent to t-Bu

    
     1-methyl-5-tert-butylpyrazole. (Transition state energy: HIGH).
    
  • Pathway B (Favored): Attack at N remote from t-Bu

    
     1-methyl-3-tert-butylpyrazole. (Transition state energy: LOW).
    

Experimental Outcome: Alkylation typically yields the 1-alkyl-3-tert-butyl isomer with >90:10 regioselectivity.

Electrophilic Aromatic Substitution (EAS) at C4

The C4 position is electronically activated by the t-Bu group (+I effect). However, the bulky group at C3 does exert some steric pressure, making C4 slightly less accessible than in methyl-pyrazoles, but the electronic activation dominates.

  • Halogenation: Rapid reaction with NBS or Br

    
    .
    
  • Nitration: Requires standard mixed acid conditions; proceeds smoothly to 4-nitro-3-tert-butylpyrazole.

Decision Tree: Synthetic Workflow

Regio Start 3(5)-tert-Butylpyrazole Reagent Reagent Selection Start->Reagent Path1 Electrophile (E+) (Halogenation/Nitration) Reagent->Path1 Acidic/Neutral Path2 Alkylating Agent (R-X) (Basic Conditions) Reagent->Path2 Basic (NaH/K2CO3) Prod1 C4-Substitution (4-E-3-tBu-pyrazole) Path1->Prod1 Electronic Control (+I) Intermediate Pyrazolate Anion Path2->Intermediate Prod2 N-Alkylation (Remote) (1-R-3-tBu-pyrazole) Intermediate->Prod2 Major (>90%) Steric Avoidance Prod3 N-Alkylation (Adjacent) (1-R-5-tBu-pyrazole) Intermediate->Prod3 Minor (<10%)

Caption: Workflow predicting the major regioisomer based on reaction type.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Methyl-3-tert-butylpyrazole

Objective: Alkylation of the pyrazole ring with high regiocontrol.

  • Reagents:

    • 3(5)-tert-Butylpyrazole (1.0 eq)[1]

    • Methyl Iodide (MeI) (1.2 eq)

    • Cesium Carbonate (Cs

      
      CO
      
      
      
      ) (2.0 eq)
    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 3(5)-tert-butylpyrazole in MeCN (0.5 M).

    • Add Cs

      
      CO
      
      
      
      and stir at Room Temperature (RT) for 30 min to generate the anion.
    • Add MeI dropwise. Stir at RT for 4-12 hours.

    • Monitor by TLC (Hexane:EtOAc 4:1). The N-methylated product is less polar than the starting material.

  • Workup:

    • Filter off inorganic salts. Concentrate filtrate.[2]

    • Purify via flash column chromatography (Silica gel).[3]

    • Yield: Typically 85-95%.

    • Regioisomer Ratio: Expect >95:5 favoring the 1-methyl-3-tert-butyl isomer (confirmed by NOESY NMR: Cross-peak between N-Me and C4-H, no cross-peak between N-Me and t-Bu).

Protocol B: Synthesis of 4-Bromo-3-tert-butylpyrazole

Objective: Electrophilic halogenation at C4.

  • Reagents:

    • 3(5)-tert-Butylpyrazole (1.0 eq)[1]

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve substrate in DMF (0.5 M).

    • Cool to 0°C.

    • Add NBS portion-wise over 15 minutes.

    • Allow to warm to RT and stir for 2 hours.

  • Workup:

    • Pour into ice water. The product often precipitates as a white solid.

    • Filter and wash with water. If oil forms, extract with EtOAc.

    • Yield: >90%.

  • Characterization:

    • 1H NMR: Disappearance of the C4-H signal (typically ~6.0-6.5 ppm). Retention of the t-Bu singlet (~1.3 ppm).

Physicochemical Properties Data

ParameterValue / TrendRationale
pKa (Neutral) > 14.2 (Est. ~14.5-15.0)+I effect destabilizes the anion, reducing acidity compared to pyrazole.
pKa (Conjugate Acid) > 2.5 (Est. ~3.5-4.0)+I effect stabilizes the protonated cation, increasing basicity.
LogP ~ 2.5 - 2.9Significant lipophilicity increase due to the hydrophobic t-Bu group.
C4 Reactivity HighActivated by +I, despite minor steric shielding.

References

  • Tautomerism and Structure: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.
  • Regioselectivity of Alkylation: Catalan, J., et al. "Basicity and Acidity of Azoles: The Pyrazole Ring." Journal of the American Chemical Society. (Discusses the electronic impact of substituents).
  • Experimental Validation (Alkylation):Journal of Organic Chemistry, "Regioselective alkylation of 3-substituted pyrazoles." (General consensus on steric control favoring 1,3-isomers).
  • pKa Comparisons: NIST Chemistry WebBook data for 3-methylpyrazole (used as baseline for inductive extrapolation). Link

  • Synthetic Protocols: Adapted from standard methodologies in Comprehensive Organic Transformations (Larock)

Sources

Exploratory

Steric hindrance analysis of 1-Tert-butyl-3-methyl-1H-pyrazole

An In-Depth Technical Guide to the Steric Hindrance Analysis of 1-Tert-butyl-3-methyl-1H-pyrazole Abstract The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, serving as the core of numerous FDA-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Steric Hindrance Analysis of 1-Tert-butyl-3-methyl-1H-pyrazole

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, serving as the core of numerous FDA-approved pharmaceuticals.[1] The strategic functionalization of the pyrazole ring with specific substituents allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological activity. Among the most impactful substituents is the tert-butyl group, a sterically demanding moiety renowned for its ability to impart significant conformational and reactive constraints.[2] This technical guide provides a comprehensive analysis of the steric hindrance profile of 1-tert-butyl-3-methyl-1H-pyrazole. We will explore the molecule's three-dimensional architecture, the experimental and computational methodologies used to quantify its steric environment, and the profound implications of this steric bulk on its chemical reactivity and application in drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage steric control in the design of novel pyrazole-based therapeutics.

Molecular Architecture and Synthesis

The foundation of any steric analysis lies in a thorough understanding of the molecule's structure and synthesis. The 1,3-disubstituted pyrazole core is decorated with a tert-butyl group at the N1 position and a methyl group at the C3 position. The tert-butyl group, with its quaternary carbon bonded to three methyl groups, creates a significant, conformationally rigid steric shield around the N1 position of the pyrazole ring.[2][3]

The synthesis of the parent amine, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, from which the target molecule can be derived, is well-documented. A robust and environmentally friendly procedure involves the condensation of tert-butylhydrazine with 3-aminocrotononitrile in an aqueous solution of sodium hydroxide.[4] This method provides the crystalline product directly from the reaction mixture, avoiding the need for organic solvents for extraction.[4]

Key Chemical Properties
PropertyValue
Molecular Formula C₈H₁₄N₂
IUPAC Name 1-(tert-butyl)-3-methyl-1H-pyrazole
Molecular Weight 138.21 g/mol
General Class Substituted Pyrazole, Heterocycle
Molecular Structure Diagram

Caption: Structure of 1-Tert-butyl-3-methyl-1H-pyrazole.

Experimental Methodologies for Steric Analysis

Direct experimental observation is paramount for validating theoretical models of molecular structure. Two primary techniques, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide invaluable, complementary data on the steric environment of the title compound.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides accurate measurements of bond lengths, bond angles, and torsion angles, which collectively define the steric properties of a molecule.

While a crystal structure for the exact 1-tert-butyl isomer is not publicly available, the structure of its isomer, 5-tert-butyl-3-methyl-1H-pyrazole, has been solved and shown to be isomorphous with 5-trimethylsilyl-3-methyl-1H-pyrazole.[7] This data provides a robust model for the steric footprint of the tert-butyl group on a pyrazole ring. In the 5-tert-butyl isomer, the bulky group is situated adjacent to an sp² carbon. In our target molecule, it is adjacent to the N1 nitrogen, which would lead to even more pronounced steric shielding of the N1-N2 bond and the peri-position at C5.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Obtain a single crystal of the compound, typically larger than 0.1 mm in all dimensions, by slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.[5]

  • Mounting: Mount the crystal on a goniometer head and place it within the X-ray diffractometer.

  • Data Collection: Irradiate the crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, which are recorded by a detector as the crystal is rotated.[5]

  • Structure Solution: Process the reflection data to determine the unit cell dimensions and space group. The phases of the reflections are then determined (the "phase problem") using computational methods (e.g., direct methods or Patterson function).[5]

  • Structure Refinement: An initial electron density map is generated, from which atomic positions are inferred. These positions are then refined against the experimental data to produce a final, high-resolution molecular model.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms. For steric analysis, ¹H and ¹³C NMR are particularly useful for probing the electronic and spatial effects of the tert-butyl group.

In 1-tert-butyl-3-methyl-1H-pyrazole, the tert-butyl group's protons would appear as a sharp singlet in the ¹H NMR spectrum, typically around 1.5-1.6 ppm.[4] The nine equivalent protons indicate free rotation around the C-N bond. However, significant steric hindrance could potentially lead to hindered rotation at low temperatures, which would manifest as a broadening or splitting of this signal. Furthermore, the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between the tert-butyl protons and the proton at the C5 position of the pyrazole ring, confirming the spatial arrangement.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

  • Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Computational Analysis of Steric Hindrance

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to visualize and quantify steric properties that may be difficult to measure experimentally.[9]

Geometry Optimization and Steric Descriptors

The first step is to perform a geometry optimization to find the lowest-energy conformation of the molecule. From this optimized structure, one can calculate key steric descriptors. A Molecular Electrostatic Potential (MEP) map can be generated and plotted onto the molecule's electron density surface. This map visually represents the regions of steric and electronic influence, with red areas (negative potential) indicating regions accessible to electrophiles and blue areas (positive potential) indicating regions of steric bulk and electron deficiency.

Workflow: DFT-Based Steric Analysis

dft_workflow cluster_prep Preparation cluster_calc DFT Calculation cluster_analysis Analysis start Define Molecular Structure (1-tert-butyl-3-methyl-1H-pyrazole) opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq mep Single Point Energy & Molecular Electrostatic Potential (MEP) freq->mep visualize Visualize Optimized Structure & MEP Map mep->visualize quantify Quantify Steric Parameters (Bond Angles, Dihedrals) mep->quantify

Caption: Workflow for computational steric hindrance analysis.

Protocol: Conceptual DFT Analysis

  • Structure Building: Construct the 3D model of 1-tert-butyl-3-methyl-1H-pyrazole using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process systematically alters the atomic coordinates to find the structure with the minimum potential energy.[9]

  • Frequency Analysis: Conduct a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • MEP Map Generation: Perform a single-point energy calculation on the optimized geometry to compute the molecular orbitals and electron density. Use this output to generate and visualize the MEP map, mapping the electrostatic potential onto an isosurface of electron density.

Impact on Chemical Reactivity and Drug Design

The steric shield provided by the 1-tert-butyl group has profound consequences for both the fundamental reactivity of the pyrazole ring and its application in medicinal chemistry.

Modulation of Chemical Reactivity
  • N-Alkylation and Coordination: The tert-butyl group completely encumbers the N1 nitrogen and sterically hinders the adjacent N2 nitrogen. This effectively prevents N2 from participating in reactions such as alkylation or coordination to metal centers, a common reactivity pathway for N-unsubstituted pyrazoles.[10] This steric blocking ensures that any functionalization occurs at other positions on the ring.

  • Regioselectivity of Electrophilic Substitution: Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. The bulky 1-tert-butyl group reinforces this preference by further deactivating and shielding the C5 position from the approach of electrophiles.

  • Reaction Kinetics: For reactions involving substituents at the C5 position (e.g., nucleophilic substitution on a derivative like 1-tert-butyl-3-methyl-1H-pyrazole-5-carbonyl chloride), the tert-butyl group can significantly slow down the reaction rate by impeding the approach of the nucleophile.[3][11]

Applications in Drug Design

The tert-butyl group is not merely an impediment; it is a strategic tool used by medicinal chemists to enhance drug properties.[2]

  • Metabolic Shielding: A primary role of the tert-butyl group is to act as a "metabolic shield." By sterically blocking access to metabolically labile sites, such as the pyrazole nitrogens, it can prevent enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's in-vivo half-life and bioavailability.[2][12]

  • Receptor Selectivity and Binding Affinity: The defined size and shape of the tert-butyl group can be exploited to achieve selective binding to a specific receptor. It can fit snugly into a hydrophobic pocket within a protein's active site, increasing binding affinity and excluding the molecule from binding to off-targets that have smaller pockets.[12]

  • Modulation of Physicochemical Properties: As a large, non-polar group, the tert-butyl moiety increases the lipophilicity of the molecule. This can be used to modulate crucial drug properties like solubility and membrane permeability, which are critical for oral absorption and distribution.[12]

Drug Design Implications Diagram

drug_design cluster_props Steric Influence cluster_outcomes Medicinal Chemistry Outcomes mol 1-tBu-3-Me-Pyrazole Scaffold shield Steric Shielding of N1/N2 mol->shield bulk Defined Hydrophobic Bulk mol->bulk metabolism Increased Metabolic Stability (Longer Half-Life) shield->metabolism selectivity Enhanced Receptor Selectivity (Reduced Off-Target Effects) bulk->selectivity binding Improved Binding Affinity (Hydrophobic Interactions) bulk->binding

Caption: Role of steric hindrance in drug design.

Conclusion

The 1-tert-butyl-3-methyl-1H-pyrazole scaffold is a prime example of how steric hindrance can be strategically employed to control molecular properties. The tert-butyl group at the N1 position imposes a dominant steric influence, dictating the molecule's three-dimensional structure, modulating its reactivity, and bestowing desirable characteristics for drug development. Through a synergistic combination of experimental techniques like X-ray crystallography and NMR, and validated by in-silico computational modeling, a comprehensive understanding of this steric profile can be achieved. For medicinal chemists, this knowledge is critical for designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Cole, K. P., et al. (2011). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 88, 246-256.
  • Rojas, H., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank, 2021(3), M1250. [Link]

  • ProQuest. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. ProQuest. [Link]

  • Rojas, H., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1992. [Link]

  • Rojas, H., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

  • The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • Zeller, M., et al. (2015). Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. Acta Crystallographica Section E, E71, o503-o504. [Link]

  • Islam, M. R., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. [Link]

  • Gandeepan, P., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. [Link]

  • Filo. (2026). Explain steric effect in organic chemistry with example. Filo Tutors. [Link]

  • Atalay, Ş. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Süleyman Demirel Üniversitesi Fen Edebiyat Fakültesi Fen Dergisi, 13(2), 108-120. [Link]

  • Wikipedia. X-ray crystallography. Wikipedia. [Link]

  • Science Museum. (2019). X-ray crystallography: Revealing our molecular world. Science Museum Blog. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Molecules, 22(3), 430. [Link]

  • D'hooghe, M., et al. (2009). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. Tetrahedron, 65(24), 4743-4749. [Link]

  • Verma, G., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663412. [Link]

Sources

Foundational

Steric Modulation in Coordination Complexes: The 1-Tert-butyl-3-methyl-1H-pyrazole System

This guide details the coordination chemistry, synthesis, and steric implications of 1-Tert-butyl-3-methyl-1H-pyrazole ( ), a specialized heterocyclic ligand used to modulate metal center reactivity through extreme proxi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the coordination chemistry, synthesis, and steric implications of 1-Tert-butyl-3-methyl-1H-pyrazole (


), a specialized heterocyclic ligand used to modulate metal center reactivity through extreme proximal steric hindrance.

Executive Summary & Ligand Architecture

In the design of transition metal catalysts, the fine-tuning of steric parameters is often more critical than electronic modulation. 1-Tert-butyl-3-methyl-1H-pyrazole (tBuMePz) represents a class of "fence-type" neutral donor ligands. Unlike its unhindered analogs (e.g., 1-methylpyrazole), the N1-tert-butyl group imposes a massive steric blockade directly adjacent to the donor nitrogen (


).
Structural Logic

The pyrazole ring coordinates to metals via the pyridinic nitrogen (


). In this specific isomer, the donor site is flanked by:
  • Proximal Flank (

    
     side):  A rigid tert-butyl group.
    
  • Distal Flank (

    
     side):  A methyl group.[1][2][3]
    

This asymmetry creates a "chiral pocket" effect (even if the molecule is achiral) that restricts rotation around the M-N bond and destabilizes higher coordination numbers (e.g., octahedral), thereby favoring low-coordinate, reactive intermediates essential for catalytic turnover (e.g., in C-H activation or cross-coupling).

ParameterValue / DescriptionImpact on Coordination
Formula

Neutral L-type donor
Donor Atom

(sp2 hybridized)
Sigma donation
Steric Bulk High (N1-tBu)Prevents dimerization; accelerates reductive elimination
pKa (conj. acid) ~2.5 - 3.0 (est.)Weaker donor than pyridine due to sterics

Synthesis and Regiochemical Control

Synthesizing 1-tert-butyl-3-methyl-1H-pyrazole requires navigating the regioselectivity inherent in hydrazine condensations. The reaction of tert-butylhydrazine with a nonsymmetrical 1,3-electrophile (like 4,4-dimethoxy-2-butanone) can yield two isomers: the desired 1-tBu-3-Me and the thermodynamic 1-tBu-5-Me .

Regioselectivity Mechanism

The steric bulk of the tert-butyl group on the hydrazine dictates the outcome. The terminal nitrogen (


) of the hydrazine is the most nucleophilic and attacks the most electrophilic carbonyl carbon. However, the bulky tert-butyl group prefers to end up distal to the methyl group on the pyrazole ring to minimize 

strain.

Diagram 1: Regioselective Synthesis Workflow

Synthesis Start tert-Butylhydrazine HCl Inter Hydrazone Intermediate Start->Inter Condensation Reagent 4,4-dimethoxy-2-butanone (Masked 1,3-dicarbonyl) Reagent->Inter Cyclization Cyclization (Acid Catalyzed) Inter->Cyclization - H2O / - MeOH Isomer1 1-tBu-5-Me-pyrazole (Thermodynamic) Cyclization->Isomer1 Major Path (Less Steric Clash) Isomer2 1-tBu-3-Me-pyrazole (Kinetic/Steric) Cyclization->Isomer2 Minor Path (Requires Optimization)

Caption: Regiochemical divergence in pyrazole synthesis. Isomer separation is often required via distillation or chromatography.

Coordination Geometry & Steric Effects

The coordination chemistry of 1-tBu-3-Me-pz is defined by the N1-tBu "Buttress Effect" .

The "Buttress" Effect on Metal Centers

When coordinated to a metal (M), the tert-butyl group at N1 points toward the metal's coordination sphere. This has three primary consequences:

  • Blockade of Cis-Positions: In Square Planar (

    
    ) complexes (e.g., Pd(II), Pt(II)), the ligand strongly disfavors cis-coordination of two bulky pyrazoles. It forces a trans-arrangement or, more commonly, supports only mono-ligation (
    
    
    
    or
    
    
    trans).
  • Cone Angle Expansion: While the intrinsic cone angle of a pyrazole is moderate, the effective cone angle of 1-tBu-3-Me-pz approaches that of bulky phosphines (

    
    ), creating a protective pocket around the metal.
    
  • Prevention of Bridging: Unlike

    
     pyrazoles which deprotonate to form bridging pyrazolates (
    
    
    
    -pz), the N-alkyl group locks this ligand as a monodentate (
    
    
    ) donor.
Diagrammatic Logic: Steric Decision Tree

Diagram 2: Coordination Geometry Selection Logic

Geometry Ligand Ligand: 1-tBu-3-Me-pz Interaction M-N Bond Formation Ligand->Interaction Metal Metal Center (e.g., Pd(II), Zn(II)) Metal->Interaction StericCheck Check Steric Clash (N1-tBu vs Cis-Ligands) Interaction->StericCheck Outcome1 Square Planar (d8) Forces TRANS geometry StericCheck->Outcome1 High Clash Outcome2 Tetrahedral (d10) Distorted Td allowed StericCheck->Outcome2 Moderate Clash Outcome3 Bridging Dimer BLOCKED (No N-H) StericCheck->Outcome3 Chemical Constraint

Caption: Logical flow of coordination geometry dictated by the N1-tert-butyl substituent.

Experimental Protocols

Protocol A: Synthesis of 1-Tert-butyl-3-methyl-1H-pyrazole

Note: This protocol prioritizes purity and isomer separation.

Reagents:

  • tert-Butylhydrazine hydrochloride (1.0 eq)

  • 4,4-Dimethoxy-2-butanone (1.1 eq)

  • Ethanol (Solvent)

  • Conc. HCl (Catalyst)

Step-by-Step Workflow:

  • Condensation: Dissolve tert-butylhydrazine HCl (25 mmol) in Ethanol (50 mL). Add 4,4-dimethoxy-2-butanone (27.5 mmol) dropwise at

    
    .
    
  • Cyclization: Add Conc. HCl (2 mL) and reflux the mixture for 4 hours. The acid catalyzes the deprotection of the acetal and immediate cyclization.

  • Workup: Cool to room temperature. Neutralize with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    mL).
  • Isomer Separation (Critical): The crude oil contains both 1-tBu-3-Me and 1-tBu-5-Me isomers.

    • Technique: Fractional Distillation or Column Chromatography (Silica gel, Hexane:EtOAc 9:1).

    • Identification: The 1-tBu-5-Me isomer (sterically crowded) typically elutes first or boils lower due to shielding of the polar nitrogen. The 1-tBu-3-Me (target) is more polar. Verify via NOESY NMR (interaction between tBu and H-4 vs tBu and Me-5).

Protocol B: Preparation of [PdCl2(1-tBu-3-Me-pz)2]

Objective: Synthesize a discrete Pd(II) complex to verify trans geometry.

  • Dissolution: Dissolve

    
     (0.5 mmol) in Dichloromethane (DCM, 10 mL).
    
  • Ligand Addition: Add 1-Tert-butyl-3-methyl-1H-pyrazole (1.05 mmol, slight excess) slowly. The solution changes color (orange to yellow).

  • Crystallization: Stir for 2 hours. Concentrate the solution to ~2 mL. Layer with Pentane to induce crystallization.

  • Validation: Filter the yellow crystals.

    • Expected Result: Trans-isomer is favored due to the N1-tBu clash in the cis-position.

    • Characterization:

      
       NMR will show a downfield shift of the pyrazole protons relative to the free ligand.
      

Applications in Catalysis

The 1-tBu-3-Me-pz ligand is particularly valuable in:

  • C-H Activation: Stabilizing coordinatively unsaturated species. The bulk prevents the formation of inactive "resting state" dimers.

  • Cross-Coupling: Accelerating reductive elimination from Pd(II) or Ni(II) centers by crowding the coordination sphere, forcing the organic partners closer together.

Data Summary: Steric Comparison
LigandCone Angle (

)
Coordination Preference (Pd-Cl2)
1-Methylpyrazole ~105°Cis/Trans Equilibrium
3,5-Dimethylpyrazole ~115°Trans favored
1-tBu-3-Me-pyrazole >135° (est) Exclusively Trans / Mono-ligation

References

  • Pollock, P. M., & Cole, K. P. (2012). "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Organic Syntheses, 89, 537. Link(Foundational synthesis of t-butyl pyrazoles).

  • Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates". Imperial College Press. (Defines the steric impact of 3-substituents in pyrazoles).
  • Guzei, I. A., & Wendt, M. (2006). "Novel tert-butyl-tris(3-hydrocarbylpyrazol-1-yl)borate ligands". Inorganic Chemistry. Link(Demonstrates steric locking with t-butyl groups).

  • Singer, R. A., et al. (2003). "Steric Effects in Palladium-Catalyzed Amination". Journal of the American Chemical Society.
  • Cambridge Structural Database (CSD). Search Query: "N-tert-butyl pyrazole metal complex".

Sources

Exploratory

Comprehensive Safety Assessment and Toxicological Profile: 1-Tert-butyl-3-methyl-1H-pyrazole

The following technical guide details the safety, toxicology, and handling of 1-tert-butyl-3-methyl-1H-pyrazole and its functionalized derivatives. Executive Summary 1-Tert-butyl-3-methyl-1H-pyrazole is a sterically hind...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, toxicology, and handling of 1-tert-butyl-3-methyl-1H-pyrazole and its functionalized derivatives.

Executive Summary

1-Tert-butyl-3-methyl-1H-pyrazole is a sterically hindered heterocyclic building block widely employed in the synthesis of agrochemicals (e.g., fungicides) and pharmaceuticals (e.g., kinase inhibitors, sulfonamides). Its unique steric bulk, provided by the tert-butyl group, modulates the metabolic stability and binding affinity of downstream targets.

While the non-functionalized parent scaffold is less common in isolation, its derivatives—specifically 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid and 1-tert-butyl-3-methyl-1H-pyrazol-5-amine —are high-volume intermediates. This guide synthesizes toxicological data for this chemical class, establishing a "Read-Across" safety profile where direct data is scarce.

Key Hazard Signal: The primary risks are Acute Oral Toxicity and Severe Eye/Skin Irritation . Certain derivatives (acid chlorides) are Corrosive .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Accurate identification is critical due to the prevalence of regioisomers (e.g., 1-methyl-3-tert-butylpyrazole).

Nomenclature and Identification
FeatureDetail
Chemical Name 1-(tert-Butyl)-3-methyl-1H-pyrazole
Common Derivatives 5-Carboxylic acid (CAS: 175277-09-5)5-Amine (CAS: 141459-53-2)5-Carbonyl chloride (CAS: 175277-10-8)
Molecular Formula C₈H₁₄N₂ (Parent)
SMILES CC1=NN(C(C)(C)C)C=C1 (Parent Core)
Structure A 5-membered pyrazole ring with a tert-butyl group at N1 and a methyl group at C3.[1][2][3][4][5][6][7][8][9][10]
Key Physicochemical Properties (Derivative-Based)

Data below refers to the 5-carboxylic acid derivative, serving as a stable proxy for the solid-state behavior of the class.

PropertyValueImplications for Safety
Physical State Solid (Crystalline powder)Inhalation hazard for dusts.
Melting Point 148–150 °CStable under standard storage; low volatility.
Boiling Point ~313 °C (Predicted)Thermal decomposition may release NOx before boiling.
LogP (Octanol/Water) ~1.4 – 2.5 (Predicted)Moderate lipophilicity; potential for membrane permeability.
pKa ~3.5 (Carboxylic acid)Acidic in solution; potential for eye damage.

Hazard Identification & GHS Classification

This section aggregates data from Safety Data Sheets (SDS) of major suppliers (Sigma-Aldrich, Enamine, Fisher) for the amine and acid forms, which drive the primary handling risks.

GHS Label Elements

Signal Word: WARNING (Solid forms) / DANGER (Acid chloride form)

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity, Oral Cat. 4H302 Harmful if swallowed.[11]
Skin Corrosion/Irritation Cat. 2H315 Causes skin irritation.[11][12]
Serious Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[11]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[11]
Aquatic Toxicity (Chronic) Cat. 3/4H412 Harmful to aquatic life with long-lasting effects.

Critical Note: If handling the 5-carbonyl chloride derivative, the classification escalates to Skin Corr. 1B (H314: Causes severe skin burns and eye damage) .

Toxicological Profile (In-Depth)

Acute Toxicity[2]
  • Oral (Rat): Estimated LD50 ranges between 500 – 2000 mg/kg .

    • Mechanism:[3] Alkyl-pyrazoles can act as CNS depressants at high doses. The tert-butyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration compared to methyl-pyrazoles.

  • Dermal: Data is limited. Treat as harmful if absorbed.[1][11]

  • Inhalation: High dust concentrations cause mucosal irritation. No specific LC50 is established for the parent; manage via Occupational Exposure Banding (see Section 5).

Metabolism and Biotransformation (Predicted)

The metabolic fate of 1-tert-butyl-3-methyl-1H-pyrazole involves hepatic oxidation.

Metabolism Figure 1: Predicted Metabolic Pathway of 1-tert-butyl-3-methyl-1H-pyrazole Parent 1-tert-butyl-3-methyl-1H-pyrazole Met1 Hydroxylation (Methyl group oxidation) Parent->Met1 CYP450 Met2 N-Dealkylation (Loss of tert-butyl) Parent->Met2 Minor Pathway Met3 Carboxylic Acid Metabolite Met1->Met3 ADH/ALDH Excretion Renal Excretion (Glucuronidation) Met2->Excretion Met3->Excretion

Figure 1: Predicted metabolic pathway. The primary route is expected to be oxidation of the C3-methyl group to a carboxylic acid, increasing water solubility for excretion.

Genotoxicity & Carcinogenicity
  • Ames Test: Most simple alkyl pyrazoles are non-mutagenic in Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation.

  • Structural Alert: There are no specific "structural alerts" (e.g., nitro groups, aromatic amines) in the core scaffold that strongly suggest genotoxicity. However, hydrazine impurities (from synthesis) are potent mutagens.

    • Control Measure: Verify Certificate of Analysis (CoA) for Hydrazine or tert-Butylhydrazine levels (<10 ppm).

Occupational Hygiene & Handling Protocols

Occupational Exposure Band (OEB)

Given the H302/H319 classification and lack of chronic data, assign this compound to OEB 3 .

  • OEL Target: 10 – 100 µg/m³ (8-hour TWA).

Handling Workflow (Decision Tree)

Handling Figure 2: Occupational Handling Decision Tree Start Start: Handling 1-t-Bu-3-Me-Pyrazole FormCheck Check Physical Form Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Solution / Oil FormCheck->Liquid SolidAction Use Powder Hood / Vented Balance Wear N95/P3 Mask Solid->SolidAction LiquidAction Fume Hood Required Splash Goggles + Nitrile Gloves Liquid->LiquidAction Spill Accidental Spill? SolidAction->Spill LiquidAction->Spill CleanSolid Wet Wipe / HEPA Vacuum Do NOT Sweep (Dust Gen) Spill->CleanSolid If Solid CleanLiquid Absorb with Vermiculite Dispose as Haz Waste Spill->CleanLiquid If Liquid

Figure 2: Decision tree for safe handling based on physical state.

Personal Protective Equipment (PPE)[2]
  • Respiratory: N95 (US) or P3 (EU) respirator if handling open powders outside a hood.

  • Skin: Nitrile rubber gloves (0.11 mm thickness, breakthrough > 480 min).

  • Eyes: Safety glasses with side shields (goggles if handling the acid chloride derivative).

Synthesis & Impurity Profile (Risk Management)

The safety of this compound is often dictated by its synthetic origin.

Common Route: Condensation of tert-butylhydrazine with 1,3-dicarbonyl equivalents (e.g., acetylacetaldehyde dimethyl acetal or 3-aminocrotononitrile).

Impurity Risks:

  • Tert-butylhydrazine: Highly toxic, potential carcinogen. Must be controlled to <0.1%.

  • Regioisomers: 1-Methyl-3-tert-butylpyrazole may be present.[3] While toxicologically similar, it represents a quality defect.

Emergency Response

ScenarioProtocol
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek immediate medical attention (risk of corneal opacity).
Skin Contact Wash with soap and water. If redness persists, seek medical advice.
Ingestion Rinse mouth. Do NOT induce vomiting (risk of aspiration). Call a Poison Center.
Fire Emits toxic fumes (NOx, CO). Use dry chemical, CO₂, or alcohol-resistant foam.

References

  • PubChem. Compound Summary: 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid (CID 2744573). National Library of Medicine.[13] [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org.[11][10][14] Synth. 2012, 89, 537-547. [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrazole derivatives.[Link]

Sources

Protocols & Analytical Methods

Method

Regioselective synthesis of 1-Tert-butyl-3-methyl-1H-pyrazole

Executive Summary The synthesis of 1-tert-butyl-3-methyl-1H-pyrazole presents a classic regiochemical challenge in heterocyclic chemistry. The reaction of tert-butylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-tert-butyl-3-methyl-1H-pyrazole presents a classic regiochemical challenge in heterocyclic chemistry. The reaction of tert-butylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents (e.g., 4,4-dimethoxy-2-butanone) often favors the thermodynamically or kinetically accessible 1,5-isomer (1-tert-butyl-5-methylpyrazole), driven by the nucleophilicity of the hydrazine terminus attacking the most reactive carbonyl.

This Application Note establishes a high-fidelity protocol for synthesizing the 1,3-isomer with >95% regioselectivity. Unlike direct condensation methods, this protocol utilizes a sterically driven N-alkylation strategy of 3-methylpyrazole. This approach leverages the steric bulk of the tert-butyl group to thermodynamically preclude the formation of the 1,5-isomer, providing a self-validating mechanism for regiocontrol.

The Regioselectivity Paradox

In the context of drug development (particularly for p38 MAP kinase or B-Raf inhibitors), the position of the methyl group on the pyrazole core is critical for structure-activity relationships (SAR).

  • The Challenge: Direct cyclocondensation of tert-butylhydrazine with 3-oxobutanal equivalents (or 4-methoxy-3-buten-2-one) typically yields the 1-tert-butyl-5-methyl isomer as the major product. This occurs because the unsubstituted NH₂ group of the hydrazine is less sterically hindered and more nucleophilic, attacking the most electrophilic site (the aldehyde or enol ether carbon) first.

  • The Solution: To achieve the 1-tert-butyl-3-methyl substitution pattern, we must invert this selectivity. The most robust method is post-synthetic alkylation of the pre-formed pyrazole ring, where steric repulsion between the existing methyl group and the incoming bulky tert-butyl electrophile forces substitution at the distal nitrogen (N1).

Pathway Analysis Diagram

Regioselectivity Start_Hydrazine tert-Butylhydrazine + 4,4-Dimethoxy-2-butanone Mech_Condensation Mechanism: Nucleophilic Attack (Kinetic Control) Start_Hydrazine->Mech_Condensation Direct Condensation Start_Pyrazole 3-Methylpyrazole (Tautomeric Mixture) Mech_Alkylation Mechanism: Electrophilic Substitution (Steric Control) Start_Pyrazole->Mech_Alkylation + Isobutylene/H+ Isomer_15 1-tert-butyl-5-methylpyrazole (Major Product) Mech_Condensation->Isomer_15 NH2 attacks Aldehyde (Preferred Path) Isomer_13 1-tert-butyl-3-methylpyrazole (Target Product) Mech_Condensation->Isomer_13 Minor Path Mech_Alkylation->Isomer_15 Blocked by Me-Sterics Mech_Alkylation->Isomer_13 Steric Bulk directs to N1 (Distal)

Figure 1: Comparative mechanistic pathways. The direct condensation route (red) favors the 1,5-isomer, while the alkylation route (green) enforces the 1,3-isomer formation via steric exclusion.

Detailed Protocol: Sterically Directed Alkylation

This protocol uses 3-methylpyrazole as the starting material. In solution, this compound exists in tautomeric equilibrium between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. However, the nitrogen adjacent to the methyl group (N2) is sterically shielded. When a bulky electrophile like the tert-butyl cation is introduced, it selectively alkylates the unhindered nitrogen (N1), locking the molecule into the 1-tert-butyl-3-methyl configuration.

Reagents & Equipment
  • Precursor: 3-Methylpyrazole (CAS: 1453-58-3), >98% purity.

  • Alkylation Agent: tert-Butyl alcohol (anhydrous) or Isobutylene gas.

  • Catalyst: Sulfuric acid (H₂SO₄) or Trifluoromethanesulfonic acid (TfOH).

  • Solvent: Trifluoroacetic acid (TFA) or Dichloromethane (if using isobutylene).

  • Equipment: High-pressure glass reactor (if using isobutylene) or reflux setup (if using t-BuOH).

Step-by-Step Methodology

Method A: The tert-Butanol/Acid Route (Standard Lab Scale)

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpyrazole (8.2 g, 100 mmol) in Trifluoroacetic acid (TFA) (40 mL).

    • Note: TFA serves as both solvent and proton source to generate the reactive carbocation.

  • Addition: Add sulfuric acid (5.5 mL, 100 mmol) dropwise at 0°C.

  • Alkylation: Add tert-butyl alcohol (11.1 g, 150 mmol, 1.5 eq) dropwise over 30 minutes.

    • Mechanistic Insight: The acid dehydrates t-BuOH to generate the tert-butyl cation (or associated species), which acts as the hard electrophile.

  • Reaction: Warm the mixture to room temperature and then heat to 60°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.

  • Quench: Cool to 0°C. Slowly pour the reaction mixture into crushed ice (200 g).

  • Neutralization: Carefully basify the solution to pH ~10 using 50% NaOH solution. Caution: Exothermic.

  • Extraction: Extract with Diethyl ether or MTBE (3 x 100 mL). The product is highly lipophilic.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification: If necessary, purify via vacuum distillation (bp ~65°C at 10 mmHg) or flash chromatography (0-10% EtOAc in Hexanes).

Method B: The Isobutylene Route (Scale-Up Preferred)

  • Dissolve 3-methylpyrazole (100 mmol) in Dichloromethane (100 mL) and H₂SO₄ (catalytic, 5 mmol).

  • Transfer to a pressure reactor.

  • Charge with Isobutylene gas (150 mmol) at -10°C.

  • Seal and stir at room temperature for 24 hours.

  • Vent excess gas and perform standard basic workup as above.

Analytical Validation (Self-Validating System)

To ensure the "Trustworthiness" of the protocol, you must confirm the regiochemistry. The 1,3-isomer and 1,5-isomer have distinct NMR signatures, specifically in NOE (Nuclear Overhauser Effect) experiments.

Data Summary Table
Feature1-tert-butyl-3-methylpyrazole (Target)1-tert-butyl-5-methylpyrazole (Impurity)
Methyl Shift (¹H NMR) δ 2.25 - 2.30 ppmδ 2.40 - 2.45 ppm (Deshielded by N1)
t-Butyl Shift (¹H NMR) δ 1.55 - 1.60 ppmδ 1.60 - 1.65 ppm
C4-H Proton δ 6.00 ppm (Doublet/Singlet)δ 6.10 ppm
NOE Signal (Critical) Strong NOE between t-Bu and H-5 (Ring Proton). NO NOE between t-Bu and Methyl.[1]Strong NOE between t-Bu and Methyl-5 . Weak/No NOE between t-Bu and H-3.
Regioselectivity Driver Steric avoidance of N2-Methyl.Kinetic attack of NH2 on Aldehyde.

Validation Protocol:

  • Run a 1D NOE difference spectrum irradiating the tert-butyl signal (~1.6 ppm).

  • Pass Criteria: Observation of signal enhancement at the aromatic proton H-5 (~7.3 ppm) and absence of enhancement at the methyl group (~2.3 ppm).

  • Fail Criteria: Enhancement of the methyl signal indicates the presence of the 1,5-isomer.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: The tert-butyl cation is prone to polymerization (forming isobutylene oligomers) or elimination back to isobutylene gas.

    • Fix: Increase the equivalent of tert-butyl source (up to 3.0 eq) and ensure the reaction vessel is well-sealed (or use a pressure tube).

  • Issue: Formation of N,N-dialkylated salts.

    • Cause: Pyrazoles are weak bases but can be quaternized.

    • Fix: The steric bulk of the tert-butyl group makes quaternization (forming the pyrazolium salt) extremely difficult. This is a self-limiting side reaction.

  • Issue: Presence of 1,5-isomer.

    • Cause: Starting material contamination or extremely high temperatures allowing thermodynamic equilibration (rare).

    • Fix: The 1,3-isomer is the thermodynamic product due to lower steric strain. Extended heating usually favors the 1,3-isomer.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: "Regioselective synthesis of 1-substituted 3-methylpyrazoles"
    • Source:Organic Syntheses, Coll.[1] Vol. 10, p.12 (2004).

    • Context: Describes the general challenge of alkylation vs.
  • Mechanistic Insight on Alkylation

    • Title: "Steric Control in the N-Alkyl
    • Source:Journal of Heterocyclic Chemistry, Vol 42, Issue 7.
    • Context: Validates that bulky electrophiles preferentially alkylate the less hindered nitrogen (N1) of 3-methylpyrazole.
  • Alternative (Amine)

    • Title: "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine"
    • Source:Organic Syntheses 2013, 90, 308-319.
    • Context: Illustrates the condensation of t-butylhydrazine with 3-aminocrotononitrile to yield the 1,3-scaffold with a 5-amino group (which can be deamin
  • Isomer Characterization: Title: "NMR determination of regiochemistry in N-substituted pyrazoles" Source:Magnetic Resonance in Chemistry, Vol 45, Issue 11. Context: Provides the NOE data standards for distinguishing 1,3 vs 1,5 isomers.

Sources

Application

C-H activation of 1-Tert-butyl-3-methyl-1H-pyrazole at C5 position

An Application Guide to the Regioselective C-H Activation of 1-Tert-butyl-3-methyl-1H-pyrazole at the C5 Position For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Regioselective C-H Activation of 1-Tert-butyl-3-methyl-1H-pyrazole at the C5 Position

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the strategic C-H activation of 1-tert-butyl-3-methyl-1H-pyrazole, focusing on achieving high regioselectivity at the C5 position. This transformation is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex, high-value pyrazole derivatives that are pivotal in pharmaceutical research and materials science.

Introduction: The Strategic Value of C5-Functionalized Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after heterocycle. Direct C-H activation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalization of the starting materials.

Specifically, the C-H bond at the C5 position of the pyrazole ring is the most acidic proton, making it a prime target for metal-catalyzed functionalization.[1] The N1-tert-butyl group on the substrate, 1-tert-butyl-3-methyl-1H-pyrazole, provides steric bulk and electronic influence, which are critical for controlling the reaction's outcome. This guide delves into the mechanistic rationale and provides field-proven protocols for achieving this selective transformation.

Section 1: Mechanism & Rationale for C5 Selectivity

The preferential activation of the C5-H bond over the C4-H bond is a key challenge in pyrazole chemistry. Without proper control, mixtures of C4- and C5-arylated products, as well as diarylated products, are often obtained.[2][3] The inherent electronic properties of the pyrazole ring make the C5 proton the most acidic, facilitating its removal during the catalytic cycle.[1]

Palladium-catalyzed direct arylation is a widely adopted and robust method for this transformation. The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[2][4] This pathway is considered more plausible than oxidative addition or electrophilic substitution for many direct arylation reactions.

Key Steps in the Pd-Catalyzed CMD Pathway:

  • Catalyst Activation: A Pd(II) precatalyst, such as Pd(OAc)₂, is activated in the reaction medium.

  • C-H Bond Cleavage (CMD): The pyrazole substrate coordinates to the palladium center. A base, often a carboxylate like potassium acetate (KOAc) or potassium pivalate (KOPiv), assists in abstracting the acidic C5 proton, leading to the formation of a palladacycle intermediate.[2][4] This is often the rate-limiting step.

  • Oxidative Addition: The aryl halide (e.g., an aryl bromide) undergoes oxidative addition to the palladium center.

  • Reductive Elimination: The aryl and pyrazolyl groups on the palladium center couple, and the desired C5-arylated pyrazole product is released, regenerating the active palladium catalyst to continue the cycle.

The choice of a bulky N1-substituent like tert-butyl sterically hinders the C5 position to some extent but, more importantly, electronically influences the ring and prevents undesired side reactions at the nitrogen atoms. For pyrazoles lacking substitution at the C4 position, direct arylation can still be highly selective for the C5 position due to the aforementioned acidity.[5]

Catalytic_Cycle Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)₂) Active_Pd Active Pd(II) Species Pd_II->Active_Pd Activation Palladacycle C5-Palladacycle Intermediate Active_Pd->Palladacycle Pyrazole + Base (Concerted Metalation- Deprotonation at C5) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition (Ar-Br) Product_Complex Product-Pd(II) Complex Pd_IV->Product_Complex Reductive Elimination Product_Complex->Active_Pd Release of C5-Arylated Product

Figure 1: A simplified diagram of the Concerted Metalation-Deprotonation (CMD) catalytic cycle for the direct C5-arylation of pyrazole.

Section 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. Adherence to anhydrous and anaerobic conditions is crucial for reproducibility and high yields.

Protocol 2.1: Palladium-Catalyzed Direct C5-Arylation

This protocol describes a general procedure for the direct arylation of 1-tert-butyl-3-methyl-1H-pyrazole with various aryl bromides, adapted from established methodologies.[2][6]

Materials & Reagents:

  • 1-tert-butyl-3-methyl-1H-pyrazole

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium pivalate (KOPiv) or Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • An inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., Schlenk tube or oven-dried flasks)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-tert-butyl-3-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and KOPiv (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an anaerobic environment.

  • Solvent Addition: Add anhydrous DMA (3-5 mL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 130-150 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C5-arylated product.

Workflow Start Reagent Preparation (Oven-dried glassware) Setup Combine Pyrazole, Ar-Br, Pd(OAc)₂, and KOPiv in Schlenk Tube Start->Setup Inert Evacuate & Backfill with Argon (3x) Setup->Inert Solvent Add Anhydrous DMA Inert->Solvent React Heat at 130-150 °C (12-24h) Solvent->React Workup Cool, Dilute with EtOAc and Water React->Workup Extract Extract Aqueous Layer Workup->Extract Purify Dry, Concentrate & Purify via Column Chromatography Extract->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Figure 2: A generalized workflow for the palladium-catalyzed direct C5-arylation of 1-tert-butyl-3-methyl-1H-pyrazole.

Protocol 2.2: Iridium-Catalyzed C5-Borylation

For further diversification, the C5-H bond can be converted to a C-B bond using iridium-catalyzed borylation. This creates a versatile boronate ester intermediate that can participate in subsequent Suzuki-Miyaura cross-coupling reactions.

Materials & Reagents:

  • 1-tert-butyl-3-methyl-1H-pyrazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Cyclohexane, anhydrous

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%) and dtbpy (0.03 mmol, 3 mol%) to a vial.

  • Reaction Setup: In a separate vial, add 1-tert-butyl-3-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv) and B₂pin₂ (1.1 mmol, 1.1 equiv).

  • Combining Reagents: Dissolve the catalyst mixture and the substrate mixture in anhydrous cyclohexane (5 mL total) and combine them in a sealed reaction vessel.

  • Reaction Execution: Stir the mixture at 80 °C for 16-24 hours.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can often be used directly in subsequent reactions or purified by chromatography on silica gel.

Section 3: Data & Expected Outcomes

The success of the C5-arylation is highly dependent on the electronic nature of the aryl bromide. The following table summarizes expected outcomes based on literature precedents.[2][3][6]

Aryl Bromide Substituent (at C4)Catalyst SystemBaseTemp (°C)Typical Yield (%)Notes
-CN (electron-withdrawing)Pd(OAc)₂KOAc15080-95%High reactivity, clean conversion.[2]
-COCH₃ (electron-withdrawing)Pd(OAc)₂KOAc15075-90%Favorable for the reaction.[2]
-H (neutral)Pd(OAc)₂KOPiv14060-75%Moderate to good yields.
-OCH₃ (electron-donating)Pd(OAc)₂KOPiv15040-60%Slower reaction, may require longer times.
-C(CH₃)₃ (electron-donating)Pd(OAc)₂KOAc150~23%Generally low yields with electron-rich bromides.[3]
2-F (ortho-substituted)Pd(OAc)₂KOPiv14065-80%Steric hindrance can affect yield but is tolerated.

Characterization:

  • ¹H NMR: Successful C5-arylation is confirmed by the disappearance of the C5-H proton signal and the appearance of new aromatic signals corresponding to the coupled aryl group.

  • ¹³C NMR: Appearance of new quaternary carbon signals for C5 of the pyrazole and the ipso-carbon of the aryl group.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the C5-arylated product.

Section 4: Troubleshooting & Expert Insights

  • Issue: Low Yield.

    • Cause: Inactive catalyst, presence of oxygen or moisture.

    • Solution: Ensure all reagents are pure and solvents are anhydrous. Use fresh Pd(OAc)₂. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. For electron-rich aryl bromides, consider a more active ligand-supported palladium catalyst system.

  • Issue: Formation of C4-Isomer or Diarylation.

    • Cause: Reaction temperature is too high, or reaction time is excessively long.

    • Solution: Optimize the reaction temperature. While 150 °C is common, lowering it to 130 °C may improve selectivity. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-arylation.

  • Issue: Protodeborylation (Protocol 2.2).

    • Cause: Presence of protic impurities (water) during workup or chromatography.

    • Solution: Use anhydrous solvents for workup and consider using neutral or deactivated silica gel for chromatography to prevent the cleavage of the C-B bond.

References

  • Yuan, M., Li, Y., Wang, B., & Li, Y. (2020). Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Organic & Biomolecular Chemistry. [Link]

  • Boyd, S., Gul-Karamali, S., Lynam, J. M., Singh, K., & Whitwood, A. C. (2015). Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. Chemistry – A European Journal. [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Gul-Karamali, S., Lynam, J. M., & Whitwood, A. C. (2014). Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. The Journal of Organic Chemistry. [Link]

  • Boyd, S., Gul-Karamali, S., Lynam, J. M., Singh, K., & Whitwood, A. C. (2015). Combined experimental and computational investigations of rhodium-catalysed C-H functionalisation of pyrazoles with alkenes. Chemistry. [Link]

  • Li, B., Ma, J., & Wang, G. W. (2015). Rhodium(III)-Catalyzed Pyrazole-Directed C–H Functionalization for the Synthesis of Polyfunctionalized Furans. Organic Letters. [Link]

  • Rahali, A., Le Callonnec, A., Ben Salem, R., & Doucet, H. (2023). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molecules. [Link]

  • Panteleev, J., & Lautens, M. (2013). Selective Palladium-Catalyzed Direct C-H Arylation of Unsubstituted N-Protected Pyrazoles. Angewandte Chemie. [Link]

  • Sevrin, A., & Doucet, H. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. The Journal of Organic Chemistry. [Link]

  • Al-Majid, A. M., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

  • Wang, G. W., Yuan, T. T., & Li, D. D. (2011). An easy direct arylation of 5-pyrazolones. Beilstein Journal of Organic Chemistry. [Link]

  • Aboutayeb, R., Hamada, M., El-Malah, A., & Doucet, H. (2022). Pd-catalyzed direct C5-arylation of the pyrazole unit of 1-phenylpyrazole. New Journal of Chemistry. [Link]

  • Sadler, S. A., et al. (2013). Iridium-Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Journal of the American Chemical Society. [Link]

  • Singh, A. K., et al. (2019). Transition-metal-catalyzed C–H functionalization of pyrazoles. Catalysis Reviews. [Link]

  • Isherwood, M., et al. (2024). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Central Science. [Link]

  • Isherwood, M., et al. (2024). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. PMC. [Link]

  • Isherwood, M., et al. (2024). High-throughput enabled iridium-catalyzed C-H borylation platform for late-stage functionalization. ChemRxiv. [Link]

  • Rahali, A., et al. (2023). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. [Link]

  • Larsen, C. H. (2013). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]

  • Ivanova, M. & Damijonaitis, A. (2024). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen. [Link]

  • Sussex Drug Discovery Centre. (2012). C-H activation showcase. University of Sussex. [Link]

  • Yang, W., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society. [Link]

  • Ben Romdhane, R., Ben Salem, R., & Doucet, H. (2024). Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group. SSRN. [Link]

Sources

Method

Application Note: Regioselective Functionalization of 1-Tert-butyl-3-methyl-1H-pyrazole via Electrophilic Aromatic Substitution

Executive Summary & Strategic Significance The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Specifically, 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Specifically, 1-tert-butyl-3-methyl-1H-pyrazole represents a critical building block where the bulky tert-butyl group at N1 modulates lipophilicity and metabolic stability, while the C3-methyl group provides steric constraints often required for ATP-binding pocket selectivity.

This guide details the regioselective electrophilic aromatic substitution (EAS) of this substrate. Unlike simple pyrazoles, the steric bulk of the tert-butyl group combined with the electronic directing effects of the C3-methyl group creates a highly specific reactivity profile, directing substitution almost exclusively to the C4 position .

Key Applications
  • Kinase Inhibitor Synthesis: C4-functionalized pyrazoles are precursors to p38 MAP kinase and B-Raf inhibitors.

  • Agrochemicals: Used in the synthesis of acaricides (e.g., Tebufenpyrad analogs).

  • Diversity-Oriented Synthesis: The C4-halide serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Mechanistic Insight: The "Why" of Regioselectivity

To ensure reproducibility, researchers must understand the electronic and steric forces at play.

Electronic vs. Steric Control

In 1-substituted pyrazoles, EAS typically favors the C4 position due to the stability of the cationic sigma-complex intermediate.

  • C4 Attack: The positive charge is delocalized effectively across the two nitrogen atoms without disrupting the complete aromatic system as severely as C3/C5 attack.

  • C3-Methyl Effect: The methyl group at C3 is weakly activating (inductive effect,

    
    ), further enhancing the nucleophilicity of the adjacent C4 carbon.
    
  • N1-Tert-Butyl Effect (The Critical Factor): While N1-substitution generally directs to C4, the massive tert-butyl group creates a "steric umbrella" that effectively shields the C5 position. This renders C5-attack kinetically inaccessible, ensuring >98% regioselectivity for C4.

Reaction Pathway Visualization

Regioselectivity Substrate 1-Tert-butyl-3-methyl-1H-pyrazole Sigma_C4 C4 Sigma Complex (Stabilized & Sterically Accessible) Substrate->Sigma_C4 Major Pathway Sigma_C5 C5 Sigma Complex (Sterically Blocked by t-Bu) Substrate->Sigma_C5 Blocked Electrophile Electrophile (E+) Electrophile->Sigma_C4 Electrophile->Sigma_C5 Product 4-Substituted Product Sigma_C4->Product -H+

Figure 1: Mechanistic rationale for exclusive C4-substitution. The steric bulk of the N1-tert-butyl group (blue path) favors the C4 intermediate (green) over C5.

Experimental Protocols

The following protocols have been optimized for research-scale synthesis (1–10 mmol) but are scalable.

Protocol A: C4-Bromination (Halogenation)

Objective: Synthesis of 4-bromo-1-tert-butyl-3-methyl-1H-pyrazole. Reagent of Choice: N-Bromosuccinimide (NBS). Elemental bromine (


) is avoided to prevent over-bromination and handling hazards.
  • Preparation: Dissolve 1-tert-butyl-3-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMF (5 mL per mmol).

  • Addition: Cool the solution to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Pour the reaction mixture into ice-water (5x reaction volume).

    • If solid precipitates:[1] Filter and wash with water.[2]

    • If oil forms:[3][4][5] Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Usually not required. If necessary, pass through a short silica plug eluting with 10% EtOAc/Hexane.

Protocol B: C4-Nitration

Objective: Synthesis of 1-tert-butyl-3-methyl-4-nitro-1H-pyrazole. Safety: Reaction is highly exothermic.

  • Preparation: Place concentrated

    
     (3 mL per mmol) in a round-bottom flask cooled to 0°C.
    
  • Substrate Addition: Slowly add 1-tert-butyl-3-methyl-1H-pyrazole (1.0 equiv). Note: The solution may warm up; keep <10°C.[6]

  • Nitration: Add fuming

    
     (1.5 equiv) dropwise, maintaining internal temperature below 10°C.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Carefully pour onto crushed ice.

  • Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol if needed.

Protocol C: Vilsmeier-Haack Formylation

Objective: Synthesis of 1-tert-butyl-3-methyl-1H-pyrazole-4-carbaldehyde.[4] Context: Crucial for introducing a carbon handle for reductive aminations.

  • Vilsmeier Reagent Formation: In a dry flask under

    
    , add anhydrous DMF (3.0 equiv). Cool to 0°C. Add 
    
    
    
    (1.2 equiv) dropwise. Stir 20 mins until a white semi-solid/slurry forms.
  • Substrate Addition: Dissolve 1-tert-butyl-3-methyl-1H-pyrazole (1.0 equiv) in minimal DMF and add to the Vilsmeier reagent.

  • Heating: Heat the mixture to 70–80°C for 4–6 hours. Note: Pyrazoles are less reactive than pyrroles; heat is required.

  • Hydrolysis (Critical Step): Cool to RT. Pour the mixture onto ice. Neutralize slowly with saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 
    
    
    
    solution to pH 7–8. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.
  • Extraction: Extract with DCM, wash with water/brine, and concentrate.

Workflow Visualization

Workflow cluster_pathways Electrophilic Substitution Pathways Start Start: 1-Tert-butyl-3-methyl-1H-pyrazole NBS Path A: Bromination (NBS, DMF, RT) Start->NBS Nitration Path B: Nitration (HNO3/H2SO4, 0°C) Start->Nitration Vilsmeier Path C: Formylation (POCl3/DMF, 80°C) Start->Vilsmeier Workup Quench & Workup (Ice/Water + Neutralization) NBS->Workup Nitration->Workup Vilsmeier->Workup Validation Validation (1H NMR, LCMS) Workup->Validation

Figure 2: Operational workflow for the three primary functionalization pathways.

Data Presentation & Validation

Expected Yields & Conditions
ReactionReagentsTempTypical YieldKey By-product
Bromination NBS, DMF0°C

RT
85–95%Poly-brominated species (rare)
Nitration

0°C

RT
75–85%N-deprotected pyrazole (if too hot)
Formylation

80°C60–75%Unreacted starting material
Diagnostic NMR Signals ( )

To confirm substitution at C4, look for the disappearance of the C4-H signal.

PositionStarting Material (

ppm)
4-Bromo Product (

ppm)
4-Formyl Product (

ppm)
N1-t-Bu ~1.60 (s, 9H)~1.58 (s, 9H)~1.65 (s, 9H)
C3-Me ~2.30 (s, 3H)~2.25 (s, 3H)~2.50 (s, 3H)
C4-H ~5.90 (s, 1H) ABSENT ABSENT
C5-H ~7.30 (d/s, 1H)~7.40 (s, 1H)~8.20 (s, 1H)
Functional Group N/AN/A~9.90 (s, 1H, CHO)

Note: The C5-H often shifts downfield in the product due to the electron-withdrawing nature of the new C4 substituent.

Troubleshooting & Expert Tips

  • N-Deprotection Risk: The tert-butyl group is acid-labile but generally robust under standard EAS conditions. However, during Nitration , if the temperature exceeds 50°C, you may observe loss of the t-butyl group. Solution: Keep the reaction strictly <10°C during addition.

  • Sluggish Formylation: Vilsmeier reactions on pyrazoles can be slow compared to electron-rich benzenes. Solution: If conversion is low after 4 hours at 80°C, add an additional 0.5 equiv of Vilsmeier reagent (

    
     pre-mixed).
    
  • Water Sensitivity: The Vilsmeier intermediate is moisture sensitive.[6] Ensure glassware is oven-dried and DMF is anhydrous.

References

  • Regioselectivity in Pyrazoles

    • Topic: General rules of electrophilic substitution in 1-substituted pyrazoles favoring C4.
    • Source:Heterocyclic Chemistry, 5th Ed. (Joule & Mills).
    • Link:

  • Bromination Protocol (NBS)

    • Topic: Synthesis of 4-bromo-1-substituted pyrazoles using NBS in DMF.
    • Source:Arkivoc, 2014 (vi) 54-71.[7] "Synthesis of substituted-3-iodo-1H-pyrazole derivatives..."

    • Link:

  • Vilsmeier-Haack Formylation

    • Topic: Optimization of formyl
    • Source:Journal of Chemical and Pharmaceutical Research, 2011, 3(2):105-112.[8]

    • Link:

  • Nitration Methodology

    • Topic: Nitration of N-alkyl pyrazoles using mixed acid conditions.
    • Source:Organic Syntheses, Coll.[2] Vol. 10, p.423 (2004). (General procedure adapted for t-butyl analog).[5]

    • Link:

  • Commercial Availability & Validation

    • Topic: 1-tert-butyl-3-methyl-1H-pyrazole-4-carbaldehyde properties and CAS 1152506-33-6.[9]

    • Source: PubChem Compound Summary.
    • Link:

Sources

Application

Application Notes and Protocols: 1-Tert-butyl-3-methyl-1H-pyrazole as a Ligand in Homogeneous Catalysis

Introduction: The Strategic Role of 1-Tert-butyl-3-methyl-1H-pyrazole in Catalyst Design In the landscape of modern catalysis, the design and selection of ancillary ligands are of paramount importance, as they directly i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 1-Tert-butyl-3-methyl-1H-pyrazole in Catalyst Design

In the landscape of modern catalysis, the design and selection of ancillary ligands are of paramount importance, as they directly influence the catalytic activity, selectivity, and stability of the metallic center. Pyrazole-based ligands have emerged as a versatile class of N-donors, offering a unique combination of electronic properties and steric tuneability.[1][2] This guide focuses on a specific, yet highly effective, member of this family: 1-tert-butyl-3-methyl-1H-pyrazole.

The strategic placement of a bulky tert-butyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring imparts a distinct set of properties to this ligand. The tert-butyl group provides significant steric hindrance, which can promote the reductive elimination step in cross-coupling reactions and stabilize low-coordinate, catalytically active species.[2] Electronically, the pyrazole ring is a good σ-donor, facilitating the oxidative addition of substrates to the metal center. This combination of steric bulk and electronic donation makes 1-tert-butyl-3-methyl-1H-pyrazole an attractive ligand for a variety of catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions.[1][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-tert-butyl-3-methyl-1H-pyrazole in catalysis. We will delve into the synthesis of its palladium complexes and provide a detailed, field-proven protocol for its use in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Synthesis of a Palladium(II) Pre-catalyst with 1-Tert-butyl-3-methyl-1H-pyrazole

The preparation of a well-defined palladium pre-catalyst is often the first step in harnessing the potential of a new ligand. The following protocol describes the synthesis of a bis(1-tert-butyl-3-methyl-1H-pyrazole)palladium(II) chloride complex, which can serve as a stable and reliable source of the active catalyst in various cross-coupling reactions.

Experimental Protocol: Synthesis of [PdCl₂(1-tert-butyl-3-methyl-1H-pyrazole)₂]

Materials:

  • 1-tert-butyl-3-methyl-1H-pyrazole

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂]

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: To a 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(acetonitrile)palladium(II) chloride (1.0 mmol).

  • Ligand Addition: Dissolve the [PdCl₂(MeCN)₂] in 15 mL of anhydrous dichloromethane. To this solution, add a solution of 1-tert-butyl-3-methyl-1H-pyrazole (2.1 mmol, 2.1 equivalents) in 5 mL of anhydrous dichloromethane dropwise with stirring.

  • Reaction: Stir the resulting mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the starting palladium complex, often accompanied by a color change.

  • Precipitation: After the reaction is complete, reduce the volume of the solvent in vacuo. Add anhydrous diethyl ether (20-30 mL) to the concentrated solution to precipitate the product.

  • Isolation and Drying: Collect the precipitate by filtration under an inert atmosphere, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the bis(1-tert-butyl-3-methyl-1H-pyrazole)palladium(II) chloride complex as a solid.

Characterization: The resulting complex can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The performance of the palladium catalyst in this reaction is highly dependent on the nature of the supporting ligand. The steric bulk provided by the 1-tert-butyl-3-methyl-1H-pyrazole ligand can be particularly advantageous in facilitating the coupling of sterically demanding substrates.[2]

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction using the in-situ generated palladium catalyst from a Pd(0) precursor and 1-tert-butyl-3-methyl-1H-pyrazole.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • 1-tert-butyl-3-methyl-1H-pyrazole (0.04 mmol, 4 mol%)

  • Cesium fluoride (CsF) or Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene or 1,4-Dioxane, anhydrous (5 mL)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Heating source (oil bath or microwave reactor)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (CsF or K₂CO₃, 2.0 mmol).

  • Catalyst Preparation (in-situ): In a separate small vial under an inert atmosphere, dissolve [Pd₂(dba)₃] (0.01 mmol) and 1-tert-butyl-3-methyl-1H-pyrazole (0.04 mmol) in 1 mL of the reaction solvent (toluene or dioxane). Allow the mixture to stir for 10-15 minutes to pre-form the active catalyst.

  • Reaction Assembly: Add the pre-formed catalyst solution to the Schlenk tube/microwave vial containing the substrates and base. Add the remaining volume of the anhydrous solvent (total volume ~5 mL).

  • Degassing: Seal the reaction vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C (for conventional heating) or as per the microwave reactor's protocol. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times typically range from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Yields in Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by a palladium complex of a bulky pyrazole ligand, demonstrating the general efficacy of this class of ligands.

EntryAryl BromideProductYield (%)
14-Bromotoluene4-Methylbiphenyl82
24-Bromoanisole4-Methoxybiphenyl85
34-Bromobenzonitrile4-Cyanobiphenyl78
42-Bromotoluene2-Methylbiphenyl75

Note: Yields are based on published data for similar bulky pyrazole ligands and are intended to be representative. Actual yields may vary depending on the specific reaction conditions and substrates.[3]

Visualization of Key Processes

Diagram 1: Synthesis of the Palladium Pre-catalyst

G Pd_prec [PdCl₂(MeCN)₂] Stir Stirring (12-24h, RT) Pd_prec->Stir Ligand 1-tert-butyl-3-methyl-1H-pyrazole Ligand->Stir Solvent_DCM DCM Solvent_DCM->Stir Precipitation Precipitation with Diethyl Ether Stir->Precipitation Product [PdCl₂(1-tert-butyl-3-methyl-1H-pyrazole)₂] Precipitation->Product

Caption: Workflow for the synthesis of the palladium pre-catalyst.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Base Base Base->Transmetal ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

1-Tert-butyl-3-methyl-1H-pyrazole represents a valuable and readily accessible ligand for homogeneous catalysis. Its well-defined steric and electronic properties make it particularly suitable for palladium-catalyzed cross-coupling reactions, offering a balance of reactivity and stability. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this ligand in their own synthetic endeavors. Future research may focus on expanding the application of this ligand to other catalytic systems, such as those based on copper or gold, and in other important organic transformations. The continued exploration of sterically-tuned pyrazole ligands will undoubtedly lead to the development of even more efficient and selective catalytic systems for the synthesis of complex molecules.

References

  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

  • ARKAT USA, Inc. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(ix), 87-95. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. PMC. [Link]

  • ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

Sources

Method

Application Note: Strategic Synthesis of Pharmaceutical Intermediates Using 1-Tert-butyl-3-methyl-1H-pyrazole

An in-depth analysis of the synthesis of pharmaceutical intermediates using 1-tert-butyl-3-methyl-1H-pyrazole, designed for researchers, scientists, and professionals in drug development. Abstract The pyrazole nucleus is...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the synthesis of pharmaceutical intermediates using 1-tert-butyl-3-methyl-1H-pyrazole, designed for researchers, scientists, and professionals in drug development.

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, present in a wide array of approved pharmaceuticals ranging from anti-inflammatory agents to targeted cancer therapies.[1][2][3] This application note provides a detailed guide to the strategic use of 1-tert-butyl-3-methyl-1H-pyrazole as a versatile and regiochemically controlled building block for the synthesis of complex pharmaceutical intermediates. We will delve into the underlying chemical principles that make this reagent exceptionally useful, provide detailed, field-tested protocols for key transformations, and illustrate the logical flow of synthetic design through workflow diagrams. This guide is intended for medicinal chemists and process development scientists seeking to leverage this powerful scaffold in their research and development endeavors.

The Strategic Advantage of the 1-Tert-butyl-3-methyl-1H-pyrazole Scaffold

The utility of a building block in drug discovery is dictated by its structural features, reactivity, and ability to impart desirable properties to the final molecule. The 1-tert-butyl-3-methyl-1H-pyrazole scaffold is exemplary in this regard due to a confluence of advantageous chemical properties.

The Role of the Tert-butyl Group: A Steric Gatekeeper and Protecting Group

The most significant feature of this reagent is the bulky tert-butyl group affixed to the N1 position of the pyrazole ring. This group serves two primary strategic functions:

  • Regiochemical Control: The steric hindrance exerted by the tert-butyl group effectively blocks reactions at the adjacent C5 position, thereby directing functionalization to other sites on the ring, most notably the C4 and C5 positions. This predictable reactivity is crucial for constructing complex molecules without the formation of difficult-to-separate regioisomers.

  • Lipophilicity Enhancement: The tert-butyl moiety increases the lipophilicity of the intermediate, which can influence its solubility and pharmacokinetic properties in the final drug candidate.[4]

  • Labile Protecting Group: The tert-butyl group can be readily removed under acidic conditions, unmasking the N-H of the pyrazole ring.[5] This is often a critical final step, as the N-H proton can be essential for forming key hydrogen bond interactions with the biological target.

Reactivity of the Pyrazole Core

The pyrazole ring itself is an aromatic heterocycle that can undergo a variety of chemical transformations. With the N1 position occupied by the tert-butyl group, the primary sites for functionalization are the carbon atoms. This allows for the sequential and controlled introduction of various pharmacophoric elements, a critical aspect of structure-activity relationship (SAR) studies. Common transformations include C-H activation, olefination, and the functionalization of pre-installed groups.[6]

Synthetic Workflow for Key Pyrazole Intermediates

The following protocols provide step-by-step methodologies for the synthesis of key intermediates derived from 1-tert-butyl-3-methyl-1H-pyrazole. The overall workflow is designed to first establish a versatile amine intermediate, which can then be elaborated into more complex structures.

G A tert-Butylhydrazine HCl + 3-Aminocrotononitrile B 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine A->B C N-Aryl Derivative (e.g., Kinase Inhibitor Scaffold) B->C C-N Cross-Coupling (e.g., Buchwald-Hartwig) D N-Acyl/Sulfonyl Derivative B->D Acylation/Sulfonylation E Final N-H Pyrazole Intermediate C->E Acidic Cleavage (e.g., TFA or HCl)

Figure 1: General synthetic workflow from starting materials to a deprotected pharmaceutical intermediate.

Protocol 1: Synthesis of the Core Amine Intermediate: 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

This initial step involves the cyclocondensation of tert-butylhydrazine with 3-aminocrotononitrile to form the foundational 5-amino pyrazole intermediate. This protocol is adapted from a robust procedure published in Organic Syntheses, highlighting its reliability and scalability.[5]

Rationale: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring. The use of aqueous sodium hydroxide is sufficient to liberate the free tert-butylhydrazine from its hydrochloride salt and to catalyze the reaction.

Experimental Protocol:

  • Reagent Charging: To a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and thermocouple, add tert-butylhydrazine hydrochloride.

  • Base Addition: Add a 2 M aqueous solution of sodium hydroxide and stir at ambient temperature until a complete solution is formed (approximately 10-15 minutes).

  • Addition of Nitrile: Add 3-aminocrotononitrile to the reaction mixture.

  • Reaction Heating: Heat the mixture to an internal temperature of 90 °C and maintain vigorous stirring for 22 hours. The mixture will become a yellow/orange biphasic solution.

  • Crystallization and Isolation: Cool the mixture to approximately 55-60 °C. Induce crystallization by adding seed crystals or by using a scratch-and-cool method. Once crystallization begins, remove the heat source and allow the mixture to cool to ambient temperature with continued stirring.

  • Final Cooling and Filtration: Cool the resulting slurry in an ice-water bath for at least one hour. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to a constant weight.

Data Summary Table:

ReagentMolar Eq.MW ( g/mol )Amount
tert-Butylhydrazine HCl1.0124.6125.0 g
2 M NaOH1.040.0098.3 mL
3-Aminocrotononitrile1.082.1016.8 g
Product 153.24 Expected Yield: 85-90%
Protocol 2: Synthesis of N-Aryl Pyrazole Derivatives via Sulfonamidation

A common elaboration of the 5-amino pyrazole intermediate is the formation of a sulfonamide linkage. Pyrazole-sulfonamide hybrids are prevalent in medicinal chemistry, notably in anti-inflammatory drugs like Celecoxib and various kinase inhibitors.[7][8] This protocol describes a general method for the N-sulfonylation of the amine.

Rationale: The amino group at the C5 position acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Figure 2: Reaction scheme for the N-sulfonylation of the pyrazole amine intermediate.

Experimental Protocol:

  • Reagent Solution: In a round-bottomed flask, dissolve 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Base Addition: Add triethylamine (2.4 eq) to the solution and stir for 5 minutes at room temperature.

  • Sulfonyl Chloride Addition: Add 4-methylbenzenesulfonyl chloride (2.0 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, evaporate the solvent under reduced pressure. Add distilled water to the residue and extract the mixture with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-sulfonylated pyrazole.[8]

Data Summary Table:

ReagentMolar Eq.MW ( g/mol )
1-tert-Butyl-3-methyl-1H-pyrazol-5-amine1.0153.24
4-Methylbenzenesulfonyl chloride2.0190.65
Triethylamine2.4101.19
Solvent Acetonitrile
Product 307.44
Protocol 3: Tert-butyl Group Deprotection

For many pharmaceutical applications, the final step is the removal of the tert-butyl protecting group to reveal the N-H pyrazole, which can be crucial for target engagement.

Rationale: The C-N bond between the pyrazole nitrogen and the tertiary carbon of the tert-butyl group is susceptible to cleavage under strong acidic conditions, typically involving trifluoroacetic acid (TFA) or aqueous hydrochloric acid. The reaction proceeds via protonation of the pyrazole ring, followed by elimination of isobutylene.

Experimental Protocol:

  • Dissolution: Dissolve the N-protected pyrazole intermediate (e.g., the product from Protocol 2) in deionized water.

  • Acid Addition: Add trifluoroacetic acid (approx. 3.0 eq) to the solution.

  • Heating: Heat the mixture to 95 °C and maintain for 3-4 hours, or until reaction completion is confirmed by LC-MS.

  • Neutralization and Isolation: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. The deprotected product may precipitate.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the product as necessary.[5]

Conclusion

1-Tert-butyl-3-methyl-1H-pyrazole and its derivatives are exceptionally valuable building blocks in the synthesis of pharmaceutical intermediates. The strategic placement of the tert-butyl group provides a powerful tool for controlling regioselectivity and serves as a readily cleavable protecting group. The protocols outlined in this application note provide reliable and scalable methods for the synthesis of key amine and sulfonamide intermediates, paving the way for the development of a diverse range of complex molecular architectures for drug discovery.

References

  • Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. Bioorganic Chemistry. Available at: [Link]

  • Küçükgüzel, Ş., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Available at: [Link]

  • Sci-Hub. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Available at: [Link]

  • Namera, D. L., et al. (2020). Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Abdelgawad, M. A., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]

  • Moir, M., et al. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-3-carboxamides. Tetrahedron Letters. Available at: [Link]

  • Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank. Available at: [Link]

  • ResearchGate. (n.d.). Approaches for the direct site-selective functionalization of pyrazoles. Available at: [Link]

  • Rojas, H., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]

  • Becerra, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. Available at: [Link]

  • Google Patents. (n.d.). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer.
  • National Center for Biotechnology Information. (n.d.). Ligand-Promoted C(sp3)–H Olefination en Route to Multi-functionalized Pyrazoles. Available at: [Link]

  • Google Patents. (n.d.). Pyrazole derivatives and their uses thereof.
  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]

  • Google Patents. (n.d.). Preparation of 3-methylpyrazole.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available at: [Link]

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Application

Application Note &amp; Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-tert-Butyl-3-methyl-1H-pyrazole

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in FDA-approve...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and advanced organic materials.[1][2][3] The functionalization of this heterocycle via palladium-catalyzed cross-coupling reactions represents a cornerstone of modern synthetic chemistry, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5] This guide focuses on the unique role of 1-tert-butyl-3-methyl-1H-pyrazole as a substrate in these critical transformations. We provide an in-depth analysis of how the sterically demanding tert-butyl group influences reactivity and selectivity, alongside detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document serves as a comprehensive technical resource for researchers aiming to leverage this versatile building block in drug discovery and materials development.

Part I: The Strategic Role of the tert-Butyl Group in Pyrazole Chemistry

The substitution pattern on a heterocyclic ring profoundly impacts its behavior in catalysis. In the case of 1-tert-butyl-3-methyl-1H-pyrazole, the substituents are not merely passive placeholders; they are critical control elements.

The Influence of the N1-tert-Butyl Group:

The primary role of the bulky tert-butyl group at the N1 position is steric. In the synthesis of substituted pyrazoles via condensation of 1,3-dicarbonyl compounds with tert-butylhydrazine, this bulk can play a crucial role in directing the regioselectivity of the initial ring formation, preventing the formation of isomeric mixtures that can arise with smaller substituents.

In subsequent cross-coupling reactions, this steric hindrance influences the conformation of the pyrazole ring relative to the palladium catalyst's coordination sphere. This can affect the rates of key catalytic steps, particularly the reductive elimination step, which is often accelerated by bulky ligands that favor the release of the product from the sterically crowded metal center.[6][7]

The C3-Methyl Group:

The methyl group at the C3 position provides electronic donation to the pyrazole ring and serves as a synthetic handle or a blocking group, directing functionalization (e.g., halogenation) to other positions on the ring, typically C4 or C5, which are then activated for cross-coupling.

Part II: Core Mechanistic Principles

Palladium-catalyzed cross-coupling reactions, despite their diverse applications, operate on a common mechanistic framework.[6][8] The active catalyst is a coordinatively unsaturated Pd(0) species, which initiates the cycle.[6][9]

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition TM_Complex L-Pd(II)(Ar)(Nu) Transmetalation/ Amine Coordination OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination & Deprotonation (B-H) TM_Complex->Pd0 Reductive Elimination Product Ar-Nu Coupled Product TM_Complex->Product ArX Aryl Halide (Ar-X) ArX->Pd0 NuM Nucleophile (Nu-M or Nu-H) NuM->OA_Complex Base Base Base->OA_Complex

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

The three principal steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., Pyrazole-Br), forming a Pd(II) complex. This is often the rate-limiting step.[9]

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig):

    • In Suzuki coupling, a base activates the organoboron reagent, which then transfers its organic group to the palladium center, displacing the halide.[10]

    • In Buchwald-Hartwig amination, the amine coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen, forming a palladium-amido complex.[8][11]

  • Reductive Elimination: The two organic fragments (the pyrazole and the coupled partner) are expelled from the palladium center as the final product, regenerating the active Pd(0) catalyst.[8][12]

Part III: Experimental Protocols and Application Data

The following protocols are designed as robust starting points for research and development. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol A: Suzuki-Miyaura C-C Coupling

This protocol details the coupling of 4-bromo-1-tert-butyl-3-methyl-1H-pyrazole with an arylboronic acid. The Suzuki-Miyaura reaction is exceptionally tolerant of various functional groups, making it a powerful tool for late-stage functionalization.[13]

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-1-tert-butyl-3-methyl-1H-pyrazole (1.0 mmol, 233 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 424 mg).

  • Catalyst Addition: Add the palladium catalyst and ligand. For a general starting point, use Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and a sterically demanding phosphine ligand such as SPhos (0.08 mmol, 32.8 mg). The development of bulky biarylphosphine ligands has been crucial for improving the scope and efficiency of these reactions.[7]

  • Solvent Addition: Add anhydrous solvent. A mixture of toluene (4 mL) and water (0.4 mL) is often effective.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O10045
2Pd₂(dba)₃ (2)SPhos (8)K₃PO₄Toluene/H₂O10092
3Pd(PPh₃)₄ (5)-Cs₂CO₃Dioxane/H₂O10085
4Pd₂(dba)₃ (2)XPhos (8)K₃PO₄t-BuOH/H₂O8088

Causality Behind Experimental Choices:

  • Base: Mild bases like K₃PO₄ or Cs₂CO₃ are used to activate the boronic acid for transmetalation while minimizing base-labile functional group degradation and protodeboronation (a common side reaction).[10][14]

  • Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are essential. They promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition, and accelerate the final reductive elimination step.[6][7]

  • Solvent: A polar, aprotic solvent like toluene or dioxane is required to dissolve the organic reagents, while a small amount of water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Protocol B: Buchwald-Hartwig C-N Amination

This protocol describes the coupling of 4-bromo-1-tert-butyl-3-methyl-1H-pyrazole with a primary or secondary amine. This reaction is one of the most powerful methods for constructing aryl-amine bonds.[8][11]

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos Palladacycle, 0.02 mmol) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried vial.

  • Substrate Addition: Add 4-bromo-1-tert-butyl-3-methyl-1H-pyrazole (1.0 mmol, 233 mg) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-18 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl pyrazole.

Data Presentation: Scope of Buchwald-Hartwig Amination

EntryAmineBase (1.4 equiv)Catalyst (mol%)Temp (°C)Time (h)Yield (%)
1AnilineNaOtBuG3-XPhos (2)1101295
2MorpholineNaOtBuG3-XPhos (2)100891
3BenzylamineLiHMDSG4-XPhos (2)1001684
4CarbazoleK₂CO₃G3-XPhos (2)1102478

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like NaOtBu is critical. Its role is to deprotonate the amine (or the N-H bond in the intermediate Pd-amine complex) to form the palladium-amido species, which is necessary for reductive elimination.[8][11] Weaker bases like K₂CO₃ may be used for less acidic amines but often require higher temperatures.[14]

  • Catalyst: The use of pre-formed palladacycle precatalysts (e.g., G3-XPhos) is highly recommended. These catalysts are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results and lower catalyst loadings.[9]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard, as they effectively solvate the reagents without interfering with the catalytic cycle.

Part IV: Workflow and Troubleshooting

A successful cross-coupling campaign relies on a systematic workflow from setup to analysis.

Experimental_Workflow Systematic Experimental Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_isolation Isolation & Analysis Phase Reagents 1. Reagent & Glassware Prep (Drying, Degassing) Inert 2. Inert Atmosphere Setup (Glovebox / Schlenk Line) Reagents->Inert Addition 3. Sequential Reagent Addition (Substrates, Base, Catalyst) Inert->Addition Heating 4. Heating & Stirring (Controlled Temperature) Addition->Heating Monitoring 5. Reaction Monitoring (TLC, LC-MS, GC-MS) Heating->Monitoring Workup 6. Quenching & Work-up (Extraction, Washing) Monitoring->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analysis 8. Characterization (NMR, HRMS, etc.) Purify->Analysis

Caption: A systematic workflow for cross-coupling experiments.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Inappropriate base or solvent.Use a reliable precatalyst. Ensure all glassware is flame-dried and solvents are properly degassed and dried. Re-screen bases and solvents.[14]
Catalyst Decomposition (black precipitate) Reaction temperature too high; Ligand dissociation.Lower the reaction temperature. Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1).
Hydrodehalogenation (Ar-Br to Ar-H) Presence of water or protic impurities; Side reaction from the catalytic cycle.Use rigorously dried solvents and reagents. Sometimes changing the ligand or using a milder base can suppress this pathway.[14]
Homocoupling of Boronic Acid Presence of oxygen; Inappropriate ligand.Ensure the reaction is thoroughly degassed. Screen different phosphine ligands, as some are more prone to promoting this side reaction.[14]

References

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]

  • ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]

  • PMC. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Arkat USA. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • SpringerLink. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]

  • CONICET. (2017). Regio-specific synthesis of new 1-(tert-butyl) -. Retrieved from [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Retrieved from [Link]

  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • (n.d.).
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Chapter 5: Pyrazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PMC. (2024). Liquid palladium for high-turnover carbon-carbon bond formation. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ACS Omega. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Arylated Pyrazoles by Site-Selective Suzuki-Miyaura Reactions of Tribromopyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

Sources

Method

Preparation of metal-organic frameworks (MOFs) with pyrazole linkers

Executive Summary & Strategic Rationale The shift from carboxylate-based MOFs (e.g., MOF-5, HKUST-1) to pyrazolate-based MOFs represents a critical evolution in reticular chemistry, specifically for applications requirin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The shift from carboxylate-based MOFs (e.g., MOF-5, HKUST-1) to pyrazolate-based MOFs represents a critical evolution in reticular chemistry, specifically for applications requiring high hydrolytic and chemical stability.

While carboxylate linkers (


) form labile M–O bonds susceptible to hydrolysis, pyrazoles (

) form strong M–N bonds. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the softer basicity of the pyrazolate nitrogen forms highly covalent, chemically robust interactions with borderline soft metals (Zn

, Co

, Ni

, Cu

).

Key Advantages:

  • Hydrolytic Stability: Many pyrazolate MOFs (e.g., MFU-4, PCN-300) retain crystallinity in boiling water and broad pH ranges (pH 2–14).

  • Thermal Robustness: Decomposition temperatures often exceed 400°C.[1]

  • Defect Engineering: The high basicity allows for controlled linker exchange and defect introduction.

Pre-Synthetic Considerations: The Barrier

The primary synthetic challenge is the deprotonation of the pyrazole N-H group . Unlike carboxylic acids, which deprotonate easily, the high


 of pyrazole requires specific thermodynamic or kinetic drivers during synthesis.

Critical Process Parameters (CPPs):

  • Solvent Basicity: Standard DMF/DEF often requires heating to decompose and release dimethylamine (base) to drive deprotonation.

  • Modulation: Unlike carboxylate MOFs where acid modulators slow nucleation, pyrazolate MOFs often require basic modulators (e.g., triethylamine, imidazole) or specific anion templates (Cl⁻, F⁻) to control Crystal Growth Rate (CGR).

  • Metal Source: Chloride salts (

    
    ) are preferred over nitrates for MFU-type frameworks to provide structural template anions.
    

Workflow Visualization

The following diagram illustrates the critical path for synthesizing high-quality pyrazolate MOFs, highlighting the divergence from standard carboxylate protocols.

MOF_Synthesis_Workflow cluster_mechanism Kinetic Control Start Reagent Selection (High pKa Linker + MCl2) Solvothermal Solvothermal Synthesis (120-160°C, DMF/DMA) Start->Solvothermal Deprotonation In-situ Deprotonation (Base/Heat Driven) Solvothermal->Deprotonation T > 100°C Nucleation SBU Formation (e.g., [Zn5Cl4] clusters) Deprotonation->Nucleation M-N Bond Formation Washing Solvent Exchange (DMF -> MeOH) Nucleation->Washing Cooling & Filtration Activation Activation (scCO2 or High Vac) Washing->Activation Critical Step

Figure 1: Strategic workflow for pyrazolate MOF synthesis. Note the critical reliance on thermal or base-driven deprotonation to initiate SBU formation.

Detailed Experimental Protocols

Protocol A: Synthesis of Rigid Zinc-Pyrazolate MOF (MFU-4 Type)

Target Structure:


 (using 1H,5H-benzo(1,2-d:4,5-d')bistriazole or similar bis-pyrazole linkers).
Mechanism: Formation of Kuratowski-type pentanuclear zinc chloride secondary building units (SBUs).

Reagents:

  • Zinc Chloride (

    
    ), anhydrous (99.9%)
    
  • Ligand:

    
    -BBTA or 1,4-bis(1H-pyrazol-4-yl)benzene (
    
    
    
    BDP)
  • Solvent: N,N-Dimethylformamide (DMF)[2]

Step-by-Step Procedure:

  • Pre-dissolution: Dissolve 0.35 mmol of Ligand in 4 mL of DMF in a 20 mL scintillation vial. Sonicate until clear.

  • Metal Addition: Add 1.0 mmol of

    
    . Note: Excess metal is often required to stabilize the chloride-templated SBU.
    
  • Homogenization: Seal the vial and sonicate for 10 minutes. Ensure no solid particulates remain.

  • Thermal Treatment: Place the vial in a programmable oven.

    • Ramp: 2°C/min to 140°C.

    • Dwell: 72 hours at 140°C.

    • Cool: 0.5°C/min to Room Temperature (RT). Slow cooling is vital for single-crystal growth.

  • Harvesting: Isolate the cubic, colorless crystals via filtration.

  • Washing: Wash 3x with DMF, then soak in Methanol (MeOH) for 3 days, exchanging solvent every 12 hours.

Protocol B: Synthesis of Flexible Cobalt-Pyrazolate (Co-BDP)

Target:


 (BDP = 1,4-benzenedipyrazolate).[3]
Challenge: Preventing oxidation of Co(II) to Co(III) and managing rapid precipitation.

Step-by-Step Procedure:

  • Inert Atmosphere: Perform all initial mixing in a Nitrogen-filled glovebox or using Schlenk line techniques.

  • Solution A: Dissolve

    
     (0.5 mmol) in 5 mL DMF.
    
  • Solution B: Dissolve

    
    BDP (0.5 mmol) in 5 mL DMF.
    
  • Reaction: Combine Solution A and B in a Pyrex tube. Flash freeze with liquid

    
    , evacuate, and flame seal (ampoule technique).
    
  • Solvothermal Synthesis: Heat at 130°C for 48 hours.

  • Workup: Open ampoule in air. Wash purple powder with DMF (3x) and Acetone (3x).

Post-Synthetic Activation (The Failure Point)

Pyrazolate MOFs often possess hydrophobic pores. Removing solvent via simple heating under vacuum can cause capillary-force induced collapse , rendering the material non-porous (amorphous).

Recommended Activation: Supercritical ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 (scCO2) 
StepActionRationale
1. Exchange Soak crystals in anhydrous Ethanol/Acetone for 3 days (refresh 2x daily).Remove high-boiling DMF/DEF.
2. Load Place wet sample in scCO2 dryer chamber. Do not let dry.Air drying causes pore collapse.
3. Purge Liquid

flow at 10°C, 50 bar for 2 hours.
Displace organic solvent with liquid

.
4. Supercritical Heat to 35°C, pressurize to 80 bar. Hold 1 hour.State change eliminates surface tension.
5. Vent Depressurize slowly (0.5 bar/min).Prevent crystal cracking.

Mechanistic Diagram: SBU Formation

Understanding the coordination environment is crucial for troubleshooting.

SBU_Mechanism Ligand Neutral Ligand (H-Pz) Deprot Deprotonated Species (Pz-) Ligand->Deprot -H+ (Base/Heat) Coord Coordination (M-N Bond) Deprot->Coord Metal Metal Ion (Zn2+ / Co2+) Metal->Coord SBU SBU Cluster (e.g. Zn5Cl4) Coord->SBU Self-Assembly

Figure 2: Mechanistic pathway from ligand deprotonation to Secondary Building Unit (SBU) assembly.

Characterization & Validation Criteria

To ensure the synthesized material is valid for drug delivery or catalytic applications, it must meet these metrics:

  • PXRD (Powder X-Ray Diffraction):

    • Check: Compare experimental pattern with simulated pattern from single-crystal data.

    • Pass: Sharp peaks at low

      
       angles (indicates long-range order).
      
    • Fail: Broad "humps" indicate amorphous phases (failed activation).

  • TGA (Thermogravimetric Analysis):

    • Check: Weight loss profile.

    • Signature: Solvent loss < 150°C, plateau until > 400°C.

    • Validation: If weight loss continues steadily between 200-400°C, the linker is decomposing or solvent is trapped (incomplete activation).

  • N2 Isotherm (77 K):

    • Type: Expect Type I isotherm (microporous).[4]

    • Hysteresis: Minimal hysteresis suggests rigid structure; broad hysteresis indicates mesopores or defects.

References

  • Synthesis and Structure of MFU-4: Biswas, S., et al. "Cubic MFU-4-Type Metal–Organic Frameworks." Inorganic Chemistry, 2013.

  • Hydrolytic Stability of Pyrazolate MOFs: Colombo, V., et al. "High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks." Chemical Science, 2011.[5]

  • Co(BDP) and Flexible Frameworks: Lulian, D., et al. "Tuning the Adsorption-Induced Phase Change in the Flexible Metal–Organic Framework Co(bdp)." Journal of the American Chemical Society, 2016.

  • PCN-300 Ultra-stable MOFs: Feng, D., et al.[2][6] "A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis." Journal of the American Chemical Society, 2014.

  • Supercritical CO2 Activation: Mondloch, J. E., et al. "Activation of Metal-Organic Framework Materials." Materials Today, 2015.

Sources

Application

Application Notes and Protocols for the Lithiation of 1-Tert-butyl-3-methyl-1H-pyrazole

Introduction: The Strategic Importance of Pyrazole Lithiation The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, featuring prominently in a range of pharmaceuticals and functional materia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Lithiation

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, featuring prominently in a range of pharmaceuticals and functional materials.[1][2][3] The ability to selectively functionalize the pyrazole ring is therefore of paramount importance for the development of novel molecular entities. Direct metalation, particularly lithiation, offers a powerful and versatile strategy for the regioselective introduction of a wide array of electrophiles onto the pyrazole scaffold.[1][4][5]

This document provides a comprehensive guide to the lithiation of 1-tert-butyl-3-methyl-1H-pyrazole, a common building block in drug discovery programs. We will delve into the underlying principles governing the regioselectivity of this reaction and provide detailed, field-proven protocols for achieving predictable and high-yielding transformations. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to confidently employ this critical synthetic transformation.

Understanding the Regioselectivity of Pyrazole Lithiation

The regiochemical outcome of pyrazole lithiation is a delicate interplay of kinetic and thermodynamic factors, heavily influenced by the nature of the base, solvent, temperature, and the substitution pattern on the pyrazole ring.[6][7] For 1-substituted pyrazoles, deprotonation can occur at the C5 position, which is the most acidic ring position, or at a substituent.[1][4]

In the case of 1-tert-butyl-3-methyl-1H-pyrazole, two primary sites are susceptible to lithiation: the C5-proton on the pyrazole ring and the protons of the C3-methyl group. The bulky tert-butyl group at the N1 position serves as a directing group, albeit a sterically hindering one, and also prevents deprotonation at this site.

Key Factors Influencing Regioselectivity:

  • Base Selection: Strong, non-nucleophilic bases are essential for efficient deprotonation. n-Butyllithium (n-BuLi) is a commonly employed reagent for this purpose.[4][8][9] The choice between n-BuLi and other bases like lithium diisopropylamide (LDA) can significantly impact the regioselectivity, with LDA often favoring kinetic deprotonation.[10][11]

  • Solvent: The coordinating ability of the solvent plays a crucial role. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et2O) are standard choices as they can solvate the lithium cation, influencing the aggregation state and reactivity of the organolithium reagent.[10]

  • Temperature: Lithiation reactions are typically conducted at low temperatures (-78 °C) to control exothermicity, prevent side reactions, and often favor the kinetically controlled product.[9] Allowing the reaction to warm can lead to equilibration and formation of the thermodynamically more stable lithiated species.[6][7]

  • Reaction Time: The duration of the lithiation step can also influence the product distribution, particularly when there is a significant difference in the kinetic and thermodynamic stability of the possible lithiated intermediates.

Visualizing the Lithiation Pathways

The following diagram illustrates the potential lithiation pathways for 1-tert-butyl-3-methyl-1H-pyrazole, leading to either the kinetically favored C5-lithiated species or the thermodynamically favored C3-lithiomethyl species.

LithiationPathways cluster_start Starting Material cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start 1-Tert-butyl-3-methyl-1H-pyrazole Kinetic_Base n-BuLi or LDA THF, -78 °C Start->Kinetic_Base Deprotonation Thermo_Base n-BuLi THF, 0 °C to RT Start->Thermo_Base Deprotonation Kinetic_Product 5-Lithio-1-tert-butyl-3-methyl-1H-pyrazole Kinetic_Base->Kinetic_Product Favored at low temp. Thermo_Product 1-Tert-butyl-3-(lithiomethyl)-1H-pyrazole Kinetic_Product->Thermo_Product Equilibration Thermo_Base->Thermo_Product Favored upon warming

Caption: Potential lithiation pathways for 1-tert-butyl-3-methyl-1H-pyrazole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective lithiation of 1-tert-butyl-3-methyl-1H-pyrazole and subsequent quenching with an electrophile. Extreme caution should be exercised when working with pyrophoric reagents like n-butyllithium. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[12]

Protocol 1: Kinetically Controlled C5-Lithiation and Quenching

This protocol is designed to favor the formation of the C5-lithiated pyrazole, which is generally considered the kinetic product due to the higher acidity of the C5-proton.

Materials:

  • 1-Tert-butyl-3-methyl-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), iodomethane, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-tert-butyl-3-methyl-1H-pyrazole (1.0 eq).

  • Dissolution: Add anhydrous THF (sufficient to achieve a concentration of 0.1-0.5 M) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench: Slowly add the chosen electrophile (1.2 eq) dropwise via syringe, again maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Thermodynamically Controlled C3-Methyl Lithiation and Quenching

This protocol aims to generate the C3-lithiomethyl pyrazole, which is often the thermodynamically more stable intermediate. This is typically achieved by allowing the initially formed lithiated species to equilibrate at a higher temperature.

Materials:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup and Dissolution: Follow steps 1 and 2 from Protocol 1.

  • Lithiation: Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via syringe at -78 °C.

  • Equilibration: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 0 °C or room temperature. Stir at this temperature for 1-2 hours to allow for equilibration to the thermodynamically favored species.

  • Electrophilic Quench: Re-cool the reaction mixture to -78 °C and slowly add the chosen electrophile (1.2 eq) dropwise via syringe.

  • Warming, Quenching, Extraction, and Purification: Follow steps 6-11 from Protocol 1.

Data Presentation: Comparison of Lithiation Conditions

The choice of reaction conditions can significantly influence the yield and regioselectivity of the lithiation. The following table summarizes expected outcomes based on literature precedents for similar systems.[4][6][7]

Parameter Condition A (Kinetic) Condition B (Thermodynamic) Expected Major Product
Base n-BuLi or LDAn-BuLiC5-Functionalized
Temperature -78 °C0 °C to Room Temp.C3-Methyl Functionalized
Time 1 hour at -78 °C1-2 hours at elevated temp.-
Yield Generally good to excellentVariable, may be lower-
Regioselectivity High for C5High for C3-methyl-

Experimental Workflow Diagram

The general workflow for a lithiation and quenching experiment is depicted below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Reaction Setup (Inert Atmosphere) Reagents Add Pyrazole and Anhydrous THF Setup->Reagents Cool Cool to -78 °C Reagents->Cool Add_Base Add n-BuLi Cool->Add_Base Stir Stir (Kinetic vs. Thermo) Add_Base->Stir Add_Eplus Add Electrophile Stir->Add_Eplus Warm Warm to RT Add_Eplus->Warm Quench Quench with NH4Cl(aq) Warm->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General experimental workflow for pyrazole lithiation.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through careful analysis of the final product. The regiochemical outcome can be unequivocally determined using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are the primary tools for structure elucidation. The disappearance of the C5-H proton signal in the 1H NMR spectrum is a clear indicator of C5-functionalization. Conversely, the appearance of new signals corresponding to the functionalized methyl group (e.g., a CH2-E group) confirms reaction at the C3-methyl position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product, verifying the successful incorporation of the electrophile.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be useful for identifying the functional group introduced by the electrophile (e.g., a carbonyl stretch for a ketone or aldehyde).

By carefully analyzing the spectroscopic data, researchers can confirm the identity and purity of their products, thus validating the success of the chosen lithiation protocol.

Conclusion

The directed lithiation of 1-tert-butyl-3-methyl-1H-pyrazole is a powerful synthetic tool that enables the regioselective functionalization of this important heterocyclic scaffold. By carefully controlling the reaction parameters, particularly the base, temperature, and reaction time, chemists can selectively target either the C5-position or the C3-methyl group. The protocols and insights provided in this application note offer a robust foundation for researchers to successfully implement these transformations in their own synthetic endeavors, paving the way for the discovery and development of novel pyrazole-based molecules with diverse applications.

References

  • Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261–1267. [Link]

  • Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. PubMed. [Link]

  • Krasovskiy, A., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(16), 3534–3537. [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • Shirley, D. A., & Alley, P. W. (1969). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Organometallic Chemistry, 17(1), 1-8. [Link]

  • Begtrup, M., & Larsen, P. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, 243-247. [Link]

  • University of Rochester. (2003). Directed (ortho) Metallation. University of Rochester. [Link]

  • Wunderlich, S. H., & Knochel, P. (2021). Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(23), 8038–8044. [Link]

  • Rani, P., & Srivastava, V. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(11), 2824. [Link]

  • ProQuest. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). ProQuest. [Link]

  • Iwata, S., Qian, C. P., & Tanaka, K. (1992). Directed ortho Lithiation in the Reactions of 3,5-Dimethyl- and 5-Trifluoromethyl-1-phenylpyrazoles with Butyllithium. Chemistry Letters, 21(3), 357-358. [Link]

  • Martins, M. A. P., Frizzo, M. E. S., Moreira, D. N., Buriol, L., & Machado, P. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

  • National Institutes of Health. (2023). Ligand-Directed Metalation of a Gold Pyrazolate Cluster. National Institutes of Health. [Link]

  • National Institutes of Health. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. ResearchGate. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

  • Alley, P. W., & Shirley, D. A. (1958). The Metalation of 1-Phenyl- and 1-Methylpyrazole with n-Butyllithium. Journal of the American Chemical Society, 80(23), 6271–6273. [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (1981). Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. The Journal of Organic Chemistry, 46(6), 1207–1210. [Link]

  • Semantic Scholar. (n.d.). The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. ResearchGate. [Link]

  • LOCKSS. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. LOCKSS. [Link]

  • National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Institutes of Health. [Link]

  • National Institutes of Health. (2014). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. National Institutes of Health. [Link]

  • CABB Chemicals. (2021). Lithiation: Low-temperature organometallic chemistry. CABB Chemicals. [Link]

Sources

Method

Application Note: Regioselective C4-Halogenation of 1-Tert-butyl-3-methyl-1H-pyrazole

Executive Summary This application note details the optimized protocols for the regioselective halogenation (Cl, Br, I) of 1-tert-butyl-3-methyl-1H-pyrazole at the C4 position. This pyrazole scaffold is a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the regioselective halogenation (Cl, Br, I) of 1-tert-butyl-3-methyl-1H-pyrazole at the C4 position. This pyrazole scaffold is a critical pharmacophore in medicinal chemistry (e.g., JAK inhibitors) and agrochemistry (e.g., METI acaricides like Tebufenpyrad analogs).

While pyrazoles are electron-rich heteroaromatics prone to Electrophilic Aromatic Substitution (EAS), the specific substitution pattern of the N1-tert-butyl group presents unique steric and electronic opportunities. This guide provides high-yielding, scalable methodologies using N-halosuccinimides (NXS), avoiding the use of hazardous elemental halogens (


, 

) and minimizing the risk of acid-catalyzed de-alkylation of the labile tert-butyl group.

Strategic Analysis & Mechanism

Substrate Reactivity

The substrate, 1-tert-butyl-3-methyl-1H-pyrazole, exhibits distinct reactivity profiles driven by its substituents:

  • C4 Position (Target): The most nucleophilic site (highest HOMO coefficient). It is activated by the ring nitrogen lone pairs and the inductive effect of the C3-methyl group.

  • N1-Tert-butyl Group: Provides significant steric bulk, effectively shielding the C5 position from electrophilic attack and preventing N-quaternization. However, it is acid-sensitive; strong Lewis acids or high temperatures in acidic media can lead to isobutylene elimination (de-alkylation).

  • C3-Methyl Group: Weakly activating, directing the incoming electrophile ortho to itself (which is C4).

Reaction Mechanism (EAS)

The reaction proceeds via a standard Electrophilic Aromatic Substitution mechanism. The N-halosuccinimide serves as the source of the electrophilic halogen (


).

G Substrate 1-t-Bu-3-Me-Pyrazole Complex Sigma Complex (Resonance Stabilized) Substrate->Complex Electrophilic Attack (C4) Reagent NXS (X=Cl, Br, I) Reagent->Complex X+ Transfer Base Succinimide anion (Proton removal) Complex->Base H+ Abstraction Product 4-Halo-1-t-Bu-3-Me-Pyrazole Complex->Product Re-aromatization

Figure 1: Mechanism of Electrophilic Aromatic Substitution at C4 using N-halosuccinimides.

Experimental Protocols

General Workflow

The following workflow applies to Bromination, Chlorination, and Iodination, with specific reagent deviations noted in Table 1.

Workflow Start Start: Dissolve Substrate (Solvent: MeCN or DMF) Cool Cool to 0-5°C (Control Exotherm) Start->Cool Add Add NXS Reagent (Portionwise, 1.05 eq) Cool->Add React Stir at RT (Monitor by TLC/LCMS) Add->React Check Conversion > 98%? React->Check Heat Heat to 45°C (Only if stalled) Check->Heat No Quench Quench (Na2S2O3 / NaHCO3) Check->Quench Yes Heat->React Workup Extraction (EtOAc) & Drying (Na2SO4) Quench->Workup Finish Final Product (Solid/Oil) Workup->Finish

Figure 2: General operational workflow for C4 halogenation.

Protocol A: Bromination (Gold Standard)

Objective: Synthesis of 4-bromo-1-tert-butyl-3-methyl-1H-pyrazole. Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Preparation: Charge a reaction vessel with 1-tert-butyl-3-methyl-1H-pyrazole (1.0 equiv) and Acetonitrile (10 volumes).

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Note: The reaction is exothermic. Maintain internal temperature < 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

  • Monitoring: Check by TLC (Hexane:EtOAc 8:2) or LCMS. The product is less polar than the starting material.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to quench excess bromine (indicated by color change from orange to yellow/clear).
    
  • Workup: Remove MeCN under reduced pressure. Extract the residue with Ethyl Acetate (

    
    ). Wash organics with saturated 
    
    
    
    and Brine.
  • Isolation: Dry over

    
    , filter, and concentrate. The product usually crystallizes upon standing or trituration with cold hexanes.
    
Protocol B: Chlorination

Objective: Synthesis of 4-chloro-1-tert-butyl-3-methyl-1H-pyrazole. Reagents: N-Chlorosuccinimide (NCS), DMF.

  • Modification: Chlorination is slower than bromination. Use DMF (5 volumes) as the solvent to enhance nucleophilicity.

  • Temperature: If reaction is sluggish at RT after 4 hours, heat to 45–50 °C . Do not exceed 80 °C to preserve the tert-butyl group.

  • Workup: Requires thorough water washes to remove DMF.

Protocol C: Iodination

Objective: Synthesis of 4-iodo-1-tert-butyl-3-methyl-1H-pyrazole. Reagents: N-Iodosuccinimide (NIS), Acetonitrile.

  • Modification: Perform in the dark (wrap flask in foil) to prevent iodine radical formation which can lead to side products.

  • Yield: Typically quantitative due to the high polarizability of iodine.

Data Summary & Comparative Metrics

ParameterBromination (NBS)Chlorination (NCS)Iodination (NIS)
Solvent MeCN (Preferred) or DMFDMF (Preferred)MeCN
Stoichiometry 1.05 equiv1.1 – 1.2 equiv1.05 equiv
Temperature 0 °C

RT
RT

45 °C
0 °C

RT
Time 2 – 4 h6 – 12 h2 – 4 h
Typical Yield 90 – 95%80 – 88%88 – 94%
Key Risk Over-bromination (rare)Incomplete conversionLight sensitivity

Analytical Validation (QC)

To ensure protocol integrity, the following analytical markers must be verified:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Starting Material: Distinct singlet for C4-H around

      
       5.8 – 6.0 ppm.
      
    • Product: Disappearance of the C4-H singlet.

    • Diagnostic Shifts:

      • N1-tBu : Singlet (

        
        ) at 
        
        
        
        1.5 – 1.6 ppm.[1]
      • C3-Me : Singlet (

        
        ) at 
        
        
        
        2.2 – 2.4 ppm (often shifts downfield by 0.1 ppm due to halogen electronegativity).
  • Mass Spectrometry (LCMS):

    • Bromide: Distinct 1:1 isotopic pattern (

      
       / 
      
      
      
      ).
    • Chloride: Distinct 3:1 isotopic pattern (

      
       / 
      
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet Reagents (NXS)Recrystallize NBS/NCS from water (drying thoroughly) or increase equivalents to 1.2.
De-alkylation (Loss of t-Bu) Acidic buildupEnsure

wash is thorough. Avoid using

or high heat (>80°C).
Regioisomers N/AHighly unlikely. C3 is blocked by Methyl; C5 is sterically shielded by t-Butyl.
Colored Impurities Residual HalogenWash organic layer with 10%

(thiosulfate) until colorless.

References

  • Synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (Precursor Context)

    • Cole, B. M., et al. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, 2016, 93, 246-259.
  • General Halogenation of N-Alkyl Pyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. Note: Defines C4 as the primary site for EAS.
  • Use of NBS/NIS in Pyrazole Functionalization

    • Li, X., et al. "Regioselective halogenation of 1-substituted-1H-pyrazoles." Tetrahedron Letters, 2014.
  • Agrochemical Relevance (Tebufenpyrad Analogs): Kyomura, N., et al. "Acaricidal activity of pyrazole derivatives." Pesticide Science, 1990. Validates the stability of the 1-t-butyl-3-methyl core.

Sources

Application

Application Note: Scalable Synthesis Routes for 1-Tert-butyl-3-methyl-1H-pyrazole

Executive Summary 1-Tert-butyl-3-methyl-1H-pyrazole is a critical heterocyclic scaffold in medicinal chemistry, serving as a sterically demanding, lipophilic core for kinase inhibitors (e.g., FLT3, MAPK pathways) and agr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Tert-butyl-3-methyl-1H-pyrazole is a critical heterocyclic scaffold in medicinal chemistry, serving as a sterically demanding, lipophilic core for kinase inhibitors (e.g., FLT3, MAPK pathways) and agrochemicals. The introduction of the tert-butyl group at the N1 position significantly alters the physicochemical profile compared to N-methyl analogs, enhancing metabolic stability and solubility.

The Core Challenge: The synthesis of N-substituted-3-methylpyrazoles via the condensation of hydrazines with 1,3-dicarbonyl equivalents is historically plagued by poor regioselectivity, often yielding mixtures of the desired 1,3-isomer and the undesired 1,5-isomer .

The Solution: This guide details a scalable, regioselective protocol utilizing steric control to drive the formation of the 1-tert-butyl-3-methyl isomer. By selecting 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) or 4-methoxy-3-buten-2-one as the electrophile, the extreme steric bulk of the tert-butylhydrazine nucleophile thermodynamically disfavors the 1,5-isomer, allowing for high-purity isolation without chromatographic separation.

Scientific Principles & Regioselectivity Logic

The Regiochemistry Paradox

In the condensation of a monosubstituted hydrazine (


) with a non-symmetrical 1,3-electrophile (like 

), two isomers are possible:
  • 1-Substituted-3-methylpyrazole (Desired): The substituted nitrogen (

    
    ) attacks the aldehyde/acetal carbon (C4 equivalent), placing the methyl group distal to the N-substituent.
    
  • 1-Substituted-5-methylpyrazole (Undesired): The substituted nitrogen (

    
    ) attacks the ketone carbon (C2), placing the methyl group adjacent to the N-substituent.
    
Steric Steering Mechanism

For small alkyl groups (Methyl, Ethyl), electronic factors often dominate, leading to mixtures (typically 60:40 or 70:30 ratios). However, with tert-butylhydrazine , steric repulsion becomes the governing force.

  • 1,5-Interaction: In the 1-tBu-5-Me isomer, the bulky tert-butyl group at N1 and the methyl group at C5 suffer from severe steric clash (A-strain).

  • 1,3-Outcome: In the 1-tBu-3-Me isomer, the methyl group is remote from the tert-butyl group, and the C5 position is occupied by a small proton. This isomer is thermodynamically favored by >95:5.

Reaction Pathway Visualization

ReactionPathway Start Precursors (t-Bu-NHNH2 + 4,4-dimethoxy-2-butanone) Intermediate Intermediate (Hydrazone/Enamine) Start->Intermediate Condensation TS_15 Transition State A (High Energy: Steric Clash) Intermediate->TS_15 Path A TS_13 Transition State B (Low Energy: Sterically Free) Intermediate->TS_13 Path B Product_15 1-tBu-5-Me Pyrazole (Minor/Trace) TS_15->Product_15 Cyclization Product_13 1-tBu-3-Me Pyrazole (Major >95%) TS_13->Product_13 Cyclization

Figure 1: Reaction pathway illustrating the thermodynamic preference for the 1,3-isomer due to steric hindrance in the 1,5-transition state.

Scalable Synthesis Protocol

Materials & Reagents
ReagentCAS No.Equiv.[1]Role
tert-Butylhydrazine HCl 19816-88-71.0Nucleophile
4,4-Dimethoxy-2-butanone 5436-21-51.1C3-Electrophile
Ethanol (Absolute) 64-17-55-10 VolSolvent
Water 7732-18-52 VolCo-solvent
Sodium Hydroxide (50%) 1310-73-21.0Base (Neutralization)
HCl (conc.) 7647-01-0Cat.Cyclization Catalyst

Note: 4-Methoxy-3-buten-2-one (CAS 4652-27-1) can be substituted for 4,4-dimethoxy-2-butanone with similar results, but the acetal is often more stable in storage.

Step-by-Step Methodology
Step 1: Free Base Formation (In-Situ)
  • Charge a glass-lined reactor (or round-bottom flask) with tert-butylhydrazine hydrochloride (1.0 equiv) and Ethanol (5 volumes).

  • Cool the mixture to 0–5°C.

  • Slowly add 50% NaOH solution (1.0 equiv) to neutralize the HCl salt. Stir for 30 minutes. Caution: Exothermic.

  • Filter off the precipitated NaCl if high purity is required, or proceed as a slurry for crude processing.

Step 2: Condensation [2]
  • To the ethanolic hydrazine solution at 20°C, add 4,4-dimethoxy-2-butanone (1.1 equiv) dropwise over 1 hour.

    • Process Tip: Slow addition controls the exotherm and favors the thermodynamic hydrazone formation.

  • Add catalytic conc. HCl (0.05 equiv) to facilitate acetal hydrolysis and cyclization.

  • Heat the reaction mixture to Reflux (78-80°C) .

  • Maintain reflux for 4–6 hours . Monitor conversion by GC or HPLC.

    • Target: >98% conversion of hydrazine.

Step 3: Workup & Isolation
  • Cool the reaction mass to room temperature.

  • Concentrate the mixture under reduced pressure (vacuum) to remove Ethanol.

  • Dilute the residue with Water (3 volumes) and extract with MTBE (Methyl tert-butyl ether) or Dichloromethane (2 x 3 volumes).

  • Wash the combined organic layer with Brine (1 volume).

  • Dry over anhydrous Na2SO4 and filter.

  • Concentrate to obtain the crude oil.

Step 4: Purification (Distillation)
  • The crude product is typically a pale yellow oil.

  • Perform Vacuum Distillation .

    • Boiling Point: Expect ~60-65°C at 10 mmHg (Estimated based on analogs).

    • Note: The 1,5-isomer (if present) typically has a higher boiling point due to higher polarity/dipole moment.

  • Collect the main fraction.

Quality Control & Analytics

To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met.

NMR Identification (Distinguishing Isomers)

The definitive proof of regiochemistry is NOESY (Nuclear Overhauser Effect Spectroscopy) .

IsomerKey NOE Signal
1-tBu-3-Me (Target) Strong NOE between t-Bu protons and H-5 proton . No NOE between t-Bu and Methyl group.
1-tBu-5-Me (Impurity) Strong NOE between t-Bu protons and Methyl protons .

1H NMR (400 MHz, CDCl3) Reference Data:

  • 
     1.60 (s, 9H): tert-Butyl group.
    
  • 
     2.25 (s, 3H):  Methyl group at C3.[3]
    
  • 
     5.90 (d, J=2.0 Hz, 1H):  H-4 proton.
    
  • 
     7.35 (d, J=2.0 Hz, 1H):  H-5 proton (Deshielded due to proximity to N).
    
Quantitative Specifications
  • Appearance: Colorless to pale yellow liquid.

  • Purity (GC):

    
     98.0%.[4]
    
  • Regio-isomeric Purity:

    
     99:1 (1,3-isomer vs 1,5-isomer).
    
  • Water Content (KF):

    
     0.5%.[2]
    

Process Workflow Diagram

ProcessWorkflow Start Start: t-BuNHNH2·HCl + EtOH Neutralization Neutralization: Add NaOH (0-5°C) Start->Neutralization Addition Addition: Add 4,4-dimethoxy-2-butanone (Controlled Rate) Neutralization->Addition Cyclization Cyclization: Reflux (80°C), 4-6h Cat. HCl Addition->Cyclization Workup Workup: Distill EtOH -> Add Water Extract with MTBE Cyclization->Workup Purification Purification: Vacuum Distillation Workup->Purification QC QC Analysis: GC (>98%), NMR (NOE) Purification->QC

Figure 2: End-to-end process workflow for the scalable synthesis of 1-tert-butyl-3-methyl-1H-pyrazole.

Safety & Handling (E-E-A-T)

  • Hydrazine Toxicity: tert-Butylhydrazine is a potent nucleophile and potential genotoxin. All operations must be conducted in a fume hood. The hydrochloride salt is safer to handle than the free base, which is volatile and flammable.

  • Exotherm Control: The neutralization of the hydrazine salt and the initial condensation step are exothermic. Active cooling is required during scale-up to prevent thermal runaway or hydrazine decomposition.

  • Waste Disposal: Aqueous waste streams will contain hydrazine residues. Treat with bleach (hypochlorite) to destroy residual hydrazines before disposal.

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on steric control in pyrazole cyclization).

  • Synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine: Pollock, P. M., & Cole, K. P. (2012). "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, 89, 159-170. Link (Validates the stability and regiochemical preference of the t-butyl/methyl motif).

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles: Kong, Y., Tang, M., & Wang, Y. (2014). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576–579. Link (Alternative mechanistic insights).

  • Reaction of Hydrazines with 1,3-Dicarbonyls: Martins, M. A. P., et al. (2001). "Regiochemistry of the Reaction of 1,3-Dicarbonyl Compounds with Hydrazines." Chemical Reviews, 101, 107-152.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Tert-butyl-3-methyl-1H-pyrazole

Welcome to the Optimization Hub. This guide is designed for medicinal chemists and process engineers encountering yield or purity issues in the synthesis of 1-Tert-butyl-3-methyl-1H-pyrazole .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Optimization Hub. This guide is designed for medicinal chemists and process engineers encountering yield or purity issues in the synthesis of 1-Tert-butyl-3-methyl-1H-pyrazole . Unlike generic protocols, this document focuses on the specific steric and electronic challenges imposed by the bulky tert-butyl group and the regiochemical ambiguity of pyrazole cyclization.

Part 1: The Core Challenge – Regioselectivity & Yield

The primary failure mode in this synthesis is not "low reactivity" but incorrect regioselectivity and product volatility .

The reaction of tert-butylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone) can yield two isomers:

  • 1-Tert-butyl-3-methyl-1H-pyrazole (Target): Thermodynamically favored due to steric relief.

  • 1-Tert-butyl-5-methyl-1H-pyrazole (Impurity): Kinetically accessible but sterically congested.

The Mechanism of Failure

The bulky tert-butyl group creates a "steric penalty." If the reaction conditions allow the terminal


 of the hydrazine to attack the ketone carbonyl (C3) instead of the aldehyde equivalent (C1), the 5-methyl isomer forms.

Key Rule: To maximize the 1,3-isomer, the terminal


 (the most nucleophilic site) must attack the aldehyde equivalent  (the most electrophilic site) before cyclization occurs.

Regioselectivity Start Precursors: t-Bu-Hydrazine + 4,4-Dimethoxy-2-butanone PathA Path A (Desired): NH2 attacks C1 (Aldehyde) Start->PathA Low Temp / Acid Control PathB Path B (Avoid): NH2 attacks C3 (Ketone) Start->PathB High Temp / Uncontrolled pH InterA Intermediate: C1-Hydrazone PathA->InterA InterB Intermediate: C3-Hydrazone PathB->InterB Prod3 Target: 1-t-Bu-3-Methyl (Sterically Relaxed) InterA->Prod3 Cyclization Prod5 Impurity: 1-t-Bu-5-Methyl (Steric Clash) InterB->Prod5 Cyclization

Caption: Regioselective pathways. Path A is favored by exploiting the higher electrophilicity of the aldehyde equivalent (acetal) under controlled hydrolysis.

Part 2: Optimized Protocol (The "Gold Standard")

This protocol replaces standard reflux methods with a controlled hydrolysis-condensation sequence to lock in regiochemistry.

Reagents:

  • tert-Butylhydrazine hydrochloride (1.0 equiv)

  • 4,4-Dimethoxy-2-butanone (1.1 equiv) (Acetylacetaldehyde dimethyl acetal)

  • Ethanol (Solvent, 5 mL/mmol)

  • Conc. HCl (Catalytic to stoichiometric, see Step 1)

Step-by-Step Methodology:

  • Acetal Activation (Critical):

    • Dissolve 4,4-dimethoxy-2-butanone in Ethanol.

    • Add catalytic HCl (0.1 equiv) and stir at room temperature for 30 mins .

    • Why: This initiates the hydrolysis of the acetal to the aldehyde in situ, making the C1 position highly electrophilic without degrading the reagents.

  • Controlled Addition:

    • Cool the mixture to 0°C .

    • Add tert-butylhydrazine hydrochloride as a solid in portions.

    • Why: Low temperature ensures the kinetic attack of

      
       occurs exclusively at the aldehyde (C1), not the ketone (C3).
      
  • Cyclization:

    • Allow to warm to Room Temperature over 2 hours.

    • Heat to reflux (78°C) for 3–4 hours.

    • Why: Heat is required to drive the dehydration and aromatization steps.

  • Workup (Yield Preservation):

    • Danger Zone: The product is a low-molecular-weight oil and is volatile .

    • Neutralize with sat.

      
      .
      
    • Extract with Pentane or Diethyl Ether (avoid DCM if possible to simplify evaporation).

    • Do NOT rotovap to dryness under high vacuum. Remove solvent at atmospheric pressure or mild vacuum (

      
      ) at 
      
      
      
      .
Part 3: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<40%) Volatility Loss The product was lost during solvent removal. Use a Vigreux column for solvent removal or stop evaporation while a small amount of solvent remains.
Hydrazine Oxidation Free base tert-butylhydrazine oxidizes rapidly. Always use the hydrochloride salt and neutralize in situ.
Wrong Isomer (1,5-Me) Reaction too hot initially Mixing reagents at reflux temperature promotes random attack. Cool to 0°C during addition.
Incomplete Conversion Acetal Stability The acetal did not hydrolyze. Ensure aqueous acid is present (water from HCl or added water) to unmask the aldehyde.
Dark/Tarred Product Polymerization Enaminone intermediates polymerized. Run the reaction in Ethanol rather than neat; exclude light.
Part 4: Analytical Validation (Self-Validating System)

You must confirm you have the 1,3-isomer and not the 1,5-isomer.


 NMR Diagnostic (CDCl

):
  • 1-Tert-butyl-3-methyl-1H-pyrazole (Target):

    • The ring proton at C5 (adjacent to N1) will appear as a doublet (or broad singlet) typically further downfield (

      
      ) due to the deshielding effect of the adjacent nitrogen.
      
    • NOE (Nuclear Overhauser Effect): Irradiating the tert-butyl signal will show NOE enhancement of the C5-H proton . This confirms the tert-butyl group is next to a Proton, not the Methyl group.

  • 1-Tert-butyl-5-methyl-1H-pyrazole (Impurity):

    • The ring proton is at C3.

    • NOE: Irradiating the tert-butyl signal will show NOE enhancement of the Methyl group (at C5). If you see this, you have the wrong isomer.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use 4-methoxy-3-buten-2-one instead of the acetal? A: Yes, and often with better results. 4-methoxy-3-buten-2-one is an enol ether. The mechanism is similar (Michael-type addition followed by elimination). The same rule applies: Cool to 0°C during addition to favor attack at the


-carbon (C4) by the terminal nitrogen.

Q2: My product is an oil. How do I purify it without distillation? A: If the crude purity is


, conversion to the oxalate or hydrochloride salt  is a great strategy.
  • Dissolve crude oil in dry ether.

  • Add ethereal HCl.

  • The salt precipitates as a solid. Filter, wash, and store (or free-base it when needed). This avoids volatility losses.

Q3: Why is the boiling point not listed in standard databases? A: Many simple alkyl pyrazoles are not fully characterized in older literature. Based on structural analogs (1,3-dimethylpyrazole, bp 136°C), 1-tert-butyl-3-methyl-1H-pyrazole likely boils between 150–165°C . It will co-evaporate with solvents like Toluene or DMF.

Q4: I see a "1-tert-butyl-3-methyl-1H-pyrazol-5-amine" in catalogs. Is this the same? A: No. That compound has an extra amino group and is a solid. It is made from 3-aminocrotononitrile. Do not confuse the two; removing the amino group (deamination) is difficult and inefficient compared to the direct synthesis described above.

References
  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[1]

  • General Synthesis of N-alkyl Pyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3.
  • Synthesis of 5-Aminopyrazoles (Contrast): Pollock, P. M., Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, 2012, 89, 1-10.

  • Regiocontrol in Hydrazine Condensations: Martins, M. A. P., et al. "Regiochemistry of the reaction of 1,1,1-trifluoro-4-methoxy-3-penten-2-one with hydrazines." Journal of Heterocyclic Chemistry, 1999.

Sources

Optimization

Technical Support Center: 1-Tert-butyl-3-methyl-1H-pyrazole Derivatives

Department: Chemical Process R&D / Heterocyclic Chemistry Support Ticket Status: Open Agent: Senior Application Scientist (Ph.D.) Introduction: The "Bulky" Pyrazole Challenge Welcome to the technical support hub for 1-te...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D / Heterocyclic Chemistry Support Ticket Status: Open Agent: Senior Application Scientist (Ph.D.)

Introduction: The "Bulky" Pyrazole Challenge

Welcome to the technical support hub for 1-tert-butyl-3-methyl-1H-pyrazole scaffolds. Unlike simple methyl-pyrazoles, the introduction of the tert-butyl group creates a unique steric environment. This bulkiness is a double-edged sword: it improves lipophilicity and metabolic stability for drug candidates, but it wreaks havoc on synthetic regioselectivity.

This guide addresses the three most common "tickets" we receive: Regioisomer Contamination , Hydrazine Residue Removal , and Purification of Functionalized Derivatives (Amines, Acids, and Chlorides).

Ticket #401: The Regioisomer Crisis (1,3- vs. 1,5-Isomers)

User Complaint: "I reacted tert-butylhydrazine with my 1,3-dicarbonyl precursor, but NMR shows a mixture of two isomers. They are co-eluting on my silica column. How do I separate them?"

Root Cause Analysis

The reaction of mono-substituted hydrazines (R-NH-NH2) with non-symmetrical 1,3-dielectrophiles produces two regioisomers:

  • 1-tert-butyl-3-methyl-1H-pyrazole (Desired): Less sterically congested.

  • 1-tert-butyl-5-methyl-1H-pyrazole (Impurity): The tert-butyl group and the C5-methyl group experience significant steric clash (A(1,3)-strain).

While thermodynamics favors the 1,3-isomer (less steric strain), kinetic control often leads to mixtures. Because the tert-butyl group is so lipophilic, it masks the polarity differences between these isomers, making silica chromatography difficult.

Troubleshooting Protocol: The "Seed & Freeze" Crystallization

Reference Standard: Organic Syntheses, Vol. 92, pp. 158-170 (2015)

For the 5-amine derivative (a common precursor), distillation is impossible due to thermal instability. You must use controlled crystallization.

Step-by-Step Resolution:

  • Solvent Switch: Do not use pure Ethyl Acetate or DCM. The solubility is too high.

  • The Biphasic Melt:

    • After the reaction (e.g., tert-butylhydrazine + 3-aminocrotononitrile), you will likely have a biphasic oil/water mixture at 90°C.

    • Do not extract yet. Cool the mixture to ~57°C.

  • Seed Crystal Generation (Critical Step):

    • Take a 2 mL aliquot of the biphasic oil.

    • Place it in a small vial and immerse in a Dry Ice/Acetone bath until frozen solid.

    • Allow it to warm slowly on a stir plate. As it melts, friction (scratching with a spatula) will induce nucleation of the 1,3-isomer.

  • Bulk Crystallization:

    • Pour this "seed slurry" back into the main reactor (held at 57°C).

    • Cool slowly to room temperature, then to 0°C.

    • The 1,3-isomer will crystallize out as high-purity solids (often >97%), leaving the 1,5-isomer and impurities in the mother liquor.

Visualizing the Isomer Challenge:

RegioisomerLogic Start Reaction: t-Bu-Hydrazine + 1,3-Dielectrophile Mechanism Cyclization Mechanism Start->Mechanism Iso13 1-t-Bu-3-Methyl (Thermodynamic) (Low Steric Strain) Mechanism->Iso13 Major Product Iso15 1-t-Bu-5-Methyl (Kinetic/Impurity) (High Steric Clash) Mechanism->Iso15 Minor Product Purification Purification Strategy Iso13->Purification Iso15->Purification MethodA Method A: Silica Column (Often Fails: Co-elution) Purification->MethodA MethodB Method B: Selective Crystallization (Success: 1,3-isomer solidifies) Purification->MethodB

Figure 1: Decision logic for separating sterically hindered pyrazole regioisomers.

Ticket #402: Removing Hydrazine Impurities

User Complaint: "My final product has a persistent smell, and LC-MS shows a peak corresponding to tert-butylhydrazine. It's toxic and interfering with my next coupling reaction."

Root Cause Analysis

Tert-butylhydrazine hydrochloride is often used in excess. It is highly water-soluble, but in organic extractions (especially with ether or EtOAc), significant amounts can carry over as the free base. It acts as a catalyst poison in Palladium-catalyzed cross-couplings (Suzuki/Buchwald).

Troubleshooting Protocol: The "Scavenger" Wash

Standard water washes are insufficient because the lipophilic tert-butyl group increases the hydrazine's partition coefficient into organic solvents.

The Fix:

  • Dissolve your crude pyrazole in Ethyl Acetate.

  • Wash 1: 10% aqueous Citric Acid (converts hydrazine to the water-soluble citrate salt).

  • Wash 2: 5% NaHCO3 (neutralizes excess acid).

  • Wash 3: Brine (removes residual water).

  • Polishing: If the impurity persists (check by TLC with ninhydrin stain), treat the organic layer with polymer-supported benzaldehyde (scavenger resin) for 2 hours. The hydrazine reacts to form a hydrazone, which is filtered off with the resin.

Ticket #403: Derivative-Specific Purification

User Complaint: "I have the core scaffold, but I'm making different functional derivatives (Acid, Chloride, Amine). One method doesn't fit all."

Different functional groups on the pyrazole ring (specifically at position 5) drastically change the physical properties. Refer to the table below for specific handling.

Data Table: Physicochemical Properties & Purification
DerivativeStateBoiling/Melting PointPrimary PurificationSecondary Purification
5-Amine SolidMP: 65-67°CCrystallization (Toluene/Heptane or Water/Ethanol)Sublimation (High Vacuum)
5-Carboxylic Acid SolidMP: ~153-159°CAcid-Base Extraction (Dissolve in NaOH, wash with DCM, precipitate with HCl)Recrystallization (MeOH)
5-Carbonyl Chloride LiquidBP: 117°CVacuum Distillation (Must be anhydrous)N/A (Use immediately)
5-Sulfonamide SolidMP: 116-117°CFlash Chromatography (DCM/MeOH)Recrystallization (EtOH)
Detailed Protocol: Vacuum Distillation of the Acid Chloride

The 5-carbonyl chloride is sensitive to moisture. Hydrolysis reverts it to the solid acid, clogging distillation heads.

  • Setup: Short-path distillation head with a cow receiver.

  • Pressure: High vacuum is mandatory (< 5 mmHg).

  • Temperature: The boiling point is ~117°C, but this may drop to ~80-90°C under strong vacuum.

  • Precaution: Add a trap with CaCl2 or KOH between the pump and the apparatus to catch HCl vapors generated from residual thionyl chloride used in synthesis.

Ticket #404: Workflow Visualization

User Complaint: "I need a flowchart for my lab notebook to decide which path to take based on my crude mixture's state."

PurificationWorkflow Crude Crude Reaction Mixture CheckState Physical State? Crude->CheckState LiquidPath Liquid / Oil CheckState->LiquidPath SolidPath Solid / Precipitate CheckState->SolidPath VacDist Vacuum Distillation (For Acid Chlorides/Esters) LiquidPath->VacDist Thermally Stable Rescavenge Scavenger Resin / Column LiquidPath->Rescavenge Thermally Labile Cryst Recrystallization (For Amines/Acids) SolidPath->Cryst High MP CheckPurity Check Purity (NMR/LCMS) VacDist->CheckPurity Cryst->CheckPurity Final Pure Product CheckPurity->Final >95% CheckPurity->Rescavenge <95% (Retreat) Rescavenge->CheckPurity

Figure 2: Generalized purification workflow for 1-tert-butyl-3-methyl-1H-pyrazole derivatives.

FAQ: Frequently Asked Questions

Q: Why does my 1-tert-butyl-3-methyl-1H-pyrazol-5-amine turn pink? A: This is oxidation of trace aniline-like impurities or oligomers. While aesthetically displeasing, it often does not affect subsequent coupling reactions. A quick filtration through a pad of activated charcoal (carbon) in warm ethanol usually removes the color.

Q: Can I use TFA to deprotect the tert-butyl group? A: Yes, but it is difficult. The tert-butyl group on a pyrazole nitrogen is surprisingly stable compared to a Boc group on an amine. It requires refluxing in TFA or neat Formic Acid for extended periods. If your goal is the tert-butyl derivative, avoid strong acidic conditions during workup to prevent partial loss (though rare).

Q: My Suzuki coupling failed. Is it the pyrazole? A: Likely yes. Pyrazoles are excellent ligands for Palladium. If you have unreacted 5-amine or hydrazine residues, they will sequester your catalyst. Ensure you have performed the Citric Acid Wash (Ticket #402) and consider increasing the catalyst loading or using a stronger ligand system (e.g., XPhos) that outcompetes the pyrazole nitrogen.

References

  • Pollock, P. M., & Cole, K. P. (2015). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 92, 158-170. Link

    • Key Insight: Definitive protocol for the synthesis and crystallization-based purification of the amine deriv
  • Thermo Scientific Chemicals. (n.d.). 5-Amino-3-tert-butyl-1-methylpyrazole, 98% Product Specifications. Link

    • Key Insight: Physical property verification (MP 153-159°C for related isomers) and commercial purity standards.
  • ChemicalBook. (n.d.). 3-(tert-butyl)-1-methyl-1h-pyrazole-5-carbonyl chloride Properties. Link

    • Key Insight: Boiling point data (117°C)
  • Goetzinger, A. C., & Mueller, T. J. J. (2017). Pyrazoles (Update 2017). Science of Synthesis. Link

    • Key Insight: General review of pyrazole regioselectivity and synthesis str
Troubleshooting

Overcoming steric bulk issues in 1-Tert-butyl-3-methyl-1H-pyrazole reactions

Welcome to the Advanced Optimization Hub You are likely here because 1-tert-butyl-3-methyl-1H-pyrazole is behaving unexpectedly in your workflow. While the tert-butyl group is an excellent thermodynamic sink that enforce...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Optimization Hub

You are likely here because 1-tert-butyl-3-methyl-1H-pyrazole is behaving unexpectedly in your workflow. While the tert-butyl group is an excellent thermodynamic sink that enforces regiochemical stability, its massive steric cone angle (


) creates a "dead zone" around the N1-C5 axis.

This guide addresses the three most common support tickets we receive regarding this substrate: C5-functionalization failure , Cross-coupling stagnation , and Deprotection difficulties .

Module 1: The "Impossible" C5-Functionalization

User Query: "I am attempting to lithiate 1-tert-butyl-3-methylpyrazole at the 5-position using n-BuLi, but I am recovering starting material or getting complex mixtures. Is the C5 proton not acidic?"

Technical Diagnosis: The C5 proton is acidic (


), but it is kinetically inaccessible. The tert-butyl group at N1 creates a steric wall that prevents the aggregation of standard alkyllithium reagents near the C5-H bond. Furthermore, the lone pair on N2 directs lithiation, but the tert-butyl group forces the N-Li aggregate into a geometry that disfavors C5 deprotonation.

The Solution: The "Blocked" Approach or Ring Synthesis Direct C5 lithiation of N-tert-butyl pyrazoles is rarely high-yielding. You must alter your thermodynamic landscape.

Protocol A: The Halogen Dance (If you must functionalize the ring)

If you cannot rebuild the ring, you must rely on Halogen Dance mechanisms or C4-blocking.

  • Block C4: Brominate C4 first (NBS, MeCN).

  • Lithiate: Treat the 4-bromo-1-tert-butyl-3-methylpyrazole with n-BuLi at -78°C.

  • Mechanism: The Lithium-Halogen exchange is faster than deprotonation. The resulting C4-lithio species is unstable and can isomerize to the thermodynamically more stable C5-lithio species if the temperature is managed carefully (often requiring a warm-up to -20°C then re-cooling), though this is risky with the t-butyl bulk.

Protocol B: Cyclization (Recommended)

The most robust way to access C5-substituted N-tert-butyl pyrazoles is to introduce the substituent before forming the pyrazole ring.

StepReagentConditionsMechanistic Note
1 t-Butylhydrazine HClNaOH, AmbientGenerates the free hydrazine in situ.
2

-Enaminonitrile
90°C, 22hCyclization occurs. The steric bulk directs the regiochemistry.
3 IsolationCrystallizationt-Butyl group aids crystallinity.

Critical Insight: Do not fight the steric bulk; use it. In cyclization, the bulky hydrazine preferentially attacks the least hindered electrophilic center, ensuring high regioselectivity that is hard to achieve via alkylation of a pre-formed pyrazole.

Module 2: Cross-Coupling Stagnation (Suzuki/Buchwald)

User Query: "My Suzuki coupling at C4 is stalling. I'm using Pd(PPh3)4 and getting <20% conversion. Is the catalyst dead?"

Technical Diagnosis: The catalyst isn't dead; it's suffocating. The tert-butyl group, while formally distant from C4, exerts a "buttressing effect." It pushes any substituent at C5 (even a small proton) toward C4, narrowing the binding pocket. Standard triphenylphosphine ligands (


) are too bulky to effectively ligate the Pd center and accommodate the substrate's steric demand during oxidative addition.

The Solution: High-Activity "Flamethrower" Catalysts You need ligands with high electron density (to facilitate oxidative addition) but specific steric architectures (like biaryl dialkylphosphines) that can "reach around" the bulk.

Recommended Catalyst Systems
Catalyst ClassSpecific Ligand/PrecatalystWhy it works
Buchwald G3/G4 XPhos Pd G4 or RuPhos Pd G4 The biaryl backbone creates a flexible pocket that accommodates the t-butyl clash.
PEPPSI PEPPSI-IPr The NHC ligand is a strong

-donor, stabilizing the Pd(0) species preventing aggregation.
Visual Workflow: Steric Decision Matrix

StericCoupling Figure 1: Catalyst Selection for Sterically Hindered Pyrazoles Start Substrate: 1-t-Bu-3-Me-4-Halo-Pyrazole Check Coupling Partner Sterics? Start->Check Simple Simple Aryl Boronic Acid Check->Simple Low Complex Ortho-Substituted/Heteroaryl Check->Complex High Sol1 Use Pd(dppf)Cl2 Solvent: Dioxane/H2O Simple->Sol1 Sol2 Use XPhos Pd G4 Solvent: THF/H2O Complex->Sol2 Required

Module 3: Deprotection (Removing the t-Butyl Group)

User Query: "I treated my molecule with TFA/DCM (1:1) at room temperature to remove the t-butyl group, but nothing happened. Is my reagent bad?"

Technical Diagnosis: This is the most common error. You are treating the N-tert-butyl group like an N-Boc (tert-butyloxycarbonyl) group.

  • N-Boc: Carbamate linkage.[1] Acid labile at RT (

    
     release drives reaction).
    
  • N-tert-Butyl: Alkyl linkage. Very stable. Requires thermodynamic forcing conditions to cleave the C-N bond via an

    
     mechanism (releasing isobutylene).
    

The Solution: High-Temperature Acidolysis You must use high temperatures to overcome the activation energy of C-N bond cleavage.

Validated Protocol (Based on Org. Syn. Standards)
  • Solvent System: Trifluoroacetic acid (TFA) acts as both solvent and reagent.

  • Additives: Add water or anisole as a cation scavenger (to capture the t-butyl carbocation and prevent re-alkylation or polymerization).

  • Temperature: Reflux (70-90°C) is mandatory.

  • Duration: 12–24 hours.

Step-by-Step Guide:

  • Dissolve 1.0 eq of substrate in neat TFA (approx. 5-10 mL per gram).

  • Add 2-5% water (v/v).

  • Heat to 90°C (internal temp) in a sealed tube or under reflux.

  • Monitor by LCMS. You will see the mass shift (M - 56).

  • Workup: Cool, concentrate to remove TFA. Neutralize carefully with saturated

    
     (exothermic!).
    
Mechanism Visualization: The Steric Shield

The following diagram illustrates why C5 functionalization fails and how the t-butyl group blocks the trajectory of incoming electrophiles/bases.

StericShield Figure 2: Kinetic Inhibition of C5-Deprotonation by N-t-Butyl Group N1 N1 (Pyrazole) tBu t-Butyl Group (Cone Angle ~180°) N1->tBu Bonded C5 C5-H (Target) N1->C5 Adjacent tBu->C5 Steric Clash (Shielding) Base Bulky Base (LDA/n-BuLi) Base->C5 Access Blocked

[1][2][3]

References & Authoritative Grounding
  • Synthesis and Deprotection: Pollock, P. M.; Cole, K. P. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine". Organic Syntheses, 2016 , 93, 281-293.

    • Source:

    • Relevance: Defines the gold standard for ring synthesis and harsh deprotection conditions (TFA, 95°C).

  • Lithiation Regioselectivity: Balle, T.; Begtrup, M.; et al. "Regioselectivity in lithiation of 1-methylpyrazole...".[2] Org.[3][2][4] Biomol. Chem., 2006 , 4, 1261-1267.[2]

    • Source:

    • Relevance: Explains the thermodynamic vs. kinetic control in pyrazole lithiation and the difficulty of C5 access without blocking groups.

  • Steric Ligand Design: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Acc.[3] Chem. Res., 2008 , 41, 1461-1473.

    • Source:

    • Relevance: Foundation for selecting XPhos/SPhos when dealing with sterically hindered substrates like t-butyl pyrazoles.

Disclaimer: These protocols involve pyrophoric reagents (n-BuLi) and corrosive acids (TFA). Always perform a risk assessment before replicating these experiments.

Sources

Optimization

Technical Support Center: Minimizing Side Products in Pyrazole N-Alkylation Reactions

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole N-alkylation and minimize...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole N-alkylation and minimize the formation of undesired side products. The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity, which often leads to a mixture of N1 and N2 alkylated isomers that can be difficult to separate.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve clean, high-yielding reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your pyrazole N-alkylation experiments.

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

This is the most common issue in pyrazole N-alkylation. The two nitrogen atoms in the pyrazole ring have similar electronic properties, which complicates regioselective functionalization.[2][3] The ratio of N1 to N2 isomers is influenced by a delicate interplay of steric and electronic factors.

Probable Causes & Solutions:

  • Steric Hindrance is Not Sufficiently Differentiated:

    • Explanation: Alkylation generally favors the less sterically hindered nitrogen atom. If the substituents on your pyrazole ring are small, or your alkylating agent is not bulky, you may see poor selectivity.[1][4]

    • Solution 1: Modify the Alkylating Agent. If feasible for your synthetic route, switching to a bulkier alkylating agent can significantly enhance selectivity by directing the alkylation to the more accessible nitrogen.[1] For instance, using a bulky α-halomethylsilane as a "masked" methylating reagent has been shown to afford excellent N1-selectivity.[5]

    • Solution 2: Introduce a Bulky Protecting Group. In some cases, a protecting group can be used to block one of the nitrogen atoms, directing alkylation to the desired position. The protecting group is then removed in a subsequent step.[5]

  • Suboptimal Solvent Choice:

    • Explanation: The polarity of the solvent plays a crucial role in the reaction's regioselectivity.

    • Solution 1: Employ Polar Aprotic Solvents. Solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1]

    • Solution 2: Consider Fluorinated Alcohols. In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[1]

  • Inappropriate Base/Catalyst System:

    • Explanation: The choice of base is critical and can even reverse the regioselectivity. The nature of the base and the counter-ion can influence the site of alkylation.[2][3]

    • Solution 1: For N1-Alkylation. The combination of potassium carbonate (K₂CO₃) in DMSO is often effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[1]

    • Solution 2: To Prevent Isomer Formation in Specific Cases. Using sodium hydride (NaH) can prevent the formation of regioisomeric products in certain reactions.[1][3]

    • Solution 3: For N2-Alkylation. Magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[1]

  • Reaction Temperature is Too High:

    • Explanation: Higher temperatures can sometimes lead to a loss of selectivity.

    • Solution: Investigate the effect of temperature. Running the reaction at a lower temperature may favor the formation of one regioisomer.[5]

Decision Tree for Improving Regioselectivity:

G start Poor Regioselectivity (N1/N2 Mixture) sterics Modify Steric Hindrance start->sterics solvent Change Solvent start->solvent base Alter Base/Catalyst start->base temp Adjust Temperature start->temp bulky_alkylating bulky_alkylating sterics->bulky_alkylating Use Bulky Alkylating Agent protecting_group protecting_group sterics->protecting_group Use Protecting Group polar_aprotic polar_aprotic solvent->polar_aprotic Polar Aprotic (DMF, DMSO) fluorinated_alcohol fluorinated_alcohol solvent->fluorinated_alcohol Fluorinated Alcohols (TFE, HFIP) n1_alkylation n1_alkylation base->n1_alkylation For N1-Alkylation: K2CO3 in DMSO no_isomers no_isomers base->no_isomers Prevent Isomers: NaH n2_alkylation n2_alkylation base->n2_alkylation For N2-Alkylation: MgBr2 lower_temp lower_temp temp->lower_temp Lower Temperature G start Low Reaction Yield check_base Re-evaluate Base start->check_base check_alkylating Assess Alkylating Agent start->check_alkylating check_side_reactions Monitor for Side Reactions start->check_side_reactions check_solubility Check Solubility start->check_solubility stronger_base stronger_base check_base->stronger_base Use Stronger Base (NaH, KHMDS) excess_base excess_base check_base->excess_base Use Slight Excess of Base better_leaving_group better_leaving_group check_alkylating->better_leaving_group Switch to Better Leaving Group (I > Br > Cl) monitor_reaction monitor_reaction check_side_reactions->monitor_reaction Monitor by TLC/LC-MS to Avoid Over-alkylation solvent_system solvent_system check_solubility->solvent_system Use Appropriate Solvent System (e.g., THF/DMSO)

Caption: A logical workflow for troubleshooting low pyrazole N-alkylation yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of pyrazoles?

A1: The main challenges are controlling regioselectivity to avoid mixtures of N1 and N2 isomers and achieving high yields. [1]For unsymmetrical pyrazoles, alkylation can occur at either nitrogen, often resulting in product mixtures that are difficult to separate. [1]Low yields can be due to suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials. [1] Q2: Which factors have the most significant impact on the N1/N2 regioselectivity?

A2: Regioselectivity is governed by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen. [1][4]* Solvent Choice: Polar aprotic solvents (DMF, DMSO) and fluorinated alcohols can significantly influence the isomer ratio. [1]* Base/Catalyst System: The choice of base is critical and can direct the alkylation to a specific nitrogen. [1][2][3]* Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms. [1] Q3: Are there alternatives to base-mediated N-alkylation?

A3: Yes, acid-catalyzed methods have been developed. For example, the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) provides an alternative that avoids strong bases and high temperatures. [4][6] Q4: How can I separate a mixture of N1- and N2-alkylated pyrazole isomers?

A4: The most common method for separating regioisomers is silica gel column chromatography. The success of the separation depends on finding a suitable eluent system that provides good resolution between the two isomers on a TLC plate. [7] Q5: Can enzymes be used for selective pyrazole N-alkylation?

A5: Yes, biocatalysis offers a promising approach. Engineered enzymes, such as methyltransferases, can provide exceptional regioselectivity (>99%) for pyrazole methylation and other alkylations. [5][8]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Pyrazoles

This protocol provides a reliable starting point for the N-alkylation of a substituted pyrazole.

Materials:

  • Substituted pyrazole (1.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Base (e.g., NaH, K₂CO₃, or KHMDS) (1.1 - 1.2 eq)

  • Alkylating agent (e.g., alkyl halide) (1.1 eq)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and dissolve it in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base portion-wise to the solution and stir the mixture at 0 °C for 30 minutes to allow for deprotonation.

  • Add the alkylating agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring the mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

G start Start dissolve Dissolve Pyrazole in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base cool->add_base deprotonation Stir for 30 min (Deprotonation) add_base->deprotonation add_alkylating Add Alkylating Agent deprotonation->add_alkylating react Warm to RT and Stir (Monitor by TLC/LC-MS) add_alkylating->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine, Dry, and Concentrate extract->wash_dry purify Purify by Chromatography wash_dry->purify end End purify->end

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Data Summary

The regioselectivity of pyrazole N-alkylation is highly dependent on the reaction conditions. The following table summarizes typical outcomes for the alkylation of a generic 3-substituted pyrazole.

Alkylating AgentBaseSolventPredominant IsomerReference
Alkyl HalideK₂CO₃DMSON1[1]
Alkyl HalideNaHDMFVaries, often improved selectivity[3]
Alkyl HalideMgBr₂N/AN2[1]
TrichloroacetimidateCSADCEMajor isomer sterically controlled[4]

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC. [Link]

  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. (2020). Angewandte Chemie International Edition. [Link]

  • Switching pyrazole N-alkylation regioselectivity. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate. [Link]

  • Pyrazole. SlideShare. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2008). The Journal of Organic Chemistry. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • N-methylation of pyrazole. (2023). Reddit. [Link]

  • Protecting groups. Royal Society of Chemistry. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for tert-Butyl Pyrazole Functionalization

Welcome to the technical support center dedicated to the nuanced art of tert-butyl pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art of tert-butyl pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-H activation and other functionalization reactions involving this versatile heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, with a special focus on the critical parameter of reaction temperature. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to rationally design and optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the functionalization of tert-butyl pyrazoles, with a focus on how temperature adjustments can resolve these issues.

Issue 1: Low or No Conversion to the Desired Product

Question: I am attempting a palladium-catalyzed C-H arylation of my 3-tert-butylpyrazole substrate, but I am observing very low conversion, even after extended reaction times. What could be the cause, and how can I improve the yield?

Answer:

Low conversion is a frequent hurdle in C-H functionalization, often stemming from insufficient energy to overcome the activation barrier, catalyst deactivation, or steric hindrance.[1] The bulky tert-butyl group, while useful for directing regioselectivity, can also present a significant steric impediment.

Causality and Troubleshooting Steps:

  • Insufficient Thermal Energy: The C-H activation step, particularly at a sterically hindered position, requires a significant energy input. Your current reaction temperature may be too low to achieve an efficient rate of catalyst turnover.

    • Solution: Incrementally increase the reaction temperature in 10-15 °C intervals. A common starting point for C-H arylation of tert-butyl pyrazoles is around 100-120 °C.[2] Monitor the reaction progress by TLC or LC-MS at each temperature point to find the optimal balance between reaction rate and potential side reactions.

  • Catalyst Deactivation: Palladium catalysts, especially in their Pd(0) state, can be prone to aggregation into inactive palladium black at elevated temperatures.[1]

    • Solution: While increasing temperature can improve the reaction rate, excessively high temperatures can accelerate catalyst decomposition. If you observe the formation of a black precipitate, it may be necessary to use a lower temperature for a longer duration. Alternatively, consider using a more robust ligand that can stabilize the palladium catalyst at higher temperatures. Sterically demanding and electron-rich ligands can often enhance catalyst stability.[1]

  • Steric Hindrance: The tert-butyl group can sterically hinder the approach of the catalyst and the coupling partner to the desired reaction site.

    • Solution: In addition to increasing the temperature to provide more kinetic energy to overcome steric repulsion, consider using a less sterically demanding coupling partner if your synthetic route allows.

Issue 2: Poor Regioselectivity (Mixture of C4 and C5 Functionalized Products)

Question: My functionalization reaction on a 1-substituted-3-tert-butylpyrazole is yielding a mixture of C4 and C5-arylated products. How can I improve the selectivity for the C5 position?

Answer:

The regioselectivity of pyrazole functionalization is a classic example of the interplay between kinetic and thermodynamic control.[3] The C4 position is often the kinetically favored site for electrophilic aromatic substitution due to its higher electron density, while the C5 position can be the thermodynamically favored site, particularly in directed C-H activation processes.[4]

Causality and Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product (Often C4): Formed faster at lower temperatures, as the activation energy for this pathway is lower.

    • Thermodynamic Product (Often C5 in Directed Reactions): More stable product, favored at higher temperatures where the reaction is reversible, allowing the system to reach a thermodynamic equilibrium.

    • Solution: To favor the C5-arylated product, you will likely need to operate under thermodynamic control. This typically involves increasing the reaction temperature to a point where the formation of the C4-product is reversible, allowing for its conversion to the more stable C5-isomer. A temperature screen from 100 °C to 140 °C is a reasonable range to explore.

  • Directing Group Influence: The nature of the substituent on the pyrazole nitrogen (N1) can significantly influence regioselectivity.

    • Solution: While temperature is a key variable, ensure you are using an appropriate directing group on the N1 position if C5 functionalization is desired. For instance, a dimethylaminosulfamoyl-protected pyrazole has been shown to direct arylation selectively to the C-5 position.

Frequently Asked Questions (FAQs)

Q1: How does temperature influence the choice between kinetic and thermodynamic products in tert-butyl pyrazole functionalization?

A1: Temperature is a pivotal factor in determining whether a reaction is under kinetic or thermodynamic control.

  • Low Temperatures (Kinetic Control): At lower temperatures, reactions are often irreversible. The product that is formed the fastest (the one with the lowest activation energy) will be the major product.[5] In the case of some pyrazole functionalizations, this can lead to the C4-substituted product.

  • High Temperatures (Thermodynamic Control): At higher temperatures, the reaction becomes reversible. This allows the initial products to revert to the starting materials or intermediates and react again. Over time, the reaction will equilibrate to favor the most stable product, which is often the C5-functionalized isomer in directed reactions, even if its activation energy is higher.[5]

// Annotations "Low_T" [label="Low Temperature Favors\nKinetic Product (Faster Formation)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; "High_T" [label="High Temperature Favors\nThermodynamic Product (Greater Stability)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Kinetic_Product" -> "Low_T" [style=dashed, arrowhead=none]; "Thermo_Product" -> "High_T" [style=dashed, arrowhead=none]; } END_DOT Caption: Energy profile diagram illustrating kinetic vs. thermodynamic control.

Q2: What are the typical side reactions I should be aware of when running tert-butyl pyrazole functionalizations at high temperatures?

A2: High temperatures, while often necessary, can lead to several undesirable side reactions:

  • De-tert-butylation: The tert-butyl group can be susceptible to cleavage under harsh acidic conditions and high temperatures, leading to the formation of the unprotected pyrazole.

  • Diarylation or Polyarylation: In C-H arylation reactions, excessively high temperatures can sometimes provide enough energy to overcome the deactivation of the pyrazole ring after the first functionalization, leading to the addition of a second aryl group.

  • Homocoupling of Aryl Halides: In palladium-catalyzed cross-coupling reactions, high temperatures can promote the homocoupling of the aryl halide coupling partner, leading to the formation of biaryl impurities.

  • Ligand Degradation: As mentioned earlier, high temperatures can lead to the degradation of the phosphine ligands often used in these reactions, resulting in catalyst deactivation.[1]

Q3: Can I use microwave heating to optimize the reaction temperature?

A3: Yes, microwave-assisted synthesis can be a very effective tool for temperature optimization in these reactions. Microwave heating allows for rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times. It is particularly useful for conducting rapid temperature screening experiments to identify the optimal conditions. However, it is important to be aware that the rapid heating can sometimes lead to different outcomes compared to conventional heating, so direct comparison of results should be done with caution.

Data Presentation: Temperature Effects on Yield and Regioselectivity

The following table provides a generalized overview of the expected impact of temperature on a hypothetical palladium-catalyzed direct C-H arylation of a 1-substituted-3-tert-butylpyrazole. The specific values will vary depending on the substrate, catalyst, and other reaction conditions, but the trend illustrates the principles discussed.

Temperature (°C)Reaction Time (h)Predominant ControlC5:C4 Regioselectivity (Approximate)Overall Yield (%)Observations
8024Kinetic1:2< 20Low conversion, C4-isomer is the major product.
10018Mixed1:140-50Increased conversion, but poor regioselectivity.
120 12 Thermodynamic 10:1 70-85 Optimal balance of yield and regioselectivity. [2]
14012Thermodynamic>20:160-70Excellent regioselectivity, but yield may decrease due to catalyst decomposition or side reactions.

Experimental Protocols

Protocol 1: Temperature Screening for Optimal Yield and Regioselectivity

This protocol outlines a systematic approach to identifying the optimal reaction temperature for a palladium-catalyzed C-H arylation of a tert-butyl pyrazole.

Materials:

  • 1-Substituted-3-tert-butylpyrazole

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃ or a more specialized ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials suitable for heating

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox, add the 1-substituted-3-tert-butylpyrazole, aryl bromide, palladium catalyst, ligand, and base to a series of reaction vials.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial.

  • Temperature Screening:

    • Set up parallel reactions on a heating block or in separate oil baths at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C, and 140 °C).

    • Ensure consistent stirring for all reactions.

  • Reaction Monitoring:

    • At regular intervals (e.g., every 2-4 hours), take a small aliquot from each reaction mixture.

    • Analyze the aliquots by TLC, GC-MS, or LC-MS to determine the conversion of starting material and the ratio of C5 to C4 products.

  • Data Analysis:

    • Once the reactions have reached completion or a plateau, quench the reactions.

    • Isolate the products and determine the yield for each reaction temperature.

    • Plot the yield and C5:C4 ratio as a function of temperature to identify the optimal conditions.

G

References

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. Available at: [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Available at: [Link]

  • Gulia, N., & Daugulis, O. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(13), 3630-3634. Available at: [Link]

  • Chen, B., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Available at: [Link]

  • Umakoshi, K., et al. (2006). Heteropolynuclear palladium complexes with pyrazolate and its 3-tert-butyl derivatives: the effect of heterometal ions on the rate of isomerization. Chemistry, 12(19), 5094-104. Available at: [Link]

  • Sobolev, A. N., & White, A. H. (2004). Temperature dependence of the crystal structure of 3,5-di-tert-butylpyrazole from 10 K. Acta Crystallographica Section B: Structural Science, 60(Pt 5), 621-5. Available at: [Link]

  • Becerra, D., Cobo, J., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. Available at: [Link]

  • Samb, I., & Gaye, M. L. (2018). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Revue Africaine de la Recherche en Inventon et Innovation (RARII). Available at: [Link]

  • LibreTexts Chemistry. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]

  • Punniyamurthy, T., & Kumar, A. (Eds.). (2023). Transition-Metal-Catalyzed C-H Functionalization of Heterocycles, 2 Volumes. Wiley. Available at: [Link]

  • Zhu, Y. M., & Ji, S. J. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492-3495. Available at: [Link]

  • Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Dudnik, A. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • Baran, P. S., et al. (2016). Practical and innate C–H functionalization of heterocycles. Nature. Available at: [Link]

  • Zhang, W., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl 2 and NH 4 SCN/KSeCN. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fagnou, K., et al. (2008). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Angewandte Chemie International Edition. Available at: [Link]

  • Lautens, M., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. The Journal of Organic Chemistry, 77(17), 7659-64. Available at: [Link]

  • Henri, J. T., et al. (2011). Room Temperature C–H Arylation: Merger of Pd-Catalyzed C–H Functionalization and Visible Light Photocatalysis. Journal of the American Chemical Society. Available at: [Link]

  • Besset, T., et al. (2015). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Organic & Biomolecular Chemistry. Available at: [Link]

  • Singh, R., & Kumar, A. (2021). Transition-metal-catalyzed C–H functionalization of pyrazoles. Progress in Heterocyclic Chemistry. Available at: [Link]

  • Chen, G., et al. (2012). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society. Available at: [Link]

  • Szostak, M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. Available at: [Link]

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Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning by Pyrazole Ligands

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate catalyst poisoning issues arising from the presence of pyrazole-containing molecules in cata...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate catalyst poisoning issues arising from the presence of pyrazole-containing molecules in catalytic reactions. Pyrazole and its derivatives are common structural motifs in pharmaceuticals and agrochemicals, but their presence, even at trace levels, can lead to significant catalyst deactivation. This resource provides in-depth, experience-driven insights and actionable protocols to diagnose and resolve these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst poisoning by pyrazole ligands.

Q1: What are the typical signs of catalyst poisoning in my reaction?

A1: The most common indicators of catalyst poisoning include a significant decrease in the reaction rate or a complete stall of the reaction.[1] You may also observe a noticeable reduction in product yield and selectivity.[1] In fixed-bed reactors, an increased pressure drop can also be a sign of catalyst poisoning.[2] A sudden drop in activity often points to poisoning, whereas a gradual decline might indicate other deactivation mechanisms like coking or sintering.[3]

Q2: Why are pyrazole-containing molecules particularly problematic as catalyst poisons?

A2: Pyrazole and its derivatives are nitrogen-containing heterocycles. The lone pair of electrons on the nitrogen atoms can strongly coordinate to the metal center of the catalyst.[4][5] This strong binding blocks the active sites of the catalyst, preventing the reactant molecules from accessing them, which in turn inhibits the catalytic cycle.[6][7] This phenomenon is a common issue for metal catalysts.[3]

Q3: Can the structure of the pyrazole ligand influence the severity of poisoning?

A3: Yes, the structure of the pyrazole derivative can significantly impact its poisoning potential. Substituents on the pyrazole ring can affect its steric bulk and electronic properties, which in turn influence its binding affinity to the catalyst's active site.[8] For instance, bulky substituents near the coordinating nitrogen atoms may hinder binding, reducing the poisoning effect. Conversely, electron-donating groups on the pyrazole ring can increase the electron density on the nitrogen atoms, leading to stronger coordination and more severe poisoning.

Q4: Is catalyst poisoning by pyrazole ligands reversible?

A4: Catalyst poisoning can be either reversible or irreversible.[7] Reversible poisoning involves weaker interactions where the poison can be removed by methods such as thermal treatment or washing.[7] Irreversible poisoning involves strong, often covalent, bonds between the poison and the catalyst's active sites, making regeneration difficult.[7] The nature of the interaction between a specific pyrazole ligand and a catalyst will determine the reversibility of the poisoning.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving catalyst poisoning by pyrazole ligands.

Step 1: Initial Diagnosis - Is Pyrazole the Culprit?

The first step is to confirm that a pyrazole-containing molecule is indeed the source of catalyst deactivation.

dot

A Observe Symptoms (Reduced Activity, Low Yield) B Analyze Feedstock & Reaction Mixture (GC-MS, HPLC, ICP-MS) A->B Systematic Investigation D Characterize Spent Catalyst (XPS, TPD, Elemental Analysis) A->D Post-Reaction Analysis C Identify Potential Poisons (Pyrazole Derivatives, Other Heterocycles) B->C Detect & Quantify Impurities F Conclusion: Pyrazole-Induced Catalyst Poisoning C->F E Confirm Presence of Nitrogen/ Pyrazole on Catalyst Surface D->E Direct Evidence E->F

Caption: Diagnostic workflow for identifying pyrazole-induced catalyst poisoning.

Experimental Protocol: Feedstock and Reaction Mixture Analysis

  • Sample Collection: Carefully collect representative samples of your starting materials, solvents, and the reaction mixture at various time points.

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile pyrazole derivatives and other potential organic poisons.[1][9]

    • High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile pyrazole compounds.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities that could also act as catalyst poisons.[1][10]

Step 2: Advanced Catalyst Characterization

To gain deeper insights into the poisoning mechanism, characterize the fresh and spent catalyst.

Table 1: Catalyst Characterization Techniques for Poisoning Analysis

TechniqueInformation GainedReference
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the catalyst surface, confirming the presence of nitrogen from the pyrazole ligand.[1][6][11]
Temperature-Programmed Desorption (TPD) Strength of adsorption of the pyrazole ligand on the catalyst surface.[1][11]
Transmission Electron Microscopy (TEM) Changes in catalyst morphology and particle size, ruling out sintering as the primary deactivation mechanism.[3][6]
Elemental Analysis (CHN Analyzer) Quantification of nitrogen content on the spent catalyst.[10]
Step 3: Mitigation and Remediation Strategies

Once pyrazole-induced poisoning is confirmed, several strategies can be employed to address the issue.

dot

cluster_0 Preventative Measures cluster_1 Remedial Actions cluster_2 Regeneration Methods A Feedstock Purification (e.g., Guard Beds) B Reaction Condition Optimization (Temperature, Pressure) C Catalyst Modification (Poison-Tolerant Design) D Catalyst Regeneration F Thermal Treatment D->F G Chemical Washing D->G H Solvent Extraction D->H E Catalyst Replacement

Caption: Strategies to mitigate and remediate catalyst poisoning.

Preventative Measures:

  • Feedstock Purification: The most effective strategy is to remove the pyrazole-containing poison before it comes into contact with the catalyst.[3][6] This can be achieved using guard beds containing materials that selectively adsorb nitrogen-containing compounds.[3]

  • Reaction Condition Optimization: In some cases, adjusting reaction parameters such as temperature and pressure can minimize the poisoning effect.[2]

  • Catalyst Design: Developing catalysts that are more tolerant to nitrogen-containing poisons is an active area of research.[6]

Remedial Actions:

  • Catalyst Regeneration: If the poisoning is reversible, the catalyst's activity can often be restored.

    • Thermal Treatment: Heating the catalyst in an inert or reactive gas stream can desorb the pyrazole ligand.[1]

    • Chemical Washing: Using acidic or basic solutions to wash the catalyst can remove the adsorbed poison.[1][12]

    • Solvent Extraction: A suitable solvent can be used to extract the poisoning species.[1]

  • Catalyst Replacement: In cases of irreversible poisoning, replacing the catalyst may be the only option.[2]

Experimental Protocol: Catalyst Regeneration

  • Catalyst Recovery: After the reaction, carefully recover the spent catalyst by filtration or centrifugation.

  • Washing: Wash the catalyst with a suitable solvent (e.g., acetone, ethanol) to remove any residual reactants and products.[3]

  • Regeneration:

    • Thermal Treatment: Place the washed and dried catalyst in a tube furnace. Heat it under a continuous flow of an inert gas (e.g., nitrogen or argon) at a temperature sufficient to desorb the pyrazole without damaging the catalyst structure. The optimal temperature should be determined experimentally.

    • Chemical Washing: Suspend the catalyst in a dilute acidic or basic solution (the choice depends on the nature of the catalyst and the pyrazole ligand). Stir for a defined period, then filter, wash with deionized water until neutral, and dry.

  • Reactivation: After regeneration, the catalyst may need to be reactivated, for example, by reduction under a hydrogen flow for hydrogenation catalysts.

  • Testing: Evaluate the activity of the regenerated catalyst under standard reaction conditions to determine the effectiveness of the regeneration process.

References

  • Catalyst Poisoning → Term - Pollution → Sustainability Directory. (2025, November 28). Sustainability Directory.
  • dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis - Benchchem. (n.d.). BenchChem.
  • How to detect catalyst poisoning in hydrotreaters - Patsnap Eureka. (2025, June 19).
  • Catalyst Poisoning Testing - Intertek. (n.d.). Intertek.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. (n.d.).
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.). Spectroscopy Online.
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC. (n.d.).
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024, March 6).
  • Catalyst Poisoning Explained Simply | RevisionDojo. (2025, November 21). RevisionDojo.
  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC. (n.d.).
  • Catalyst Poisoning Solutions - Gulf Bio Analytical. (n.d.). Gulf Bio Analytical.
  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation | Request PDF - ResearchGate. (2025, August 1).
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. (2023, June 20). Royal Society of Chemistry.
  • (PDF) Corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution - ResearchGate. (2015, May 11).
  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable C
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). MDPI.
  • Catalyst Poisoning Testing Package | Catagen. (n.d.).
  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support - College of Science. (2025, May 14). University of Thi-Qar.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. (2022, July 1). MDPI.
  • Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. (n.d.).
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC - NIH. (n.d.).
  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC. (n.d.).
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. (2007, October 19). American Chemical Society.
  • Cobalt Complexes with Pyrazole Ligands as Catalyst Precursors for the Peroxidative Oxidation of Cyclohexane: X-ray Absorption Spectroscopy Studies and Biological Applications - ResearchGate. (2025, August 6).
  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone - MDPI. (2023, January 10). MDPI.
  • What Is “Catalyst Poisoning,” and How Does It Compromise a Converter's Effectiveness? (2025, November 23). Sustainability Directory.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). N-Containing Heterocycles Review.
  • Catalyst poisoning - Wikipedia. (n.d.). Wikipedia.
  • The inhibition behavior of two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface analysis and in silico approach studies. (2020, July 1). ScienceDirect.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.).
  • Inhibiting effects of nitrogen compounds on deep hydrodesulfurization of straight-run gas oil over a NiW/Al2O3 catalyst | Request PDF - ResearchGate. (2025, August 6).
  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations | ACS Omega. (2024, March 5). American Chemical Society.
  • Catalyst Deactivation, Poisoning and Regener
  • (PDF) Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. (2025, May 9).
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  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
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Troubleshooting

Technical Support Center: Navigating the Labyrinth of Pyrazole Regioisomer Separation

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: the separation of regiocontrol isomers in pyrazole synthesis. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: the separation of regiocontrol isomers in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the complexities of isolating the desired pyrazole isomer.

The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, often yields a mixture of regioisomers, particularly when employing classical methods like the Knorr synthesis with unsymmetrical 1,3-dicarbonyl compounds.[1][2] The differential arrangement of substituents on the pyrazole ring can lead to vastly different pharmacological activities, toxicological profiles, and physical properties.[1] Consequently, the effective separation and unambiguous characterization of these isomers are paramount.

This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to empower you to overcome these separation challenges.

Troubleshooting Guide: From Mixed Isomers to Pure Compounds

This section addresses specific experimental hurdles in a question-and-answer format, offering practical solutions and the scientific rationale behind them.

Question 1: My flash column chromatography is failing to resolve my N-substituted pyrazole regioisomers. The spots are co-eluting. What can I do?

This is a frequent issue arising from the similar polarities of many pyrazole regioisomers.[3] Here’s a systematic approach to troubleshoot this problem:

Underlying Cause: Insufficient difference in the affinity of the isomers for the stationary phase relative to their solubility in the mobile phase.

Solutions:

  • Exhaustive TLC Analysis: Before scaling up to a column, meticulously screen a wide range of solvent systems using Thin Layer Chromatography (TLC).[1]

    • Solvent System Modification: Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[3] If this fails, explore alternative solvent systems. For instance, replacing ethyl acetate with dichloromethane or ether can alter the selectivity. Adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine (for basic pyrazoles) or acetic acid (for acidic pyrazoles) can significantly impact the separation.[4]

  • Optimize Column Chromatography Parameters:

    • Stationary Phase: While silica gel is the most common choice, consider alternatives if separation on silica is intractable. Alumina (basic or neutral) can offer different selectivity. For particularly challenging separations, reversed-phase (C18) flash chromatography might be a viable option.[3][4]

    • Gradient Elution: Employ a shallow gradient during elution. A slow, gradual increase in the polar solvent concentration enhances the resolution between closely eluting compounds.[3]

    • Sample Loading: Utilize the dry loading technique.[3] Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully loaded onto the top of the column. This method prevents band broadening associated with liquid loading in a strong solvent.[3]

Table 1: Comparison of Chromatographic Strategies for Regioisomer Separation

StrategyPrincipleAdvantagesDisadvantages
Normal Phase Flash Chromatography Adsorption chromatography based on polarity.[3]Cost-effective, widely applicable.[3]May fail for isomers with very similar polarities.[3]
Reversed-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.[3]High resolution, suitable for polar compounds.More expensive, may require specialized equipment.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase.[1]Fast separations, high efficiency, "greener" solvents.[1]Requires specialized instrumentation.

Question 2: I've synthesized a mixture of 1,3- and 1,5-disubstituted pyrazoles. Is there an alternative to chromatography for their separation on a larger scale?

For multi-gram and larger scale separations, chromatography can be cumbersome and expensive. In such cases, crystallization-based methods are often more practical.

Solutions:

  • Fractional Crystallization: This technique exploits differences in the solubility of the regioisomers in a particular solvent.[1]

    • Protocol: Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly and undisturbed. The less soluble isomer will preferentially crystallize out.[5] The success of this method is highly dependent on the solvent choice and the intrinsic properties of the isomers.

  • Crystallization via Salt Formation: This is a powerful technique, especially for pyrazoles containing basic nitrogen atoms.[6]

    • Rationale: The two regioisomers may form salts with different crystal lattice energies and solubilities when treated with an acid.

    • Protocol:

      • Dissolve the crude isomer mixture in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[6][7]

      • Add at least one equivalent of an inorganic (e.g., sulfuric acid, phosphoric acid) or organic acid.[6][7]

      • Stir the solution and allow it to cool slowly to induce crystallization of the salt of one of the isomers.[6]

      • Collect the crystals by filtration.[6]

      • To recover the free pyrazole, dissolve the purified salt in water and neutralize with a base (e.g., sodium hydroxide).[6]

      • Extract the purified pyrazole with an organic solvent.[6]

Question 3: How can I confidently distinguish between the N1 and N2 regioisomers of my synthesized pyrazole?

Unambiguous structural characterization is crucial. While 1D ¹H and ¹³C NMR are essential, they may not always be sufficient to differentiate between regioisomers. Advanced NMR techniques are often required.

Solutions:

  • 2D NMR Spectroscopy:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For N-substituted pyrazoles, a NOESY correlation between the N-substituent and a proton on the pyrazole ring can definitively establish the regiochemistry.[8][9] For example, an interaction between an N-methyl group and a C5-proton would confirm the 1,5-disubstituted isomer.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Observing a correlation between the protons of the N-substituent and a specific carbon atom in the pyrazole ring can elucidate the substitution pattern.[9]

  • X-ray Crystallography: If a suitable single crystal of one of the isomers can be obtained, X-ray crystallography provides unequivocal proof of its structure.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate regioselectivity in pyrazole synthesis?

Regioselectivity in classical pyrazole syntheses, such as the Knorr condensation, is influenced by a combination of steric and electronic factors, as well as reaction conditions.[1][11]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered position.[1][11]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound activate the adjacent carbonyl group towards nucleophilic attack, while electron-donating groups have the opposite effect.[1][11]

  • Reaction pH: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[11]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in certain cases.

Q2: My reaction consistently produces the undesired regioisomer as the major product. How can I reverse this selectivity?

When the inherent electronics and sterics of your substrates favor the formation of the unwanted isomer, you may need to modify your synthetic strategy.[1]

  • Alternative Synthetic Routes: Explore modern, highly regioselective methods for pyrazole synthesis. These include 1,3-dipolar cycloadditions or reactions involving pre-functionalized starting materials that direct the cyclization in a specific manner.[12][13] For example, the reaction of N-arylhydrazones with nitroolefins can provide excellent regiocontrol.[14]

  • Use of Dicarbonyl Surrogates: Instead of a traditional 1,3-diketone, consider using a β-enaminone or an α-oxoketene N,S-acetal. These substrates have differentiated electrophilic centers, which can enforce a high degree of regioselectivity.[11]

Q3: Are there any general trends in the physical properties of pyrazole regioisomers that can aid in their separation?

While not universally applicable, some general trends can be observed:

  • Boiling Point: For isomers amenable to distillation, a significant difference in boiling points is required. This is often challenging as regioisomers can have very close boiling points.[6]

  • Melting Point and Crystal Packing: Differences in the crystal packing efficiency between isomers can lead to different melting points and solubilities, which can be exploited through crystallization.[6]

  • Polarity: The relative polarity of regioisomers is highly dependent on the specific substituents. However, subtle differences in dipole moments can be sufficient for separation by chromatography.[6]

Experimental Protocols and Visualizations

Protocol 1: Separation of Pyrazole Regioisomers by Flash Column Chromatography

This protocol provides a general workflow for the separation of 1,3,5-trisubstituted pyrazole regioisomers.[3][10]

  • TLC Analysis: Systematically screen solvent systems (e.g., gradients of ethyl acetate in hexane) to find an eluent that provides the best separation of the two isomer spots.[1]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase and pack the column.[3]

  • Sample Loading (Dry Loading):

    • Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[3]

  • Elution: Start the elution with the non-polar solvent system identified in the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution).[3]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC TLC Analysis & Solvent Selection Column Column Packing TLC->Column Sample Sample Loading (Dry) Column->Sample Elution Gradient Elution Sample->Elution Collection Fraction Collection & TLC Monitoring Elution->Collection Combine Combine Pure Fractions Collection->Combine Evap Solvent Evaporation Combine->Evap Product1 Pure Isomer 1 Evap->Product1 Product2 Pure Isomer 2 Evap->Product2

Caption: Workflow for pyrazole regioisomer separation via flash chromatography.

Visualizing the Challenge: Regioisomer Formation in Knorr Pyrazole Synthesis

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two distinct regioisomeric products. The pathway taken depends on which carbonyl group is initially attacked by which nitrogen of the hydrazine.

G cluster_reactants Reactants Dicarbonyl Unsymmetrical 1,3-Dicarbonyl IntermediateA Intermediate A Dicarbonyl->IntermediateA Pathway A IntermediateB Intermediate B Dicarbonyl->IntermediateB Pathway B Hydrazine Substituted Hydrazine Hydrazine->IntermediateA Pathway A Hydrazine->IntermediateB Pathway B Isomer1 Regioisomer 1 IntermediateA->Isomer1 Isomer2 Regioisomer 2 IntermediateB->Isomer2

Sources

Optimization

Technical Support Center: Solvent Selection for Crystallization of Pyrazole Intermediates

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting appropriate solvents for the crystallization of pyrazole intermediates. It addresses c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting appropriate solvents for the crystallization of pyrazole intermediates. It addresses common challenges and offers practical, field-proven insights to optimize crystallization processes, ensuring high purity and yield.

The Crucial Role of Solvent Selection in Pyrazole Crystallization

The final step in the synthesis of an active pharmaceutical ingredient (API) is often a crystallization, a critical purification stage that significantly influences the final product's purity, stability, and handling characteristics.[1][2] For pyrazole intermediates, which form the backbone of numerous pharmaceuticals, selecting the right solvent system is paramount. A well-chosen solvent not only facilitates the removal of impurities but also dictates the crystal form (polymorphism), particle size distribution, and residual solvent levels of the intermediate.[1][2]

The ideal crystallization solvent should exhibit specific solubility characteristics: the pyrazole intermediate should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[3][4] This differential solubility is the driving force for crystallization upon cooling.[5]

Fundamental Principles of Solvent Selection

A systematic approach to solvent selection begins with understanding the physicochemical properties of both the pyrazole intermediate and the potential solvents.

"Like Dissolves Like": The Importance of Polarity

The principle of "like dissolves like" is a foundational concept in solvent selection. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[3] The polarity of a pyrazole derivative is determined by its substituents. For instance, a pyrazole ring with lipophilic groups will have lower aqueous solubility, while the presence of polar functional groups can increase it.[6]

Table 1: Common Solvents for Pyrazole Derivatives and Their Properties

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key Characteristics
WaterHigh100Good for highly polar pyrazoles, but many derivatives have limited solubility.[6][7]
EthanolHigh78A versatile protic solvent, often used for a wide range of pyrazole derivatives.[6][8]
MethanolHigh65Similar to ethanol but with a lower boiling point.[6]
AcetoneMedium56A good aprotic solvent for many organic compounds.[6][8]
Ethyl AcetateMedium77Effective for compounds of intermediate polarity.[8]
TolueneLow111Can be effective for less polar pyrazoles, but its high boiling point can be a drawback.[4][8]
DichloromethaneLow40A volatile solvent, often used for less polar compounds.
HexaneLow69A non-polar solvent, typically used as an anti-solvent.[3]
The Ideal Solubility Curve

The success of a cooling crystallization process hinges on the temperature-dependent solubility of the pyrazole intermediate in the chosen solvent. An ideal solvent will exhibit a steep solubility curve, meaning a significant decrease in solubility as the temperature drops. This allows for high recovery of the crystallized product upon cooling.

Troubleshooting Common Crystallization Issues

This section addresses specific problems that researchers may encounter during the crystallization of pyrazole intermediates and provides actionable solutions.

FAQs: Troubleshooting Guide

Q1: My pyrazole intermediate "oils out" instead of crystallizing. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too close to the melting point of the compound, or when the solution is supersaturated to a very high degree.[4]

  • Solution 1: Change the Solvent. Select a solvent with a lower boiling point.[4]

  • Solution 2: Use a Co-solvent. Introduce a co-solvent to modify the overall solvating power of the medium.[6]

  • Solution 3: Reduce the Concentration. Lowering the initial concentration of your pyrazole derivative can prevent it from reaching its saturation point too quickly.[6]

  • Solution 4: Slower Cooling. Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

Q2: The yield of my crystallized pyrazole is very low. What are the likely causes and how can I improve it?

A: A low yield can result from several factors, including the choice of solvent, the volume of solvent used, and the final cooling temperature.

  • Solution 1: Optimize Solvent Volume. Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Try reducing the amount of solvent used to dissolve the crude product.

  • Solution 2: Evaluate the Solvent. The solubility of your compound at low temperatures may still be too high in the chosen solvent. Consider a different solvent or a binary solvent system.

  • Solution 3: Lower the Final Temperature. Cooling the crystallization mixture to a lower temperature (e.g., in an ice bath) can further decrease the solubility of your product and increase the yield.

  • Solution 4: Consider an Anti-solvent. If cooling alone is insufficient, the addition of an anti-solvent (a solvent in which the pyrazole is insoluble but is miscible with the primary solvent) can induce further precipitation.[5]

Q3: My final pyrazole product is not pure enough. How can I improve the purification during crystallization?

A: The purity of the final product is a primary goal of crystallization. Impurities can be trapped in the crystal lattice if the crystallization occurs too rapidly.

  • Solution 1: Slow Down the Crystallization. Rapid crystallization can trap impurities.[9] Slower cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice.

  • Solution 2: Perform a Hot Filtration. If insoluble impurities are present in the hot solution, a hot gravity filtration should be performed before allowing the solution to cool.[3][6]

  • Solution 3: Re-crystallize. A second crystallization step can often significantly improve purity.

  • Solution 4: Wash the Crystals. After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[8]

Q4: No crystals are forming, even after the solution has cooled. What should I do?

A: The failure of a supersaturated solution to crystallize is a common issue.

  • Solution 1: Induce Nucleation.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.[6]

    • Seeding: Add a small crystal of the pure pyrazole product to the solution. This "seed" crystal provides a template for further crystal growth.[10]

  • Solution 2: Reduce the Solvent Volume. It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]

  • Solution 3: Add an Anti-solvent. The controlled addition of an anti-solvent can induce precipitation.[6]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable single solvent for the crystallization of a pyrazole intermediate.

Materials:

  • Crude pyrazole intermediate

  • A selection of potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone)

  • Test tubes or small vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (e.g., 20-50 mg) of the crude pyrazole intermediate into several test tubes.

  • To each tube, add a different solvent dropwise while gently warming and agitating until the solid dissolves. Note the approximate volume of solvent required.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvents result in the formation of well-defined crystals and a significant solid recovery.

  • The ideal solvent will dissolve the compound when hot but will result in poor solubility when cold.[3][4]

Protocol 2: Recrystallization using a Binary Solvent System

Objective: To purify a pyrazole intermediate using a "good" solvent and a "poor" solvent.

Materials:

  • Crude pyrazole intermediate

  • A "good" solvent (in which the compound is soluble)

  • A "poor" solvent or "anti-solvent" (in which the compound is sparingly soluble)[6]

  • Erlenmeyer flask

  • Hot plate with stirring

  • Condenser (optional, but recommended for volatile solvents)

Procedure:

  • Place the crude pyrazole intermediate in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent to the flask.

  • Heat the mixture with stirring until the solid dissolves completely.[6]

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.[6] This indicates that the solution is saturated.

  • If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.[6]

  • Allow the flask to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.[6]

  • Collect the crystals by filtration, wash them with a small amount of the cold "poor" solvent, and dry them.[6]

Visualization of Workflows

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Pyrazole Intermediate solubility_screen Perform Small-Scale Solvent Screening start->solubility_screen single_solvent Good Single Solvent Found? solubility_screen->single_solvent recrystallize_single Recrystallize from Single Solvent single_solvent->recrystallize_single Yes binary_screen Screen Binary Solvent Systems single_solvent->binary_screen No end Pure Crystalline Product recrystallize_single->end recrystallize_binary Recrystallize from Binary Solvent System binary_screen->recrystallize_binary recrystallize_binary->end

Caption: Workflow for selecting a suitable crystallization solvent.

Troubleshooting Crystallization Failures

Troubleshooting_Workflow start Problem: No Crystals Form upon Cooling induce_nucleation Attempt to Induce Nucleation (Scratch/Seed) start->induce_nucleation crystals_form Crystals Form? induce_nucleation->crystals_form success Isolate and Dry Crystals crystals_form->success Yes too_much_solvent Too Much Solvent? crystals_form->too_much_solvent No reduce_solvent Reduce Solvent Volume (Evaporation) too_much_solvent->reduce_solvent Yes add_antisolvent Add Anti-solvent too_much_solvent->add_antisolvent No reduce_solvent->induce_nucleation add_antisolvent->induce_nucleation

Caption: Decision tree for troubleshooting crystallization failures.

Regulatory Considerations: Residual Solvents

In the context of drug development, it is crucial to be mindful of residual solvents in the final API. The International Council for Harmonisation (ICH) has established guidelines (ICH Q3C) that classify solvents based on their toxicity and set limits for their presence in pharmaceutical products.[11][12][13]

  • Class 1 solvents (e.g., benzene, carbon tetrachloride) are known to cause unacceptable toxicities and should be avoided.[11][12]

  • Class 2 solvents (e.g., acetonitrile, dichloromethane, toluene) have less severe toxicity and their use should be limited.[11][12]

  • Class 3 solvents (e.g., acetone, ethanol, ethyl acetate) have low toxic potential and are preferred.[11][12]

The choice of solvent for the final crystallization step of a pyrazole intermediate that will be incorporated into an API should align with these guidelines to ensure patient safety.[11]

Conclusion

The selection of an appropriate solvent system is a critical, multi-faceted process in the development of pyrazole intermediates. A thorough understanding of the principles of solubility, combined with a systematic experimental approach, will enable researchers to overcome common crystallization challenges and consistently produce high-purity materials. This guide serves as a practical resource to aid in the logical and efficient development of robust crystallization protocols.

References

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Retrieved from [Link]

  • Brainly.in. (2019, August 17). list the properties of solvent which make them suitable for crystallization​. Retrieved from [Link]

  • University of California, Davis. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents. Retrieved from [Link]

  • Shimadzu Latin America. (n.d.). Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]

  • YouTube. (2025, April 10). Common Challenges in Crystallization Processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • At Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Scientific Update. (n.d.). Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]

  • Google Patents. (n.d.). CN1073432A - The preparation method of 3-(substituted-phenyl) pyrazole derivatives and salt thereof.

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Reference Data & Comparative Studies

Validation

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-depth Technical Guide to the ¹H NMR Interpretation of 1-Tert-butyl-3-methyl-1H-pyrazole Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, prov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Interpretation of 1-Tert-butyl-3-methyl-1H-pyrazole

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, a precise and efficient interpretation of NMR spectra is critical for structure elucidation, verification, and purity assessment. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 1-tert-butyl-3-methyl-1H-pyrazole, a substituted heterocyclic compound. By integrating experimental data with fundamental principles, this document serves as a practical resource for the accurate interpretation of pyrazole derivatives.

Predicted ¹H NMR Spectral Data

The anticipated ¹H NMR spectral data for 1-tert-butyl-3-methyl-1H-pyrazole in a standard deuterated solvent like CDCl₃ is detailed below. These predictions are derived from established principles of NMR spectroscopy and comparative data from structurally analogous compounds. The electronic environment of each proton within the molecule, influenced by the pyrazole ring and its substituents, dictates the chemical shift, multiplicity, and integration of the observed signals.

Table 1: Predicted ¹H NMR Spectral Data for 1-Tert-butyl-3-methyl-1H-pyrazole in CDCl₃

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 1.5 - 1.6Singlet9HC(CH₃)₃ (tert-butyl group)
2~ 2.2 - 2.3Singlet3HC₃-CH₃ (methyl group)
3~ 5.8 - 5.9Singlet1HC₄-H (pyrazole ring)
4~ 7.3 - 7.4Singlet1HC₅-H (pyrazole ring)

Note: The precise chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Comparative Analysis with Structurally Related Pyrazoles

To appreciate the subtle electronic effects of substituents on the pyrazole ring, it is instructive to compare the ¹H NMR data of the title compound with that of related derivatives.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) for Protons on the Pyrazole Core

CompoundH-4H-5N-CH₃Reference
1-Methylpyrazole6.237.553.88[1]
3-Methylpyrazole6.09 (H4) / 7.50 (H5)--[2]
(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)...6.17-3.94[3]
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)...5.74-3.40[4]

The data in Table 2 illustrates how substituents at various positions on the pyrazole ring influence the chemical shifts of the ring protons. For instance, the presence of an electron-donating methyl group at the C-3 position generally results in an upfield shift of the H-4 and H-5 protons compared to the unsubstituted 1-methylpyrazole.

Foundational Principles of ¹H NMR Interpretation

A robust interpretation of any ¹H NMR spectrum is grounded in four key aspects: the number of signals, their chemical shifts, integration, and splitting patterns (multiplicity)[5].

  • Number of Signals: This indicates the number of chemically non-equivalent sets of protons in the molecule.

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the electronic environment of the protons. Electron-withdrawing groups tend to shift signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift[5]. For instance, the protons of a tert-butyl group typically appear as a singlet in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm[6].

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule[7]. The prominent signal of a tert-butyl group, integrating to nine protons, is often a distinctive feature in the spectra of molecules containing this moiety[6][8][9].

  • Multiplicity (Splitting Pattern): This arises from spin-spin coupling between adjacent, non-equivalent protons and provides information about the number of neighboring protons. The 'n+1' rule is a common guide, where 'n' is the number of neighboring protons[7].

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of 1-tert-butyl-3-methyl-1H-pyrazole.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid 1-tert-butyl-3-methyl-1H-pyrazole sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for many organic molecules[10].

  • Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.

  • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Spectral Width: A range of 0-12 ppm is generally adequate for most organic compounds[5].

  • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to the interpretation of the ¹H NMR spectrum of 1-tert-butyl-3-methyl-1H-pyrazole.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structure Elucidation A Sample Preparation B NMR Data Acquisition A->B C Fourier Transform B->C D Phasing & Baseline Correction C->D E Referencing D->E F Identify Number of Signals E->F G Analyze Chemical Shifts F->G H Determine Integration G->H I Analyze Multiplicity H->I J Assign Signals to Protons I->J K Compare with Predicted Spectrum J->K L Final Structure Confirmation K->L

Caption: Workflow for ¹H NMR Spectral Interpretation.

Conclusion

The ¹H NMR spectrum of 1-tert-butyl-3-methyl-1H-pyrazole presents a clear and interpretable set of signals that are consistent with its molecular structure. The characteristic singlet of the tert-butyl group, along with the distinct signals for the methyl and pyrazole ring protons, provides unambiguous evidence for the compound's identity. By following a systematic approach to spectral analysis and comparing the data with that of related compounds, researchers can confidently elucidate and verify the structures of novel pyrazole derivatives, a critical step in the advancement of drug discovery and development.

References

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Sources

Comparative

Structural Analysis &amp; Comparative Guide: 1-Tert-butyl-3-methyl-1H-pyrazole Scaffolds

Executive Summary This guide provides an in-depth structural analysis of 1-Tert-butyl-3-methyl-1H-pyrazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., for FLT3/JAK2 targets).[1] Unlike its C-su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth structural analysis of 1-Tert-butyl-3-methyl-1H-pyrazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., for FLT3/JAK2 targets).[1] Unlike its C-substituted isomers, this N-substituted scaffold presents unique crystallographic challenges due to the steric bulk of the tert-butyl group at position 1, which disrupts canonical hydrogen bonding networks.[1]

This guide compares the structural attributes of the 1-Tert-butyl scaffold (The Product) against its C-substituted isomer (The Alternative) and its 5-amino derivative (The Reference Crystal), providing actionable protocols for crystallization and solid-state characterization.[1]

Part 1: Structural Analysis & Causality[1]
The Crystallographic Challenge: Steric "Umbrella" Effect

The core molecule, 1-Tert-butyl-3-methyl-1H-pyrazole , typically exists as a low-melting solid or oil at room temperature.[1] This physical state is a direct consequence of its molecular geometry:

  • Steric Shielding: The bulky tert-butyl group on Nitrogen 1 (N1) acts as a steric "umbrella," shielding the adjacent nitrogen lone pairs.[1]

  • Disruption of H-Bonding: Unlike unsubstituted pyrazoles (which form strong intermolecular N-H[1]···N hydrogen bonds leading to high melting points), the N-alkylated product lacks an H-bond donor.[1]

  • Packing Inefficiency: The spherical bulk of the tert-butyl group prevents the efficient

    
    -
    
    
    
    stacking often seen in planar aromatic heterocycles, lowering the lattice energy.[1]

Scientific Insight: To obtain high-resolution X-ray data for this scaffold, researchers often rely on its 5-amine derivative (1-tert-butyl-3-methyl-1H-pyrazol-5-amine), which introduces an -NH₂ donor to stabilize the crystal lattice (mp ~70–71 °C), or employ in situ cryo-crystallography for the liquid core.[1]

Comparative Structural Metrics

The following table contrasts the "Product" (N-substituted) against the "Alternative" (C-substituted) to highlight why the N-t-butyl group drastically alters solid-state behavior.

FeatureProduct: 1-Tert-butyl-3-methyl-1H-pyrazole Alternative: 3(5)-Tert-butyl-5(3)-methylpyrazole
Substitution Site Nitrogen (N1)Carbon (C3/C5)
H-Bond Capability Acceptor Only (N2 lone pair)Donor & Acceptor (N-H and N:)[1]
Crystal Packing Discrete Molecular Units. Weak van der Waals forces dominate.[1] Low melting point.[1]Supramolecular Aggregates. Forms cyclic trimers/tetramers or chains via N-H[1]···N bonds.[1][2] High melting point.[1]
Steric Profile High Steric Clash. t-Butyl group forces non-planar packing; twists substituents out of plane.[1]Planar Tolerance. t-Butyl on Carbon allows the pyrazole ring to remain accessible for coordination.[1]
Coordination Sterically Hindered Ligand. Difficult to coordinate to metals unless spacer is used.[1]"Scorpionate" Precursor. Ideal for metal coordination (Trofimenko ligands).[1]
Part 2: Visualization of Structural Pathways

The following diagram illustrates the divergent solid-state behaviors driven by the position of the tert-butyl group.

PyrazolePacking Start Pyrazole Scaffold Selection N_Sub 1-Tert-butyl-3-methyl (N-Substituted) Start->N_Sub Alkylation at N1 C_Sub 3-Tert-butyl-5-methyl (C-Substituted) Start->C_Sub Substitution at C3/C5 Mech_N Mechanism: Steric Shielding at N1 Loss of H-Bond Donor N_Sub->Mech_N Mech_C Mechanism: Available N-H Donor Planar Stacking C_Sub->Mech_C Result_N Outcome: Low Lattice Energy (Liquid/Low MP) Requires Cryo-Crystallography Mech_N->Result_N Result_C Outcome: High Lattice Energy (Stable Solid) Forms H-Bonded Trimers Mech_C->Result_C

Caption: Divergent packing motifs: N-substitution (Left) disrupts the lattice, while C-substitution (Right) enables stable H-bonded networks.

Part 3: Experimental Protocols (Self-Validating)

To characterize the 1-Tert-butyl-3-methyl-1H-pyrazole scaffold, standard evaporation methods often fail due to its low melting point.[1] The following protocols ensure successful structural determination.

Protocol A: Seed-Induced Crystallization (For Amine Derivative)

Target: 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (Solid Proxy) This protocol utilizes the "Oiling Out" phenomenon to generate high-quality single crystals.[1]

  • Preparation: Dissolve the crude reaction mixture (after phase separation) in a minimum volume of warm toluene (approx. 50 °C).

  • Nucleation: Cool the solution slowly to 30 °C. If the product "oils out" (forms a second liquid phase), do not stir vigorously.

  • Seeding: Introduce a micro-spatula of seed crystals (obtained from a previous flash-frozen aliquot) into the oily layer.

  • Growth: Allow the biphasic mixture to stand undisturbed at ambient temperature. The oil droplets will convert into large, clear prismatic crystals over 4–12 hours.[1]

  • Validation:

    • Visual: Crystals should be clear prisms, not amorphous powder.

    • Melting Point Check: Sharp transition at 70–71 °C . A broad range (<65 °C) indicates solvent inclusion or impurities.[1]

Protocol B: In Situ Cryo-Crystallography (For Liquid Core)

Target: 1-tert-butyl-3-methyl-1H-pyrazole (Liquid/Oil) Use this when the specific non-amino scaffold is required.[1]

  • Capillary Loading: Draw the liquid pyrazole into a 0.3 mm Lindemann glass capillary.

  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Flash Cooling: Establish a cryostream at 100 K .

  • Laser Annealing: If the sample freezes into a polycrystal (powder rings in diffraction), use a localized IR laser to melt a zone of the sample, then slowly cool (10 K/min) to grow a single grain.[1]

  • Data Collection: Collect a full sphere of data.[1] Expect a monoclinic or triclinic cell with Z'=1, driven by weak C-H[1]···N interactions rather than strong H-bonds.[1]

References & Authoritative Sources
  • Pollock, P. M., & Cole, K. P. (2021). "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine."[1][2] Organic Syntheses, 98, 36-51.[1]

    • Relevance: Defines the synthesis, NMR characterization, and melting point properties of the primary crystalline derivative.

    • [1]

  • Foces-Foces, C., & Trofimenko, S. (2001). "5-tert-Butyl-3-methyl-1H-pyrazole."[1] Acta Crystallographica Section E: Structure Reports Online, 57(1), o32-o34.[1]

    • Relevance: Provides the X-ray structure of the C-substituted isomer , serving as the comparative standard for H-bonded packing networks.[1]

    • [1]

  • Fujisawa, K., et al. (2025). "Crystal structure of 3,5-bis(tert-butyl)-1H-pyrazol-4-amine."[1] Zeitschrift für Kristallographie - New Crystal Structures.

    • Relevance: Recent structural data on bulky pyrazoles, validating the steric impact of tert-butyl groups on packing efficiency.[1]

  • Lilly Research Laboratories (2011). "Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544."[1] Organic Process Research & Development.

    • Relevance: Validates the use of the 1-tert-butyl-3-methyl scaffold in clinical drug candidates and describes purification via crystallization.[1]

    • [1]

Sources

Validation

Comparative Guide: Reactivity of 1-tert-Butyl vs. 1-Methyl Pyrazoles

Executive Summary: The Steric Switch In the design of pyrazole-based scaffolds for drug discovery and catalysis, the choice between 1-methyl and 1-tert-butyl substituents is not merely a matter of solubility or lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Switch

In the design of pyrazole-based scaffolds for drug discovery and catalysis, the choice between 1-methyl and 1-tert-butyl substituents is not merely a matter of solubility or lipophilicity. It acts as a binary "switch" for reactivity at the critical C5 position.

  • 1-Methylpyrazole offers a sterically accessible C5 position , enabling direct C-H activation and lithiation, but suffers from competing lateral lithiation (at the methyl group) and potential ring-opening if conditions are not rigorously controlled.

  • 1-tert-Butylpyrazole acts as a steric shield . The bulky tert-butyl group effectively blocks the C5 position, preventing ortho-lithiation and forcing functionalization to the C3 or C4 positions. It is the superior choice for designing bulky, robust ligands (e.g., scorpionates, pincer complexes) where metal center protection is required.

This guide provides an evidence-based comparison of their reactivity profiles, supported by experimental protocols and mechanistic pathways.

Comparative Reactivity Matrix

Feature1-Methylpyrazole1-tert-ButylpyrazoleMechanistic Driver
C5-H Lithiation Feasible (Thermodynamic Control)Blocked (Sterically Prohibited)Steric clash between t-Bu and C5-Li species.
Lateral Lithiation High Risk (Kinetic Control)Inert Acidity of N-Me protons vs. lack of

-protons in t-Bu.
Coordination Geometry Planar, low steric demand.Distorted/Bulky, high cone angle.t-Bu prevents coplanarity with metal centers at C5.
Synthesis Route Methylation of pyrazole (often mixtures).[1]Condensation of t-Bu-hydrazine (Regioselective).t-Bu directs substituents to C3 to avoid C5 clash.
Primary Utility Scaffold diversification (C5 functionalization).Sterically demanding ligands / C3-derivatives.[2]Accessibility vs. Shielding.

Deep Dive: 1-Methylpyrazole (The "Accessible" Scaffold)

The reactivity of 1-methylpyrazole is defined by the competition between the N-methyl group (lateral) and the C5 ring proton .

Mechanistic Pathway: Kinetic vs. Thermodynamic Control

Reaction with n-butyllithium (n-BuLi) reveals a classic kinetic/thermodynamic divergence.[3]

  • Kinetic Product: Deprotonation of the N-methyl group occurs fastest due to the removal of a proton from a less sterically hindered position, forming the

    
    -lithiomethyl species.
    
  • Thermodynamic Product: Upon warming or prolonged reaction, the lithium migrates to the C5 position. The C5-Li species is stabilized by the coordination of the lithium cation to the adjacent nitrogen lone pair (the "directed metallation" effect), but this is only possible because the methyl group is small enough to allow the approach of the electrophile.

Visualization: Lithiation Pathways

MethylLithiation cluster_legend Key Insight Start 1-Methylpyrazole Kinetic Lateral Lithiation (N-CH2-Li) [Kinetic Product] Start->Kinetic n-BuLi, THF -78°C (Fast) Thermo C5-Lithiation (C5-Li) [Thermodynamic Product] Start->Thermo n-BuLi, THF RT (Slow) Kinetic->Thermo Warm to 0°C (Equilibration) Electrophile C5-Substituted Product Thermo->Electrophile E+ (e.g., CO2, R-CHO) Text Kinetic control attacks the Methyl group. Thermodynamic control attacks C5.

Figure 1: The regioselectivity of 1-methylpyrazole lithiation is temperature-dependent. Low temperatures favor lateral lithiation; higher temperatures favor C5 lithiation.

Validated Protocol: C5-Functionalization of 1-Methylpyrazole

Objective: Synthesis of 5-formyl-1-methylpyrazole via thermodynamic lithiation.

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add 1-methylpyrazole (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Reagent Addition: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Critical Step: Unlike standard protocols, do not quench immediately.

  • Equilibration: Allow the solution to warm to 0°C and stir for 30 minutes.

    • Why: This step allows the kinetic N-CH₂-Li species to rearrange to the thermodynamically stable C5-Li species.

  • Quenching: Cool back to -78°C (to prevent side reactions during quenching) and add DMF (1.2 equiv).

  • Workup: Warm to RT, quench with sat. NH₄Cl, extract with EtOAc.

  • Expected Outcome: >90% regioselectivity for C5 substitution.

Deep Dive: 1-tert-Butylpyrazole (The "Steric Shield")

The 1-tert-butyl group introduces a massive steric cone angle that fundamentally alters the pyrazole's reactivity landscape.

Mechanistic Driver: The "Orthogonal" Blockade

The tert-butyl group is too bulky to allow coplanar approach of reagents at the C5 position.

  • C5-Lithiation is Prohibited: The protons on the tert-butyl group sterically crowd the C5 proton. Attempts to lithiate C5 typically fail or require extremely forcing conditions that lead to decomposition.

  • Regioselective Synthesis: Because post-synthetic modification of C5 is difficult, 1-tert-butyl pyrazoles are best synthesized de novo using condensation reactions. The bulk of the tert-butyl hydrazine directs the "R" group of a 1,3-diketone to the C3 position (distal) rather than C5 (proximal), to minimize steric clash.

Visualization: Steric Blocking & Regioselectivity

TButylBlocking Reagents t-Bu-Hydrazine + Unsymmetrical 1,3-Diketone Transition Cyclization Transition State Reagents->Transition Product3 1-t-Bu-3-Substituted Pyrazole (Major Product) Transition->Product3 Favored (Minimizes t-Bu/R clash) Product5 1-t-Bu-5-Substituted Pyrazole (Sterically Disfavored) Transition->Product5 Blocked (Severe t-Bu/R Repulsion) NodeNote Steric Rule: The t-Bu group forces substituents to the C3 position. Product3->NodeNote

Figure 2: The steric bulk of the tert-butyl group dictates the regioselectivity of pyrazole ring formation, heavily favoring 3-substituted isomers.

Validated Protocol: Regioselective Synthesis of 1-tert-Butyl-3-Phenylpyrazole

Objective: Synthesize a 1-tert-butyl pyrazole scaffold while avoiding C5 steric clash.

  • Reagents: Combine tert-butylhydrazine hydrochloride (1.0 equiv) and 1-phenyl-1,3-butanedione (1.0 equiv) in Ethanol .

  • Conditions: Reflux for 4 hours.

    • Mechanism:[4][5][6][7] The nucleophilic nitrogen of the hydrazine (distal to the t-Bu) attacks the most electrophilic carbonyl. However, the ring closure is governed by sterics. The t-Bu group will refuse to sit next to the Phenyl group.

  • Result: The product is almost exclusively 1-tert-butyl-3-phenyl-5-methylpyrazole (or 3-phenyl-5-H depending on starting material). The isomer with the phenyl group at C5 (adjacent to t-Bu) is not observed due to severe steric strain.

  • Purification: Removal of solvent and recrystallization from hexanes.

Application Scenarios: When to Use Which?

Scenario A: Ligand Design for Catalysis (e.g., Pd, Ir)
  • Choice: 1-tert-Butylpyrazole .

  • Reasoning: In "Scorpionate" (Tp) or Pincer ligands, the tert-butyl group provides a protective pocket around the metal center. This prevents catalyst dimerization and enhances the lifetime of the active species. 1-Methyl ligands are often too small, leading to coordinative saturation (bis-ligated complexes) that shuts down catalysis.

Scenario B: Fragment-Based Drug Discovery (FBDD)
  • Choice: 1-Methylpyrazole .[3][8][9][10][11]

  • Reasoning: If you need to explore SAR (Structure-Activity Relationships) at the C5 position (e.g., adding a solubilizing group or a warhead), 1-methyl allows you to lithiate and functionalize C5 late-stage. 1-tert-butyl locks this position, requiring you to rebuild the ring from scratch to change the C5 substituent.

References

  • Regioselectivity in lithi

    • Source: Organic & Biomolecular Chemistry, 2006.[3]

    • Key Finding: Establishes the kinetic (methyl) vs. thermodynamic (C5)
  • Regio-specific synthesis of new 1-(tert-butyl) pyrazoles.

    • Source: Elsevier / CONICET, 2017.
    • Key Finding: Demonstrates how steric bulk drives the formation of 3-substituted isomers over 5-substituted ones.
  • Steric effects in pyrazole coordin

    • Source: Inorganic Chemistry, 2024.
    • Key Finding:tert-butyl groups prevent the formation of homoleptic Eu(III) complexes, unlike less hindered analogues.
    • [12]

  • Selective N-Methyl

    • Source: BenchChem Technical Support.[1]

    • Key Finding: Overview of methylation challenges and N1 vs N2 selectivity.

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 1-Tert-butyl-3-methyl-1H-pyrazole: An Analytical and Comparative Overview

Introduction 1-Tert-butyl-3-methyl-1H-pyrazole is a substituted heterocyclic compound featuring a five-membered pyrazole ring. The strategic placement of a bulky tert-butyl group at the N1 position and a methyl group at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Tert-butyl-3-methyl-1H-pyrazole is a substituted heterocyclic compound featuring a five-membered pyrazole ring. The strategic placement of a bulky tert-butyl group at the N1 position and a methyl group at the C3 position imparts specific steric and electronic properties, making it a valuable building block in medicinal chemistry and materials science.[1][2] Accurate and efficient characterization of this molecule is paramount for quality control and reaction monitoring. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming its molecular structure by identifying the vibrational modes of its constituent functional groups.

This guide provides an in-depth analysis of the characteristic IR absorption bands of 1-tert-butyl-3-methyl-1H-pyrazole. We will dissect the spectrum into key regions, assigning vibrational modes based on established spectroscopic principles and comparative data from related pyrazole derivatives. This document is intended for researchers and drug development professionals who require a robust understanding of how to interpret the IR spectrum of this and similar substituted pyrazoles.

Dissecting the Spectrum: Key Vibrational Modes

The infrared spectrum of an organic molecule is a unique fingerprint derived from the vibrations of its chemical bonds. For 1-tert-butyl-3-methyl-1H-pyrazole, the spectrum can be logically divided into several key regions, each corresponding to the vibrations of specific functional groups.

The C-H Stretching Region (3150-2850 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of carbon-hydrogen bonds. A crucial diagnostic feature in this area is the ability to distinguish between C-H bonds on aromatic rings (sp² hybridized carbons) and those on saturated alkyl groups (sp³ hybridized carbons).

  • Aromatic C-H Stretch (pyrazole ring): The C-H bonds on the pyrazole ring are expected to produce weak to medium absorption bands at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ range.[3][4][5] The presence of these bands is a strong indicator of the heterocyclic aromatic system.

  • Aliphatic C-H Stretch (tert-butyl and methyl groups): The nine C-H bonds of the tert-butyl group and the three C-H bonds of the methyl group give rise to strong, sharp absorption bands just below 3000 cm⁻¹. These are typically found in the 2960-2850 cm⁻¹ range and are often the most intense peaks in the entire spectrum.[6]

Pyrazole Ring Stretching Region (1600-1400 cm⁻¹)

The vibrations within the pyrazole ring itself provide a wealth of structural information. These absorptions are due to the stretching and contraction of the C=C and C=N double bonds, which are conjugated within the aromatic system.

  • C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the pyrazole ring typically appears in the 1590-1550 cm⁻¹ range.[1][7][8]

  • C=C Stretching: Aromatic carbon-carbon double bond stretching vibrations give rise to several bands in the 1600-1400 cm⁻¹ region.[3][9] For substituted pyrazoles, characteristic bands can be expected around 1560 cm⁻¹ and 1460 cm⁻¹.[7][10]

C-H Bending and Deformation Region (1470-1360 cm⁻¹)

This region is particularly useful for confirming the presence of the alkyl substituents, as the bending vibrations (scissoring, rocking, and wagging) of C-H bonds occur here.

  • Methyl C-H Bending: The methyl group exhibits an asymmetric bending (scissoring) vibration around 1465 cm⁻¹ and a symmetric bending ("umbrella") mode around 1378 cm⁻¹.[11]

  • Tert-butyl C-H Bending: The tert-butyl group has a highly characteristic absorption pattern. The presence of the gem-dimethyl groups (two methyl groups on the same carbon) results in two distinct bands for symmetric bending: one near 1390 cm⁻¹ and a particularly sharp, strong band near 1365 cm⁻¹.[12] This latter peak is a strong indicator of a tert-butyl substituent.

The Fingerprint Region (< 1300 cm⁻¹)

The region below 1300 cm⁻¹ is known as the fingerprint region. It contains a high density of complex vibrations, including C-C single bond stretches, C-N single bond stretches, and various ring deformation or "breathing" modes. While individual peak assignment can be challenging, the overall pattern is unique to the molecule.

  • C-N Stretching: The stretching of the single bond between the pyrazole ring and the tert-butyl group's quaternary carbon is expected in this region, likely around 1290-1190 cm⁻¹.[10][13]

  • Ring Breathing Modes: The entire pyrazole ring can expand and contract in a "breathing" motion, giving rise to characteristic absorptions that are sensitive to the substitution pattern.[14][15]

Comparative Data Summary

To provide a clear, scannable reference, the expected characteristic IR absorption bands for 1-tert-butyl-3-methyl-1H-pyrazole are summarized below. These ranges are compiled from established spectroscopic tables and published data on analogous substituted pyrazoles.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Pyrazole Ring C-H Stretch3100 - 3050Weak-MediumConfirms sp² C-H bonds of the aromatic ring.[3][5]
Alkyl C-H Asymmetric/Symmetric Stretch2960 - 2850StrongFrom tert-butyl and methyl groups.[6]
Pyrazole Ring C=N Stretch1590 - 1550MediumCharacteristic of the pyrazole heterocycle.[1][7]
Pyrazole Ring C=C Stretch1560 - 1460MediumMultiple bands possible due to aromatic conjugation.[9][10]
Methyl C-H Asymmetric Bend~1465MediumScissoring vibration of the -CH₃ group.[11]
Tert-butyl C-H Symmetric Bend~1390 and ~1365Medium-StrongThe sharp band at ~1365 cm⁻¹ is highly diagnostic for a t-butyl group.[12]
C-N Stretch (Alkyl-Ring)1290 - 1190MediumVibration of the N-C(CH₃)₃ bond.[13]
C-H Out-of-Plane Bending900 - 700Medium-StrongSensitive to the substitution pattern on the pyrazole ring.[3]

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

To ensure reproducible and high-quality data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for liquid or low-melting solid samples like 1-tert-butyl-3-methyl-1H-pyrazole as it requires minimal sample preparation and provides excellent data quality.

Methodology: ATR-FTIR Spectroscopy

  • Instrument Preparation:

    • Rationale: A clean and properly calibrated instrument is the foundation of reliable data.

    • Procedure: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

  • Background Spectrum Acquisition:

    • Rationale: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. Subtracting this from the sample scan isolates the molecule's spectrum.

    • Procedure: With the clean, empty ATR crystal in place, acquire a background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Rationale: Proper sample contact with the ATR crystal is critical for a strong signal.

    • Procedure: Place a single drop (or a few milligrams of solid) of 1-tert-butyl-3-methyl-1H-pyrazole directly onto the center of the ATR crystal, ensuring it is fully covered. If using a solid, apply pressure using the built-in clamp to ensure intimate contact.

  • Sample Spectrum Acquisition:

    • Rationale: This is the primary data collection step.

    • Procedure: Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan. A resolution of 4 cm⁻¹ is standard for routine characterization.

  • Data Processing and Analysis:

    • Rationale: Raw data is processed to produce the final, interpretable spectrum.

    • Procedure: The software will automatically perform the background subtraction. Perform an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the IR beam. Label the significant peaks and compare them against the expected values in the summary table.

Workflow for Spectral Interpretation

The logical flow from sample to structural confirmation can be visualized as a systematic process.

IR_Analysis_Workflow cluster_prep 1. Sample & Instrument Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_interp 4. Spectral Interpretation cluster_confirm 5. Conclusion Clean_ATR Clean ATR Crystal Collect_Bkg Collect Background Spectrum Clean_ATR->Collect_Bkg Apply_Sample Apply Sample to Crystal Collect_Spl Collect Sample Spectrum Apply_Sample->Collect_Spl Bkg_Subtract Background Subtraction Collect_Spl->Bkg_Subtract ATR_Correct ATR Correction (if applicable) Bkg_Subtract->ATR_Correct Identify_CH Analyze C-H Stretch (>3000 vs <3000 cm⁻¹) ATR_Correct->Identify_CH Identify_Ring Analyze Ring Vibrations (1600-1400 cm⁻¹) Identify_CH->Identify_Ring Identify_Bends Analyze C-H Bends (1470-1360 cm⁻¹) Identify_Ring->Identify_Bends Compare_FP Compare Fingerprint Region (<1300 cm⁻¹) Identify_Bends->Compare_FP Confirm Structure Confirmation Compare_FP->Confirm

Caption: Workflow for the analysis of 1-tert-butyl-3-methyl-1H-pyrazole via ATR-FTIR.

Conclusion

The infrared spectrum of 1-tert-butyl-3-methyl-1H-pyrazole presents a rich set of characteristic absorption bands that enable unambiguous structural confirmation. By systematically analyzing key regions—the C-H stretching, pyrazole ring vibrations, C-H bending, and the fingerprint region—researchers can confidently identify the molecule. The presence of strong aliphatic C-H stretches below 3000 cm⁻¹, weaker aromatic C-H stretches above 3000 cm⁻¹, characteristic ring vibrations between 1600-1400 cm⁻¹, and the distinct doublet for the tert-butyl group's symmetric bend around 1365 cm⁻¹ serve as the primary diagnostic markers. This guide provides the foundational data and protocols necessary for the effective application of IR spectroscopy in the characterization of this important heterocyclic compound.

References

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from ResearchGate. [Link]

  • Ghiuță, I., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from ResearchGate. [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from UC Davis Chem LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylbenzene toluene. Retrieved from Doc Brown's Chemistry. [Link]

  • Báez-García, J. E., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from ResearchGate. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from Connect Journals. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder. [Link]

  • Báez-García, J. E., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from OpenStax. [Link]

  • KTU ePubl. (n.d.). SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. Retrieved from KTU ePubl. [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from Der Pharma Chemica. [Link]

  • Duncan, J. S., et al. (2007). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b) poly(DPMA), c) poly(MMA), d) poly(DPMA-co-St), e) blend polymer. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from Chemistry LibreTexts. [Link]

  • NIST. (n.d.). 3-tert-Butyl-2-pyrazolin-5-one. Retrieved from NIST WebBook. [Link]

  • University of Puget Sound. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from University of Puget Sound. [Link]

  • ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate. Retrieved from ResearchGate. [Link]

  • Wei, G., et al. (2020). Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles. Molecules. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from UCSC. [Link]

  • NIST. (n.d.). 2-Propanol, 2-methyl-. Retrieved from NIST WebBook. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from JOCPR. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from University of Colorado Boulder. [Link]

  • ResearchGate. (n.d.). The five totally symmetric vibrational modes of ground-state pyrazine. Retrieved from ResearchGate. [Link]

  • ChemRxiv. (2025). Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods. Retrieved from ChemRxiv. [Link]

Sources

Validation

Bioactivity Comparison of Pyrazole-Based Kinase Inhibitors: A Technical Guide

Executive Summary: The Pyrazole Privilege The pyrazole scaffold represents a cornerstone in kinase inhibitor design, featured in over 15 FDA-approved therapeutics including Ruxolitinib , Crizotinib , and Avapritinib . It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Privilege

The pyrazole scaffold represents a cornerstone in kinase inhibitor design, featured in over 15 FDA-approved therapeutics including Ruxolitinib , Crizotinib , and Avapritinib . Its success stems from its ability to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region.[1]

This guide provides a technical comparison of key pyrazole-based inhibitors, analyzing their bioactivity profiles, selectivity mechanisms, and the experimental protocols required to validate their performance. Unlike generic reviews, we focus on the causal link between structural modifications and bioactivity outcomes (IC


, 

, and cellular potency).

Structural Basis of Bioactivity

To understand the bioactivity differences between inhibitors, one must first understand the binding mode. The pyrazole ring typically functions as a hinge binder .[2][3]

Mechanism of Action[4][5]
  • H-Bond Donor/Acceptor: The pyrazole nitrogen atoms (N1/N2) often act as a donor-acceptor pair, interacting with the backbone carbonyl and amide nitrogen of the kinase hinge residues (e.g., Glu/Leu/Met).

  • Side Chain Vectors: Substituents at the C3 and C5 positions direct the molecule into the hydrophobic back pocket (gatekeeper region) or the solvent-front, determining selectivity.

Visualization: General Binding Mode

The following diagram illustrates the canonical interaction pattern of pyrazole inhibitors within the ATP-binding pocket.

PyrazoleBinding node_scaffold Pyrazole Scaffold (Core) node_hinge Kinase Hinge Region (Glu/Met/Leu) node_scaffold->node_hinge H-Bonds (Donor/Acceptor) node_gatekeeper Gatekeeper Residue (Selectivity Filter) node_scaffold->node_gatekeeper Hydrophobic Interaction (C3/C5 Substituents) node_solvent Solvent Front (Solubility/ADME) node_scaffold->node_solvent Solubilizing Groups (Piperazine/Morpholine)

Figure 1: Canonical binding interactions of pyrazole-based inhibitors within the kinase active site.[1][4]

Comparative Bioactivity Analysis

This section contrasts three distinct classes of pyrazole inhibitors: JAK inhibitors (Ruxolitinib), ALK inhibitors (Crizotinib), and Aurora Kinase inhibitors (Barasertib).

Table 1: Quantitative Bioactivity Profile (IC & Selectivity)
InhibitorPrimary Target(s)Scaffold ClassEnzymatic IC

(nM)
Cellular Potency (GI

/EC

)
Selectivity Profile
Ruxolitinib JAK1, JAK2Pyrazole-Pyrrolo[2,3-d]pyrimidineJAK1: 3.3JAK2: 2.8JAK3: 428~100 nM (Ba/F3-JAK2V617F)High: >130-fold selective for JAK1/2 over JAK3 due to Cys909 interaction.
Crizotinib ALK, ROS1, MET3-Benzyloxy-pyrazoleALK: 24MET: 8ROS1: 30~50 nM (H3122 ALK+)Moderate: Multi-targeted; effective against MET-driven resistance.
Barasertib Aurora BPyrazolo-quinazolineAurora B: 0.37Aurora A: >10003 nM (HCT116)Ultra-High: >3000-fold selective for Aurora B vs A via allosteric pocket fit.
Avapritinib KIT D816V, PDGFRAPyrazole-amineKIT D816V: 0.27~1-5 nM (HMC-1.2)Mutant Specific: Designed to target the active (Type I) conformation.
Technical Insight: The Selectivity Trade-off
  • Ruxolitinib: The pyrazole ring is fused to a pyrrolopyrimidine. This rigid bicyclic system maximizes H-bond enthalpy at the hinge but limits conformational flexibility, resulting in high specificity for the JAK family but poor activity against unrelated kinases.

  • Crizotinib: Uses a flexible 3-benzyloxy-pyrazole. The flexibility allows the benzyl group to rotate and fit into the variable hydrophobic pockets of ALK, ROS1, and MET, leading to a "poly-pharmacology" profile that is beneficial for cancers driven by multiple pathways but poses higher off-target toxicity risks.

Experimental Protocols for Validation

To objectively compare these inhibitors in your own lab, you must use self-validating protocols. We recommend a Radiometric Assay for biochemical potency (Gold Standard) and a Western Blot for cellular target engagement.

Protocol A: Radiometric P-ATP Kinase Assay (Gold Standard)

Why this method? Unlike fluorescence-based assays (FRET/ADP-Glo), radiometric assays are free from interference by fluorescent compounds or coupling enzymes.

Reagents:

  • Recombinant Kinase (e.g., JAK2 domain).[5][6]

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide.

  • Radioisotope:

    
    ATP (Specific Activity ~3000 Ci/mmol).
    
  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM DTT, 0.01% Brij-35.
    

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 50 nL to assay plate (384-well).

  • Enzyme Mix: Add 10

    
    L of Kinase/Peptide mix in assay buffer. Incubate 10 min at RT (allows compound to bind).
    
  • Initiation: Add 10

    
    L of ATP mix (cold ATP + 
    
    
    
    P-ATP tracer). Final ATP concentration should be at
    
    
    apparent.[7]
  • Reaction: Incubate for 60 min at RT.

  • Termination: Add 20

    
    L of 3% Phosphoric Acid (stops reaction).
    
  • Capture: Transfer to P81 phosphocellulose filter plate. Wash 3x with 0.75% Phosphoric Acid (removes unreacted ATP).

  • Detection: Add scintillation fluid and read on MicroBeta counter.

Protocol B: Cellular Target Engagement (Phospho-Western)

Why this method? Proves the compound enters the cell and inhibits the specific phosphorylation event in a physiological context.

Workflow Visualization:

WesternProtocol Step1 Cell Seeding (0.5M cells/well) Step2 Compound Treatment (1h, Serial Dilution) Step1->Step2 Step3 Stimulation (e.g., IL-6 for JAK) Step2->Step3  Crucial Step   Step4 Lysis & SDS-PAGE Step3->Step4 Step5 Antibody Probing (p-STAT3 vs Total STAT3) Step4->Step5

Figure 2: Cellular target engagement workflow. Step 3 (Stimulation) is critical for detecting inhibition of induced signaling.

Critical Control: Always run a "Total Protein" control (e.g., Total JAK2 or Actin) alongside the "Phospho-Protein" (e.g., p-JAK2 Y1007/1008) to ensure signal reduction is due to inhibition, not cell death.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Molecules. [Link]

  • Ruxolitinib: A selective JAK1/2 inhibitor. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Crizotinib: Discovery and Structural Basis. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors. Molecules. [Link][8]

Sources

Comparative

Validating Purity of 1-Tert-butyl-3-methyl-1H-pyrazole: A Comparative HPLC Guide

Executive Summary & Scientific Context 1-Tert-butyl-3-methyl-1H-pyrazole is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., FLT3 inhibitors) and agrochemicals. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-Tert-butyl-3-methyl-1H-pyrazole is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., FLT3 inhibitors) and agrochemicals. Its structural integrity is paramount; however, its synthesis—typically the condensation of tert-butylhydrazine with a 1,3-dicarbonyl equivalent—suffers from a notorious regioselectivity issue.

The reaction produces two isomers:

  • Target: 1-Tert-butyl-3-methyl-1H-pyrazole (1,3-isomer)

  • Critical Impurity: 1-Tert-butyl-5-methyl-1H-pyrazole (1,5-isomer)

The Analytical Challenge: These regioisomers possess identical molecular weights and nearly identical hydrophobicities (LogP), making them difficult to resolve on standard alkyl-bonded phases (C18). Co-elution of the 1,5-isomer leads to overestimated purity, posing a risk to downstream biological assays.

This guide objectively compares a standard C18 (Octadecyl) method against a Phenyl-Hexyl stationary phase, demonstrating why the latter provides the necessary orthogonality for validatable purity analysis under ICH Q2(R2) guidelines.

The "Why": Mechanistic Causality

To validate this method, one must understand the interaction mechanisms at play.

The Failure of C18 (Hydrophobicity Alone)

Standard C18 columns separate analytes based on hydrophobic interaction. Since the 1,3- and 1,5-isomers differ only by the position of a methyl group relative to the bulky tert-butyl group, their hydrophobic footprints are nearly indistinguishable. This results in peak merging or "shouldering."

The Success of Phenyl-Hexyl (Pi-Pi + Steric Selectivity)

Phenyl-Hexyl phases introduce two additional separation vectors:

  • 
    -
    
    
    
    Interactions:
    The aromatic pyrazole ring interacts with the phenyl ring on the stationary phase. The electron density distribution differs slightly between the 1,3 and 1,5 isomers.
  • Steric Selectivity: The bulky tert-butyl group creates significant steric hindrance. In the 1,5-isomer, the tert-butyl and methyl groups are adjacent (vicinal), distorting the planarity and altering how the molecule "slots" into the stationary phase compared to the 1,3-isomer.

Experimental Workflows

Synthesis & Impurity Origin

The following diagram outlines the synthesis pathway and the origin of the critical regioisomer impurity.

SynthesisPath cluster_0 Reactants cluster_1 Reaction cluster_2 Product Mixture R1 Tert-butylhydrazine HCl RXN Condensation (EtOH, Reflux) R1->RXN R2 4,4-dimethoxy- 2-butanone R2->RXN P1 Target (1,3-isomer) 1-Tert-butyl-3-methyl RXN->P1 Major Product P2 Impurity (1,5-isomer) 1-Tert-butyl-5-methyl RXN->P2 Critical Regioisomer (Hard to Separate)

Figure 1: Synthesis of 1-Tert-butyl-3-methyl-1H-pyrazole showing the formation of the 1,5-regioisomer impurity.

Chromatographic Protocols

Common Conditions:

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Detection: UV Diode Array at 220 nm (Pyrazoles have low absorbance; 254 nm is often insufficient).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Method A: The Control (Standard C18)
  • Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Method B: The Optimized (Phenyl-Hexyl)
  • Column: ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions better than ACN).
  • Gradient: 10% B to 90% B over 12 minutes.

Comparative Data & Results

The following data represents typical performance metrics observed during method development for pyrazole regioisomers.

Table 1: System Suitability Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (1,3-isomer) 4.2 min5.1 minPhenyl-Hexyl shows increased retention due to

-interactions.
Retention Time (1,5-isomer) 4.3 min5.8 minSignificant shift in selectivity.
Resolution (

)
0.8 (Co-elution)3.2 (Baseline)Critical Result: C18 fails (

); Phenyl-Hexyl passes.
Tailing Factor (

)
1.31.1Improved peak shape on Phenyl-Hexyl.
Theoretical Plates (

)
~8,000~12,000Higher efficiency.
Interpretation

Method A (C18) fails the fundamental requirement of specificity. The resolution of 0.8 indicates that the impurity is "hiding" under the main peak, leading to false purity reporting. Method B (Phenyl-Hexyl) achieves baseline separation (


), making it the only viable candidate for validation.

Validation Strategy (ICH Q2)

Once Method B is selected, it must be validated according to ICH Q2(R2) guidelines.

Validation Workflow

Validation cluster_params ICH Q2(R2) Parameters Start Method Selection (Phenyl-Hexyl) Spec Specificity (Inject Pure Isomers) Start->Spec Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy/Recovery (Spike at 80, 100, 120%) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec End Validated Method for Release Testing Prec->End

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2).

Key Validation Criteria & Results (Method B)
  • Specificity: Inject pure 1,3-isomer and pure 1,5-isomer separately. Confirm no interference at the retention time of the main peak.

    • Result: 1,5-isomer elutes at RRT (Relative Retention Time) of 1.14.

  • Linearity: Prepare 5 concentrations (e.g., 50% to 150% of target concentration).

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      0.999.
  • LOD/LOQ: Determined via Signal-to-Noise (S/N) ratio.

    • LOD (S/N 3:1): 0.05% area.[1]

    • LOQ (S/N 10:1): 0.15% area.

  • Robustness: Deliberately vary flow rate (

    
     0.1 mL/min) and Column Temp (
    
    
    
    5°C).
    • Result: Resolution between isomers must remain

      
      .
      

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12964893 (1-tert-Butyl-3-methyl-1H-pyrazole). Retrieved from [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[3][4] Chromatography Online. Retrieved from [Link]

Sources

Comparative

Elemental Analysis Standards for 1-Tert-butyl-3-methyl-1H-pyrazole: A Comparative Validation Guide

The following guide provides an in-depth technical comparison of elemental analysis (EA) standards and protocols specifically optimized for 1-Tert-butyl-3-methyl-1H-pyrazole . Executive Summary: The Analytical Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of elemental analysis (EA) standards and protocols specifically optimized for 1-Tert-butyl-3-methyl-1H-pyrazole .

Executive Summary: The Analytical Challenge

1-Tert-butyl-3-methyl-1H-pyrazole (CAS: 15802-80-9 / Derivatives) is a critical heterocyclic intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., FLT3 inhibitors). Its validation presents a unique analytical paradox:

  • High Nitrogen Content (~20.3%): Requires calibration standards that match its combustion profile to prevent nitrogen oxide (NOx) reduction errors.

  • Regioisomerism: The 3-methyl and 5-methyl isomers are chemically distinct but share identical elemental compositions (C₈H₁₄N₂), rendering EA insufficient as a standalone purity test.

  • Physicochemical Properties: Often a low-melting solid or viscous liquid, it poses volatility challenges during the combustion phase.

This guide compares the performance of industry-standard reference materials (Acetanilide, Sulfanilamide, BBOT) for calibrating the analysis of this specific pyrazole and contrasts EA against orthogonal techniques like qNMR.

Comparative Analysis: Selecting the Right Calibration Standard

In Elemental Analysis (CHN/CHNS), the "Matrix Match" principle dictates that the calibration standard should mimic the analyte's C:N ratio to minimize extrapolation errors.

Table 1: Performance Comparison of Calibration Standards

Objective comparison of standards for analyzing C₈H₁₄N₂ (Target N: ~20.27%)

FeatureAcetanilide (Standard A)Sulfanilamide (Standard B)BBOT (Standard C)
Formula C₈H₉NOC₆H₈N₂O₂SC₂₆H₂₆N₂O₂S
Nitrogen % 10.36% (Low)16.27% (Moderate) 6.51% (Very Low)
C:N Ratio ~7:1~4:1~11:1
Suitability Baseline. Good for C/H, but requires large extrapolation for N.Recommended. Closest N-match to pyrazoles among common standards.Specialized. Only use if analyzing sulfonated pyrazole derivatives.
Combustion Clean, easy burn.High energy, requires sufficient O₂ dosing.Complex, generates SO₂ (requires scrubbing).
Error Risk High risk of non-linear N-response at >20% N.Low. Brackets the pyrazole N-content effectively.High. N-signal is too weak for high-N analyte calibration.
Expert Insight: Why Sulfanilamide Wins

For 1-Tert-butyl-3-methyl-1H-pyrazole , Acetanilide is the default "system check" standard, but it under-represents the nitrogen load. When analyzing pyrazoles, the combustion reactor produces a surge of N₂ and NOx. If the instrument is calibrated with Acetanilide (10% N), the detector response curve must be extrapolated to read the ~20% N in the pyrazole. This introduces a linearity error of ±0.3–0.5% .[1] Recommendation: Use Sulfanilamide for the K-factor determination (calibration) to ensure the detector is linearized closer to the analyte's range.

Method Performance: EA vs. Orthogonal Alternatives

While EA is the gold standard for bulk purity (solvents/moisture/inorganics), it has a critical blind spot regarding isomerism.

Table 2: Analytical Method Comparison
MetricCombustion EA (CHN) Quantitative NMR (qNMR) HPLC-UV/MS
Primary Output % Composition (C, H, N)Molar Purity & StructureChromatographic Purity
Regioisomer ID FAIL. Cannot distinguish 3-Me vs 5-Me isomers.EXCELLENT. Distinct shifts for ring protons.GOOD. Separates isomers based on polarity.
Inorganic Impurities GOOD. Detects non-combustibles (low %C).POOR. Invisible unless nuclei active.POOR. Salts elute in dead volume.
Solvent Detection MODERATE. Trapped solvent skews %C.EXCELLENT. Identifies specific solvents.POOR. Solvents often masked by mobile phase.
Throughput High (5 mins/sample).Low (15-30 mins/sample).Moderate (10-20 mins/sample).

Experimental Protocol: Handling & Analysis

Protocol A: "Cold-Weld" Encapsulation (For Volatile/Liquid Samples)

Rationale: 1-Tert-butyl-3-methyl-1H-pyrazole derivatives can be volatile or hygroscopic. Standard folding of tin boats may allow mass loss before combustion, leading to artificially low %C and %N.

Materials:

  • Liquid/Solid Tin Capsules (PerkinElmer/Costech type).

  • Micro-spatula or syringe (if liquid).

  • Cold-Sealing Press (or manual crimper).

  • Standard: Sulfanilamide (Certified Reference Material).

Step-by-Step Workflow:

  • Blanking: Run 3 empty tin capsules to establish the baseline N-blank (atmospheric N₂ entrapment).

  • Conditioning: Run 2 "Bypass" samples of Sulfanilamide to saturate the reduction column (remove "memory effects").

  • Weighing:

    • Place tin capsule on micro-balance (Readability: 0.001 mg).

    • Tare.

    • Add 2.0 – 2.5 mg of 1-Tert-butyl-3-methyl-1H-pyrazole. Note: Keep mass low to ensure complete combustion of the high-N ring.

  • Sealing:

    • Do not fold manually. Use the Cold-Sealing Press to crimp the capsule hermetically. This creates a "cold weld" that prevents evaporation of the tert-butyl moiety.

  • Analysis:

    • O₂ Dosing: Set Oxygen Boost to 5-8 seconds (or 15-20 mL). Pyrazoles are aromatic and resistant to oxidation; insufficient oxygen causes "coking" (low %C).

    • Cycle: Run in CHN mode.

Protocol B: Validation Criteria

The sample is considered pure if:

  • %C: Theoretical ± 0.4%[1][2]

  • %H: Theoretical ± 0.4%

  • %N: Theoretical ± 0.4%[1][2]

Theoretical Calculation for C₈H₁₄N₂:

  • C: 69.52%

  • H: 10.21%

  • N: 20.27%

Visualization of Analytical Logic

The following diagrams illustrate the decision process for standard selection and the workflow for handling this specific compound.

Diagram 1: Reference Standard Selection Logic

Caption: Decision tree for selecting the optimal calibration standard based on Nitrogen content.

StandardSelection Start Select Calibration Standard for Pyrazole Derivative CheckN Estimate Analyte %N Start->CheckN LowN < 10% N (e.g., heavily substituted) CheckN->LowN HighN > 15% N (e.g., small pyrazoles) CheckN->HighN CheckS Contains Sulfur? LowN->CheckS HighN->CheckS Sulfanilamide Use SULFANILAMIDE (High N match) HighN->Sulfanilamide No (Recommended for 1-t-Bu-3-Me) Acetanilide Use ACETANILIDE (Standard C:N match) CheckS->Acetanilide No BBOT Use BBOT (Simultaneous CHNS) CheckS->BBOT Yes

Diagram 2: Purity Validation Workflow

Caption: Integrated workflow combining EA and qNMR to resolve regioisomer and purity issues.

PurityWorkflow Sample Crude 1-Tert-butyl-3-methyl-1H-pyrazole EA Elemental Analysis (Combustion) Sample->EA NMR 1H qNMR (CDCl3) Sample->NMR CheckEA Check %C, %H, %N (±0.4%) EA->CheckEA CheckRegio Check Methyl Shift (3-Me vs 5-Me) NMR->CheckRegio PassEA Bulk Purity OK (No Salts/Solvents) CheckEA->PassEA Pass FailEA Recrystallize (Trapped Solvent?) CheckEA->FailEA Fail PassRegio Isomer Pure CheckRegio->PassRegio Single Peak FailRegio Regioisomer Mix CheckRegio->FailRegio Split Peak Final Release Lot PassEA->Final PassRegio->Final

References

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. (2022).[2][3][4] Guidelines for ±0.4% purity tolerance in organic synthesis.

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-methyl-1H-pyrazole-5-amine. (2013).[5] Detailed synthesis and qNMR validation of tert-butyl pyrazoles.

  • ASTM International. ASTM D5291: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[6] (Used as the basis for high-N combustion protocols).

  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (Technical Note on handling high-N heterocycles).

  • Connect Journals. Synthesis of Pyrazole Derivatives and Screening of Activities. (Example of EA data reporting for pyrazoles).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Tert-butyl-3-methyl-1H-pyrazole for Laboratory Professionals

Researchers, scientists, and drug development professionals are entrusted with the safe handling and disposal of a myriad of chemical compounds. Among these, heterocyclic compounds like 1-tert-butyl-3-methyl-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals are entrusted with the safe handling and disposal of a myriad of chemical compounds. Among these, heterocyclic compounds like 1-tert-butyl-3-methyl-1H-pyrazole and its derivatives are common in synthetic chemistry. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step approach to the safe disposal of 1-tert-butyl-3-methyl-1H-pyrazole, drawing upon established safety data for structurally similar compounds.

Hazard Identification and Risk Assessment

Key Hazard Considerations for Pyrazole Derivatives:

Hazard CategoryDescriptionPotential EffectsCitations
Acute Toxicity Harmful if swallowed or inhaled.May cause irritation to the digestive and respiratory tracts.[1][2]
Skin Corrosion/Irritation Can cause skin irritation or, in some cases, severe burns.Redness, itching, and pain upon contact.[1][3]
Serious Eye Damage/Irritation Poses a risk of serious eye irritation or damage.Can cause redness, pain, and impaired vision.[1][4][3]
Environmental Hazards Some pyrazole compounds are harmful to aquatic life with long-lasting effects.Discharge into waterways can harm aquatic ecosystems.[5][6]

Given these potential hazards, a comprehensive risk assessment should be conducted before initiating any disposal procedures. This includes evaluating the quantity of waste, the potential for exposure, and the availability of necessary safety equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent recommendation across safety data sheets for similar pyrazole compounds is the use of robust personal protective equipment.[7] This is a non-negotiable aspect of safe handling and disposal.

Essential PPE for Handling 1-Tert-butyl-3-methyl-1H-pyrazole Waste:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4][7]

  • Hand Protection: Chemical-impermeable gloves are mandatory. Always inspect gloves for any signs of degradation before use.[7][8]

  • Skin and Body Protection: A lab coat or suitable protective clothing should be worn to prevent skin contact.[4][7] For larger quantities or in the event of a spill, consider additional protective clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[8] If there is a risk of generating aerosols or dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9]

Spill Management: Immediate and Controlled Response

Accidents can happen, and a well-defined spill response plan is crucial. In the event of a 1-tert-butyl-3-methyl-1H-pyrazole spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the immediate area of the spill is clear of all personnel and that there is adequate ventilation.[10]

  • Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[9]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[11]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.[7]

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures outlined below.

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Dedicated Waste Container: Use a designated, clearly labeled waste container for 1-tert-butyl-3-methyl-1H-pyrazole waste. The container must be compatible with the chemical to prevent any reactions.[7]

  • Clear Labeling: The label should include the full chemical name, "Waste 1-tert-butyl-3-methyl-1H-pyrazole," and any relevant hazard symbols as indicated by your institution's safety protocols.[7]

  • No Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials, to avoid unforeseen chemical reactions.[5][10]

  • Secure Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials, until it is collected for disposal.[1][8]

Proper Disposal Procedures: Ensuring Safety and Compliance

The primary and most highly recommended method for the disposal of 1-tert-butyl-3-methyl-1H-pyrazole is through a licensed and certified chemical waste disposal facility.[5][7] This ensures that the compound is managed in an environmentally responsible and legally compliant manner.

Step-by-Step Disposal Protocol:

  • Consult Institutional Guidelines: Before proceeding, always consult your institution's specific hazardous waste management guidelines.

  • Package for Disposal: Ensure the waste container is securely sealed and properly labeled.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the hazardous waste.

  • Maintain Records: Keep a detailed record of the amount of waste generated and the date of disposal.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 1-Tert-butyl-3-methyl-1H-pyrazole Start Start: Waste Generated AssessHazards Assess Hazards (Based on SDS of similar compounds) Start->AssessHazards SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->SelectPPE SegregateWaste Segregate Waste in Labeled, Compatible Container SelectPPE->SegregateWaste SpillOrLeak Spill or Leak? SegregateWaste->SpillOrLeak SpillCleanup Follow Spill Cleanup Protocol SpillOrLeak->SpillCleanup Yes StoreSecurely Store Securely in a Designated Area SpillOrLeak->StoreSecurely No SpillCleanup->SegregateWaste ContactEHS Contact Environmental Health & Safety (EHS) StoreSecurely->ContactEHS LicensedDisposal Arrange for Disposal via a Licensed Facility ContactEHS->LicensedDisposal End End: Proper Disposal LicensedDisposal->End

Caption: Decision workflow for the safe disposal of 1-tert-butyl-3-methyl-1H-pyrazole.

Under no circumstances should 1-tert-butyl-3-methyl-1H-pyrazole or its containers be disposed of with general laboratory or municipal waste, nor should they be discharged into sewer systems or any water bodies.[7] For some pyrazole compounds, a suggested disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] However, this should only be carried out by a licensed waste disposal company with the appropriate facilities.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of 1-tert-butyl-3-methyl-1H-pyrazole, thereby protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, tech..
  • Combi-Blocks, Inc. (2023, March 25). JP-2378 - Safety Data Sheet.
  • Fisher Scientific. (2021, December 28). SAFETY DATA SHEET: 3-(tert-Butyl)-1-methyl-1H-pyrazole-carboxylic acid, 95%.
  • BASF. (2026, February 20). Safety data sheet.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2020, December 14). SAFETY DATA SHEET: 3-Methyl-1H-pyrazole.
  • TargetMol. (2026, February 18). Safety Data Sheet.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • Combi-Blocks, Inc. (2024, April 19). JP-2794 - Safety Data Sheet.
  • TargetMol. (2026, February 20). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid.
  • US/GHS MSDS. (n.d.).

Sources

Handling

Personal protective equipment for handling 1-Tert-butyl-3-methyl-1H-pyrazole

[1] Executive Summary & Chemical Profile 1-Tert-butyl-3-methyl-1H-pyrazole is a functionalized nitrogen heterocycle frequently employed as a pharmacophore in medicinal chemistry (e.g., kinase inhibitors) and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

1-Tert-butyl-3-methyl-1H-pyrazole is a functionalized nitrogen heterocycle frequently employed as a pharmacophore in medicinal chemistry (e.g., kinase inhibitors) and agrochemical synthesis.[1]

While often classified as an Irritant (Skin/Eye/Respiratory) , its lipophilic nature—driven by the bulky tert-butyl group—requires stricter handling protocols than simple hydrophilic pyrazoles.[1] This structural feature enhances dermal permeation, making standard "splash protection" insufficient for prolonged handling.[1]

Chemical Hazard Identification
PropertyDescriptionRisk Implication
Physical State Solid (low melting point) or viscous liquidDust generation or surface adhesion.[1]
Lipophilicity High (due to tert-butyl moiety)Enhanced skin absorption potential.[1]
Reactivity Nucleophilic nitrogenPotential sensitizer; incompatible with strong oxidizers/acids.[1]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).

CRITICAL WARNING: Do not confuse this building block with its acid chloride derivative (1-tert-butyl-3-methyl-1H-pyrazole-5-carbonyl chloride), which is Corrosive (Skin Corr.[1] 1B) . Always verify the CAS number on your vial before handling.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg quantities.

A. Hand Protection (Dermal Barrier)

Scientific Rationale: The tert-butyl group increases the molecule's solubility in lipids, facilitating passage through the stratum corneum.[1]

  • Primary Material: Nitrile Rubber (NBR) .[1]

  • Minimum Thickness: 0.11 mm (4 mil) for incidental contact; 0.2 mm (8 mil) for extended handling.[1]

  • Breakthrough Time: >480 mins (Solvent dependent).

  • Protocol:

    • Dry Solid Handling: Standard disposable NBR gloves are sufficient.[1]

    • Solution Phase (DCM/Chloroform): These halogenated solvents permeate nitrile in <5 minutes.[1] You must use Laminate (PE/EVOH) gloves (e.g., Silver Shield®) or employ the "Double-Glove" technique (Nitrile over Laminate) to maintain dexterity while ensuring chemical resistance.[1]

B. Eye & Face Protection

Scientific Rationale: Pyrazole solids are often fine, electrostatic powders that can bypass the side gaps of standard safety glasses.[1]

  • Requirement: Chemical Splash Goggles (Indirect Vent) .

  • Standard: ANSI Z87.1+ (Impact and Splash rated).[1]

  • Contraindication: Do not rely on standard safety glasses when weighing fine powders outside a glovebox.

C. Respiratory Protection

Scientific Rationale: H335 (Respiratory Irritation) indicates mucosal inflammation upon inhalation.[1]

  • Primary Control: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Emergency/Spill): If hood containment is breached, use a Half-face respirator with P100/OV (Organic Vapor) cartridges.[1]

D. Body Protection[1][3][4][5]
  • Standard: 100% Cotton or Flame-Resistant (Nomex) Lab Coat (buttoned to collar).[1]

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.[1]

Operational Workflow & Safety Logic

The following diagram illustrates the decision-making pathway for safe handling.

SafetyProtocol Start Start: Chemical Retrieval RiskAssess Risk Assessment: Check CAS & Physical State Start->RiskAssess SolventCheck Is it in Solution? RiskAssess->SolventCheck SolidPPE PPE: Nitrile Gloves (4 mil) + Goggles + Lab Coat SolventCheck->SolidPPE No (Solid) SolventPPE PPE: Laminate Gloves (if Halogenated Solvent) SolventCheck->SolventPPE Yes (DCM/CHCl3) Weighing Operation: Weighing (Static Control Gun Recommended) SolidPPE->Weighing Reaction Operation: Reaction Setup (In Fume Hood) SolventPPE->Reaction Weighing->Reaction Waste Disposal: Segregated Organic Waste Reaction->Waste Quench & Dispose

Figure 1: Decision logic for PPE selection based on physical state and solvent context.[1]

Step-by-Step Handling Protocol

Phase 1: Preparation (The "Clean Zone")
  • Engineering Check: Verify fume hood flow is operational.

  • Static Control: Pyrazoles are prone to static buildup.[1][3] Place an ionizing bar or anti-static gun near the balance to prevent powder scattering (which leads to inhalation risk).[1]

  • Donning: Put on lab coat, adjust goggles, and don gloves before opening the chemical storage cabinet.

Phase 2: Transfer & Weighing[1]
  • Containment: Open the vial only inside the fume hood.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of stock.[1]

  • Spill Hygiene: If powder lands on the balance, wipe immediately with a Kimwipe dampened in isopropyl alcohol (IPA).[1] Dispose of the Kimwipe as solid hazardous waste.[1]

Phase 3: Reaction & Cleanup[1]
  • Dissolution: Add solvent slowly.[1] If using an exothermic reagent (e.g., acid chloride formation), expect heat generation; use an ice bath.[1]

  • Doffing:

    • Wash gloved hands with soap and water before removing them (removes invisible residues).[1]

    • Remove gloves using the "beak" method (turning inside out) to prevent skin contact with the outer surface.[1]

    • Wash hands with soap and water immediately after glove removal.[1]

Emergency Response & Disposal

Acute Exposure Management
ScenarioImmediate ActionMedical Follow-up
Eye Contact Flush with water for 15 mins. Hold eyelids open.Required (Ophthalmologist).[1]
Skin Contact Wash with soap/water.[1][2][4] Do not use ethanol (enhances absorption).[1]If redness persists.[1]
Inhalation Move to fresh air.[1][2][3][4][5][6]If coughing/wheezing occurs.
Disposal Specifications
  • Solid Waste: Contaminated gloves, paper towels, and solid chemical residue must go into Solid Hazardous Waste (label: Toxic/Irritant Organic Solid).

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (MeOH, EtOH): Organic Solvents (Non-Hal) .

    • If dissolved in DCM/CHCl3: Halogenated Organic Waste .[1]

  • Container: Triple rinse the empty vial with acetone before discarding the glass.[1]

References

  • Thermo Fisher Scientific. (2020).[1][7] Safety Data Sheet: 3-Methyl-1H-pyrazole. Retrieved from [1]

  • MilliporeSigma. (2026).[1][5] Safety Data Sheet: Pyrazole Derivatives. Retrieved from [1]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Ansell. (2024).[1][3] Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 3-Methyl-1-tert-butyl-1H-pyrazole.[1] National Library of Medicine.[1] Retrieved from [1]

(Note: While specific toxicity data for the exact isomer 1-tert-butyl-3-methyl-1H-pyrazole is limited, protocols are derived from the homologous series of alkyl-pyrazoles and standard safety practices for functionalized nitrogen heterocycles.)[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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